molecular formula C5H6ClN3 B1347180 2-Chloro-6-hydrazinopyridine CAS No. 5193-03-3

2-Chloro-6-hydrazinopyridine

货号: B1347180
CAS 编号: 5193-03-3
分子量: 143.57 g/mol
InChI 键: HFTSPKIAXHZROA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-6-hydrazinopyridine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266156. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSPKIAXHZROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313076
Record name 2-Chloro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5193-03-3
Record name 5193-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-hydrazinopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-hydrazinopyridine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinopyridine is a pivotal heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a reactive hydrazino group and a displaceable chloro substituent, renders it a versatile precursor for the synthesis of a diverse array of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its significant applications in drug development, particularly in the generation of kinase inhibitors for cancer therapy. Detailed experimental protocols for the synthesis of derivatives and diagrams of relevant signaling pathways are presented to facilitate further research and application.

Chemical Structure and Properties

This compound, with the CAS number 5193-03-3, is a pyridine derivative featuring a chlorine atom at the 2-position and a hydrazino group at the 6-position.[1][2][3] This arrangement of functional groups is key to its reactivity and utility as a synthetic intermediate.

Chemical Structure:

The presence of the electron-withdrawing pyridine nitrogen and the chloro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution. Simultaneously, the hydrazino group offers a potent nucleophilic site for reactions such as condensation and cyclization.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₅H₆ClN₃[2][3]
Molecular Weight 143.57 g/mol [1][2][3]
CAS Number 5193-03-3[1][2][3]
Appearance Solid[3]
Melting Point 118-122 °C[4]
Boiling Point Not readily available
Solubility Soluble in organic solvents like methanol and ethanol.[5]
¹H NMR Peaks corresponding to aromatic protons and NH protons of the hydrazino group are expected.[1]
¹³C NMR Signals for the five carbon atoms of the pyridine ring are expected.[1]
IR Spectroscopy (cm⁻¹) N-H stretching (3100-3400), C=C and C=N stretching (1400-1600), C-Cl stretching (lower frequency).[1]
Mass Spectrometry [M+H]⁺ peak expected at m/z 144.0323.[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2,6-dichloropyridine with hydrazine hydrate.[5]

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

Materials:

  • 2,6-Dichloropyridine

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Water

Procedure:

  • Dissolve 2,6-dichloropyridine (e.g., 2 g) in methanol (e.g., 60 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

  • Add hydrazine hydrate (e.g., 10 mL of 80% solution) to the solution.[5]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 3 days), followed by refluxing for several days (e.g., 10 days) to ensure complete reaction.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Take up the residue in a minimal amount of methanol and then remove the solvent again by rotary evaporation.[5]

  • Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.[5]

Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of compounds that bind to multiple biological targets.[1] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

A particularly important application is the synthesis of hydrazone derivatives, which have demonstrated significant potential as anticancer agents.[1] These compounds are often investigated as inhibitors of various protein kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1]

Synthesis of Bioactive Hydrazone Derivatives: An Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of a hydrazone derivative starting from this compound.

G Experimental Workflow: Synthesis and Evaluation of a Hydrazone Derivative cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Aromatic Aldehyde B->C D Crude Hydrazone Derivative C->D E Purification (e.g., Recrystallization) D->E F Pure Hydrazone Derivative E->F G In vitro Anticancer Screening (e.g., MTT assay on cancer cell lines) F->G H Determination of IC50 values G->H I Kinase Inhibition Assay (e.g., EGFR, VEGFR, CDK2) H->I J Lead Compound Identification I->J

Caption: General workflow for synthesizing and evaluating a hydrazone derivative.

Detailed Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

This protocol describes the synthesis of a hydrazone derivative by reacting this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).

Role as a Kinase Inhibitor Precursor and Relevant Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several kinases involved in cancer cell proliferation and survival.[1] The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer drugs. A hypothetical inhibitor derived from this compound would block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling.

G Simplified EGFR Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates ATP ATP ATP->EGFR Phosphorylates Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by a this compound derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its dual reactivity allows for the construction of complex molecular architectures, particularly hydrazone derivatives that have shown promise as kinase inhibitors in anticancer drug discovery. The synthetic protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the development of new and more effective therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of potent drug candidates for a variety of diseases.

References

Synthesis of 2-Chloro-6-hydrazinopyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Chloro-6-hydrazinopyridine from 2,6-dichloropyridine, a critical intermediate in the development of various pharmaceutical compounds. The document outlines detailed experimental protocols, presents key quantitative data, and illustrates the relevant chemical transformations and biological pathways.

Introduction

This compound is a key building block in synthetic organic chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a reactive chlorine atom and a nucleophilic hydrazine moiety, allows for sequential and regioselective modifications. This versatility makes it an important intermediate in the preparation of compounds with significant biological activities, including pyrazolo[1,5-a]pyrimidines and triazolopyridines, which have been investigated as inhibitors of various protein kinases and other enzymes implicated in diseases such as cancer and inflammation.

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,6-dichloropyridine with hydrazine. The reaction conditions can be modulated to favor the mono-substituted product over the di-substituted byproduct.

Synthesis of this compound

The primary method for synthesizing this compound is the hydrazinolysis of 2,6-dichloropyridine. The reaction involves the direct displacement of a chloride ion by hydrazine.

Reaction Scheme

reaction_scheme sub 2,6-Dichloropyridine arrow Solvent (e.g., Methanol, Ethanol) Heat sub->arrow reagent + Hydrazine Hydrate (N2H4·H2O) reagent->arrow product This compound arrow->product

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound from 2,6-dichloropyridine.

ParameterValueReference
Reactants
2,6-Dichloropyridine2.0 g (13.5 mmol)[1]
Hydrazine Hydrate (80%)10 mL[1]
Solvent
Methanol60 mL[1]
Reaction Conditions
TemperatureRoom temperature, then reflux[1]
Time3 days at RT, then 10 days reflux[1]
Product
This compound0.25 g[1]
Yield 14%Calculated from[1]

Note: Yields can vary significantly based on reaction conditions, stoichiometry, and purification methods.

Detailed Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Equipment
  • Reactants: 2,6-Dichloropyridine, Hydrazine hydrate (80% in water)

  • Solvent: Methanol or Ethanol

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, filtration apparatus, recrystallization glassware.

Experimental Workflow

experimental_workflow arrow arrow start Start: Assemble Glassware dissolve Dissolve 2,6-dichloropyridine in solvent (e.g., Methanol) start->dissolve add_hydrazine Add hydrazine hydrate to the solution dissolve->add_hydrazine react Stir at room temperature, then heat to reflux add_hydrazine->react monitor Monitor reaction progress (e.g., by TLC) react->monitor cool Cool the reaction mixture monitor->cool evaporate Remove solvent under reduced pressure cool->evaporate purify Purify the crude product (e.g., Recrystallization) evaporate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End: Obtain pure This compound characterize->end

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 2,6-dichloropyridine in 60 mL of methanol.

  • Addition of Hydrazine: To the stirred solution, add 10 mL of 80% hydrazine hydrate.

  • Reaction: Stir the solution at room temperature for 3 days. Subsequently, heat the mixture to reflux and maintain for 10 days.

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the solvent by rotary evaporation.

  • Purification: Take up the residue in a minimal amount of hot methanol and recrystallize by the slow addition of water until turbidity is observed, then allow to cool.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold methanol/water, and dry under vacuum to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazine group (-NHNH₂). The chemical shifts of the N-H protons can be broad and may vary with solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyridine ring.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching vibrations of the hydrazine group, typically around 3300 cm⁻¹.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (143.57 g/mol ).

Biological Relevance and Signaling Pathways

This compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds that have shown potent biological activities. Notably, its derivatives, such as pyrazolo[1,5-a]pyridines and triazolopyridines, have been identified as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

PI3K/Akt Signaling Pathway

Derivatives of this compound have been developed as inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activate Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K inhibit

Caption: Inhibition of the PI3K/Akt signaling pathway.

JAK/STAT Signaling Pathway

Triazolopyridine derivatives synthesized from this compound have been investigated as inhibitors of Janus kinases (JAKs). The JAK/STAT pathway is essential for cytokine signaling and is implicated in inflammatory and autoimmune diseases, as well as certain cancers.

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activate STAT STAT JAK->STAT phosphorylate STAT_dimer STAT Dimer STAT->STAT_dimer dimerize Nucleus Nucleus STAT_dimer->Nucleus translocate to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Inhibitor Triazolopyridine Derivatives Inhibitor->JAK inhibit

Caption: Inhibition of the JAK/STAT signaling pathway.

Safety and Handling

  • 2,6-Dichloropyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer and damage to organs through prolonged or repeated exposure. It is also corrosive and flammable.

  • This compound: Acutely toxic and an irritant.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of this compound from 2,6-dichloropyridine is a fundamental transformation that provides access to a wide range of heterocyclic structures of medicinal interest. While the reaction appears straightforward, careful control of reaction parameters is necessary to achieve optimal yields and purity. The utility of this compound as a scaffold for the development of potent and selective inhibitors of key cellular signaling pathways underscores its importance in modern drug discovery and development. This guide provides a solid foundation for researchers and scientists working in this area.

References

2-Chloro-6-hydrazinopyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Chloro-6-hydrazinopyridine, a key building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential pharmacological activities.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReferences
CAS Number 5193-03-3[1][2][3][4]
Molecular Weight 143.57 g/mol [1][2][3][5]
Molecular Formula C₅H₆ClN₃[3][5]
Synonyms (6-Chloro-2-pyridyl)hydrazine, (6-chloropyridin-2-yl)hydrazine[2][4]

Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, owing to its two reactive sites which allow for sequential and regioselective modifications. Its primary applications lie in the construction of fused ring systems and the formation of hydrazones.

Synthesis of Hydrazone Derivatives

The hydrazine moiety of this compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazone Schiff base ligands. These reactions are fundamental in creating complex, multidentate chelating agents.

A common method for the synthesis of hydrazones involves the reaction of a hydrazine derivative with an aldehyde or ketone. The following is a general procedure:

  • To a solution of the aldehyde or ketone in a suitable solvent (e.g., methanol or ethanol), an equimolar amount of the corresponding hydrazine derivative is added.

  • A few drops of an acid catalyst, such as glacial acetic acid, are often added to the reaction mixture.

  • The mixture is then typically refluxed for several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, dried, and purified, often by recrystallization.

Synthesis of Fused Heterocyclic Compounds: Pyrazolo[1,5-a]pyridines

This compound is a key starting material for the synthesis of pyrazolo[1,5-a]pyridines, a class of compounds with recognized biological and pharmacological importance.

The synthesis of pyrazolo[1,5-a]pyridines from 2-aminopyridines (which can be derived from this compound) can be achieved through an oxidative [3+2] cycloaddition with α,β-unsaturated carbonyl compounds.

experimental_workflow start Start: 2-Aminopyridine Derivative reagents Add α,β-unsaturated carbonyl compound and oxidizing agent (e.g., PIDA) start->reagents reaction Reaction in Solvent (e.g., N-methylpyrrolidone) at room temperature reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Product: Functionalized Pyrazolo[1,5-a]pyridine purification->product

General workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Signaling Pathway Involvement

Direct signaling pathway involvement for this compound is not extensively documented in publicly available research. However, its derivatives, such as hydrazones, are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6] A related compound, hydralazine, is a potent activator of the Nrf2-ARE signaling pathway, which is crucial in the cellular defense against oxidative stress.[7] This suggests that heterocyclic compounds derived from this compound could potentially interact with various biological pathways, making them interesting candidates for drug discovery and development.

The general synthetic utility of this compound in producing bioactive compounds is illustrated in the following logical diagram.

logical_relationship start This compound reaction1 Reaction with Aldehydes/Ketones start->reaction1 reaction2 Cyclization Reactions start->reaction2 product1 Hydrazone Derivatives reaction1->product1 product2 Fused Heterocyclic Compounds (e.g., Pyrazolo[1,5-a]pyridines) reaction2->product2 activity Potential Biological Activities (Antimicrobial, Anticancer, etc.) product1->activity product2->activity

Synthetic utility of this compound leading to bioactive compounds.

References

Spectroscopic and Synthetic Profile of 2-Chloro-6-hydrazinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-Chloro-6-hydrazinopyridine (CAS No: 5193-03-3), a key building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers, offering available spectroscopic data, a proven synthetic protocol, and a visual representation of the synthetic workflow.

Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely published. The following tables present a combination of predicted values and data from analogous compounds to provide a reference point for characterization. Researchers are advised to acquire and interpret their own experimental data for definitive structural confirmation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusPredicted Chemical Shift (δ) ppmExpected MultiplicityNotes
¹H NMR
Pyridine H (position 3/5)~6.7-6.9Doublet
Pyridine H (position 4)~7.4-7.6Triplet
-NH-~7.8-8.2 (broad)SingletExchangeable with D₂O
-NH₂~4.5-5.0 (broad)SingletExchangeable with D₂O
¹³C NMR
C2 (C-Cl)~158-
C6 (C-N)~156-
C4~138-
C3/C5~108-110-

Note: Predicted values are based on computational models and data from structurally similar compounds such as 2-hydrazinopyridine and (5-chloro-pyridin-2-yl)-hydrazine. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (hydrazine)3100-3400Medium-Strong
Aromatic C-H Stretch>3000Medium
C=C and C=N Ring Stretch1400-1600Strong
N-H Bend1500-1650Medium
C-Cl Stretch600-800Medium-Strong

Note: The IR spectrum of hydrazinopyridine derivatives is characterized by prominent N-H stretching vibrations from the hydrazine group and a series of characteristic bands from the pyridine ring.[1]

Table 3: Mass Spectrometry (MS) Data

ParameterValueSource
Molecular FormulaC₅H₆ClN₃[2]
Molecular Weight143.57 g/mol [1][2]
Monoisotopic Mass143.0250249 Da[2]

Note: Electrospray ionization (ESI) is a common technique for this class of compounds, which would be expected to show a prominent [M+H]⁺ ion in the mass spectrum.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol

Materials:

  • 2,6-dichloropyridine

  • Hydrazine hydrate (80%)

  • Methanol

  • Water

Procedure:

  • Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.

  • Add 10 ml of 80% hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 3 days.

  • After 3 days, heat the mixture to reflux and maintain for 10 days.

  • Remove the solvent by rotary evaporation.

  • Take up the residue in methanol and remove the solvent again by rotary evaporation.

  • Recrystallize the final product from a methanol/water mixture to yield 0.25 g of this compound.

Synthetic Workflow

The synthesis of this compound from 2,6-dichloropyridine can be visualized as a two-step process involving nucleophilic attack and subsequent workup.

Synthesis_Workflow Synthesis of this compound Reactants 2,6-dichloropyridine + Hydrazine Hydrate in Methanol Reaction Stir at RT (3 days) then Reflux (10 days) Reactants->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Recrystallization (Methanol/Water) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

This compound serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of two reactive sites, the chloro group and the hydrazine moiety, allows for sequential and regioselective modifications. The hydrazine group is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazone Schiff base ligands, which are important in the development of polydentate ligands for metal complexes.[1] The chlorine atom can be displaced through nucleophilic substitution, providing another avenue for functionalization. This dual reactivity makes it a valuable scaffold for creating complex molecular architectures for various applications, including the development of novel therapeutic agents and functional materials.

References

The Rising Therapeutic Potential of 2-Chloro-6-hydrazinopyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the burgeoning field of medicinal chemistry reveals the significant promise of 2-Chloro-6-hydrazinopyridine derivatives as a versatile scaffold for the development of novel therapeutic agents. This technical guide synthesizes current research, highlighting the potent anticancer, antimicrobial, and enzyme-inhibiting activities of these compounds, and provides a resource for researchers, scientists, and drug development professionals.

The unique chemical architecture of this compound, featuring a reactive hydrazine group and a displaceable chlorine atom on a pyridine ring, offers a fertile ground for synthetic modifications, leading to a diverse library of compounds with a wide spectrum of biological activities.[1] The hydrazine moiety readily undergoes condensation reactions to form hydrazones, a class of compounds renowned for their pharmacological properties.[2][3][4]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing the uncontrolled proliferation of cancer cells.[5][6][7]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key metric for assessing potency.

Compound TypeCancer Cell LineIC50 (µM)Reference
Quinoline Hydrazide-HydrazoneSH-SY5Y (Neuroblastoma)2.9[5]
Quinoline Hydrazide-HydrazoneKelly (Neuroblastoma)1.3[5]
Quinoline Hydrazide-HydrazoneMCF-7 (Breast Adenocarcinoma)14.1[5]
Quinoline Hydrazide-HydrazoneMDA-MB-231 (Breast Adenocarcinoma)18.8[5]
Hydrazide-hydrazone derivative (3h)PC-3 (Prostate Cancer)1.32
Hydrazide-hydrazone derivative (3h)MCF-7 (Breast Cancer)2.99
Hydrazide-hydrazone derivative (3h)HT-29 (Colon Cancer)1.71
Copper(II) thiosemicarbazone complexHL-60 (Leukemia)0.03[6]
Pyrazole acetohydrazideA2780 (Ovarian Cancer)8.14[8]
Ciminalum–thiazolidinone hybrid (2h)Various Cancer Cell Lines (Average GI50)1.57[9]
Signaling Pathways in Anticancer Action

The anticancer effects of these derivatives are often mediated through the modulation of key signaling pathways that control cell survival and proliferation.

Apoptosis Signaling Pathway:

Many this compound derivatives trigger the intrinsic pathway of apoptosis. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis, leading to the dismantling of the cell.

Apoptosis_Pathway Derivative This compound Derivative Stress Cellular Stress Derivative->Stress Mitochondria Mitochondria Stress->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway

Cell Cycle Arrest Signaling Pathway:

These compounds can also induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This prevents the cell from progressing through the division cycle, thereby halting proliferation. A key mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, which block the activity of CDKs, the master regulators of the cell cycle.

Cell_Cycle_Arrest Derivative This compound Derivative p53 p53 Activation Derivative->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Arrest Cell Cycle Arrest p21->Arrest Rb Rb Phosphorylation (Inhibited) CDK_Cyclin->Rb E2F E2F Release (Blocked) Rb->E2F Progression Cell Cycle Progression E2F->Progression

Figure 2: G1/S Cell Cycle Arrest Pathway

Antimicrobial Activity: A New Frontier in Fighting Infections

The emergence of multidrug-resistant pathogens poses a significant global health threat. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, and by measuring the zone of inhibition in agar diffusion assays.

Compound TypeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
2,4-dichloro hydrazone (3a)Staphylococcus aureus (Ciprofloxacin-resistant)2525[10]
2,4-dichloro hydrazone (3a)Campylobacter fetus (Ciprofloxacin-resistant)2625[10]
2,4-dichloro hydrazone (3b)Proteus mirabilis (Ciprofloxacin-resistant)3112.5[10]
2,4-dichloro hydrazone (3b)Methicillin-resistant Staphylococcus aureus2725[10]
2-chloro-6-methylquinoline hydrazoneStaphylococcus aureus-3.12[11]
Hydrazone derivative (1)Escherichia coliModerate Activity32-512[3]
Hydrazone derivative (1)Candida albicansModerate Activity32-512[3]
Hydrazide-hydrazone (5f)Klebsiella pneumoniae19.92.5[12]

Enzyme Inhibition: Targeting Key Biological Processes

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This opens up avenues for treating a range of diseases, including neurological disorders and cancer.

Quantitative Enzyme Inhibition Activity

The inhibitory potential of these compounds against specific enzymes is quantified by their IC50 values or inhibition constants (Ki).

Compound TypeEnzymeIC50 (µM)Ki (nM)Reference
N-substituted-(p-tolyl)pyridazin-3-oneAcetylcholinesterase (AChE)-20.58 - 53.11[1]
N-substituted-(p-tolyl)pyridazin-3-oneButyrylcholinesterase (BChE)-21.84 - 54.41[1]
N-substituted-(p-tolyl)pyridazin-3-oneCarbonic Anhydrase I (hCA I)-27.45 - 48.22[1]
N-substituted-(p-tolyl)pyridazin-3-oneCarbonic Anhydrase II (hCA II)-6.02 - 29.32[1]
(E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazideAcetylcholinesterase (AChE)0.63-[13]
(E)‐3‐chloro‐N′‐(1‐(thiophen‐2‐yl)ethylidene)benzohydrazideMonoamine Oxidase A (MAO-A)0.89-[13]

Experimental Protocols

Standardized and validated experimental protocols are crucial for the reliable evaluation of the biological activities of these novel compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Figure 3: MTT Assay Workflow

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a period of 24 to 72 hours.

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is a standard preliminary test to determine the antimicrobial activity of a compound.

Methodology:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Addition: A known concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the well into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone around the well. The diameter of this zone of inhibition is measured to assess the extent of the antimicrobial activity.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The ease of their synthesis and the tunability of their structure provide a robust platform for the development of new drugs targeting cancer, infectious diseases, and other conditions involving enzymatic dysregulation. Further in-depth studies, including in vivo efficacy, pharmacokinetic profiling, and toxicological assessments, are warranted to translate these promising preclinical findings into clinical applications. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

The Dawn of Hydrazinopyridines: A Literature Review of Their Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals the origins of hydrazinopyridines, a class of chemical compounds that have become pivotal in the development of pharmaceuticals and other industrial applications. While a single, definitive "discovery" paper remains elusive, a deep dive into early 20th-century chemical and pharmacological research paints a picture of their emergence from the systematic exploration of heterocyclic chemistry.

The synthesis of the parent compound, 2-hydrazinopyridine, is now a well-established reaction, most commonly achieved by the treatment of 2-chloropyridine with hydrazine hydrate. This straightforward nucleophilic substitution reaction appears to have been considered a routine transformation by the mid-20th century, suggesting its initial discovery likely predates the widespread indexing of chemical literature.

Early Synthetic Explorations

The foundational work on hydrazine chemistry by chemists like Theodor Curtius in the late 19th and early 20th centuries laid the groundwork for the synthesis of a vast array of hydrazine derivatives. While Curtius himself is not directly credited with the synthesis of a simple hydrazinopyridine, his development of methods to create and react hydrazines was instrumental for subsequent discoveries. The broader exploration of pyridine chemistry, driven by the isolation of pyridine from coal tar in the 19th century, led to a surge in the creation of novel pyridine-based molecules. It is within this fertile period of organic synthesis that the first hydrazinopyridines were likely prepared, though perhaps not initially recognized for their biological potential.

Emergence of Biological Interest

The post-World War II era saw a boom in pharmacological research, with a particular focus on finding new therapeutic agents. The structural similarities of hydrazinopyridines to other biologically active molecules, such as antihistamines and vasodilators, made them logical candidates for investigation.

Antihistaminic Potential: The late 1940s and 1950s were a golden age for the discovery of antihistamines. Many of the first-generation antihistamines featured a substituted ethylamine side chain, a structural motif that could be mimicked by derivatives of hydrazinopyridine. Early research on pyridine-containing compounds demonstrated their potential to antagonize the effects of histamine. For instance, a 1948 study in the Journal of Laboratory and Clinical Medicine detailed the pharmacological properties of a new antihistaminic agent containing a pyridine ring, highlighting the interest in this scaffold.[1]

Vasodilatory Properties: The discovery of the vasodilatory effects of hydrazine derivatives, most notably hydralazine, in the mid-20th century spurred investigation into related compounds. The ability of these molecules to relax vascular smooth muscle and lower blood pressure was a significant therapeutic advance. Research from that period explored the structure-activity relationships of various hydrazine derivatives, and it is highly probable that simple hydrazinopyridines were synthesized and tested for similar effects.

While specific quantitative data from these very early studies on simple, unsubstituted hydrazinopyridines is scarce in readily available literature, the foundational knowledge of their synthesis and the burgeoning interest in their potential pharmacological activities during this period set the stage for their later development into a diverse and important class of molecules.

Experimental Protocols of the Era

The experimental protocols for the synthesis and biological evaluation of compounds in the mid-20th century were foundational to modern techniques.

Synthesis of 2-Hydrazinopyridine

The most commonly cited method for the synthesis of 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.

General Procedure: A mixture of 2-chloropyridine and an excess of hydrazine hydrate is heated, often in a sealed vessel or under reflux, for several hours. The reaction progress would have been monitored by classical methods such as melting point determination of the product or by the disappearance of the starting material. Upon completion, the excess hydrazine and any solvent are removed, typically by distillation. The resulting crude 2-hydrazinopyridine is then purified by methods such as recrystallization from a suitable solvent (e.g., ethanol or ether) or by vacuum distillation.

ReactantMolar RatioTypical Conditions
2-Chloropyridine1Heating with excess hydrazine hydrate
Hydrazine Hydrate>3Reflux or sealed tube, several hours
Early In Vitro Biological Assays

Antihistamine Activity: A common early in vitro method for assessing antihistaminic activity was the guinea pig ileum assay. A segment of the guinea pig's small intestine (ileum) is suspended in an organ bath containing a physiological salt solution. The tissue is contracted by the addition of a known concentration of histamine. The test compound is then added to the bath, and its ability to antagonize or prevent the histamine-induced contraction is measured. The concentration of the compound required to reduce the histamine response by 50% (the IC50) would be determined.

Vasodilator Activity: The vasodilatory effects of compounds were often studied using isolated arterial rings, such as from a rabbit or rat aorta. The arterial ring is mounted in an organ bath and pre-contracted with an agent like norepinephrine or potassium chloride. The test compound is then added, and the degree of relaxation of the arterial ring is measured. This provides an indication of the compound's ability to act directly on vascular smooth muscle.

Logical Workflow of Discovery

The discovery of hydrazinopyridines can be visualized as a logical progression from fundamental chemical synthesis to the exploration of biological activity.

Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Investigation cluster_development Further Development A Fundamental Hydrazine Chemistry (e.g., Curtius) D Reaction with Hydrazine Hydrate A->D B Exploration of Pyridine Chemistry C Synthesis of Halopyridines (e.g., 2-Chloropyridine) B->C C->D E First Synthesis of Hydrazinopyridines D->E F Structural Analogy to Known Bioactive Molecules E->F G Screening for Antihistaminic Activity F->G H Screening for Vasodilatory Activity F->H I Identification of Lead Compounds G->I H->I J Synthesis of Derivatives I->J K Structure-Activity Relationship Studies J->K L Modern Pharmaceutical Applications K->L

Figure 1. Logical workflow of the discovery and development of hydrazinopyridines.

This historical perspective underscores that the discovery of hydrazinopyridines was not a singular event but rather an outcome of the systematic and persistent efforts of chemists and pharmacologists in the 20th century, building upon foundational principles of organic chemistry to create molecules with significant therapeutic potential.

References

safety and handling precautions for 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic building block utilized in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials.[1] Its utility stems from two reactive sites: a nucleophilic hydrazine group and a chlorine atom susceptible to nucleophilic substitution.[1] However, this reactivity also necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, physical and chemical properties, and toxicological information for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Exposure can cause irritation to the skin, eyes, and respiratory system.[2] It is harmful if swallowed and may be toxic in contact with the skin.[3] All personnel handling this compound must be fully aware of its potential hazards, which are summarized in the Globally Harmonized System (GHS) classification table below.

Table 2.1: GHS Hazard Classification
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3 / 4Danger / WarningH301: Toxic if swallowed[3][4] H302: Harmful if swallowed[3][5]
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin[3][6]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3][5]
Serious Eye Damage/Eye IrritationCategory 1 / 2ADanger / WarningH318: Causes serious eye damage[3][4] H319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 3.1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₆ClN₃[3][4][7]
Molecular Weight 143.57 g/mol [1][3][4]
Appearance Light yellow to Brown powder to crystal[5]
Melting Point 118.0 to 122.0 °C[5]
Purity >98.0% (GC)[2][5]
CAS Number 5193-03-3[1][2][4]
Storage Temperature Room Temperature (Recommended in a cool, dry, dark place, <15°C)[5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure risk and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

EquipmentSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][8] Contaminated work clothing should not be allowed out of the workplace.[6]
Respiratory Protection Use only outdoors or in a well-ventilated area.[2][8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Hand Washing Wash hands and any exposed skin thoroughly after handling.[2][6][8]
Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][8]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][8]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[2][6]

Storage Conditions
  • Store in a tightly-closed container.[2]

  • Keep in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

  • Keep away from heat and sources of ignition.[2]

Emergency Procedures

Immediate and appropriate response is crucial in the event of an accidental exposure or spill.

Table 5.1: First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[2]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[2]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[2]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

  • Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[2][8]

Accidental Release Measures
  • Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2]

  • Environmental Precautions: Do not let the product enter drains, waterways, or soil.[2]

  • Containment and Cleanup: Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. Consult local regulations for disposal.[2]

Reactivity and Stability

  • Chemical Stability: Stable under normal conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

  • Hazardous Decomposition Products: Combustion or thermal decomposition may produce carbon oxides, hydrogen chloride, and nitrogen oxides.[2]

Experimental Protocols

This compound is a key precursor for synthesizing hydrazone derivatives through condensation reactions.[1]

Representative Protocol: Synthesis of a Hydrazone Derivative

This protocol describes a general method for the condensation reaction between this compound and an aldehyde.

Objective: To synthesize a hydrazone via the reaction of this compound with a selected aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add the selected aldehyde (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture. This can accelerate the reaction.

  • Equip the flask with a reflux condenser and begin stirring the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid product by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Safety Note: This entire procedure must be conducted in a well-ventilated fume hood while wearing all appropriate PPE.

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Experimental Handling cluster_cleanup Cleanup & Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store SDS Review SDS & Procedures Store->SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SDS->Don_PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Weigh Weigh Compound Fume_Hood->Weigh React Perform Reaction Weigh->React Monitor Monitor Reaction React->Monitor Quench Quench Reaction (if needed) Monitor->Quench Waste Segregate Waste (Solid & Liquid) Quench->Waste Dispose Dispose of Waste via EH&S Guidelines Waste->Dispose Decontaminate Decontaminate Glassware & Work Area Dispose->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Reactivity_Diagram Main This compound Condensation Condensation (e.g., in Ethanol) Main->Condensation Hydrazine Group Substitution Nucleophilic Aromatic Substitution (SNAr) Main->Substitution Chloro Group Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde->Condensation Nucleophile Nucleophile (Nu-) Nucleophile->Substitution Hydrazone Hydrazone Derivative Condensation->Hydrazone Substituted Substituted Hydrazinopyridine Substitution->Substituted

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-hydrazinopyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-6-hydrazinopyridine, a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility insights derived from its synthetic and purification procedures. Furthermore, it outlines detailed experimental protocols for determining the solubility of organic compounds, which can be applied to this compound. This guide also includes a visualization of its synthesis workflow to provide a broader context for its handling and use.

Introduction

This compound is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its utility as a precursor for various biologically active molecules, including potential anticancer and antimalarial agents, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide aims to collate available information on the solubility of this compound and provide standardized protocols for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₆ClN₃[2][3][4]
Molecular Weight 143.57 g/mol [2][3][4]
Appearance Light yellow to brown powder/crystal[5]
Melting Point 118.0 to 122.0 °C[5]
CAS Number 5193-03-3[3][4]

Solubility Profile

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

Qualitative Solubility Insights

Based on documented synthesis and purification procedures, the following qualitative inferences about the solubility of this compound can be made:

  • Methanol: The compound is soluble in methanol, as it is used as a solvent in its synthesis and for recrystallization.[6] The process of recrystallization from a methanol/water mixture implies that its solubility in methanol is significant and temperature-dependent (i.e., more soluble at higher temperatures).

  • Water: Its recrystallization from a methanol/water mixture suggests that this compound has lower solubility in water compared to methanol.

  • Ethyl Acetate: Ethyl acetate is used for extraction during the synthesis of related hydrazinopyridines, suggesting that this compound is likely to be soluble in this solvent.[5]

  • Dimethyl Sulfoxide (DMSO): As a powerful and versatile polar aprotic solvent, DMSO is known to dissolve a wide range of organic compounds and is often used as a co-solvent.[7][8] It is highly probable that this compound exhibits good solubility in DMSO.

A summary of the qualitative solubility is provided in the table below.

SolventQualitative SolubilityRationale
MethanolSolubleUsed as a reaction and recrystallization solvent.[6]
WaterSparingly SolubleUsed as an anti-solvent in recrystallization.
Ethyl AcetateLikely SolubleUsed for extraction in related syntheses.[5]
Dimethyl Sulfoxide (DMSO)Likely SolubleGeneral high solvency for organic compounds.[7][8]
AcetoneInformation Not Available-
DichloromethaneInformation Not Available-
N,N-Dimethylformamide (DMF)Information Not Available-

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocols can be adapted for this compound.

Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

    • Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

  • Sample Withdrawal and Analysis:

    • Carefully withdraw a known volume of the clear supernatant liquid using a calibrated pipette.

    • Transfer the aliquot to a pre-weighed container.

  • Solvent Evaporation:

    • Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Quantification:

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/100 mL or mg/mL).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more rapid and smaller-scale solubility determination.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

  • Phase Separation:

    • Separate the solid and liquid phases as described in the gravimetric method (Step 2).

  • Sample Preparation for HPLC:

    • Withdraw a small, precise volume of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis:

    • Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve prepared with standard solutions of known concentrations.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Synthesis Workflow of this compound

Understanding the synthesis of this compound provides context for its handling and potential impurities, which can influence solubility. The primary synthetic route involves the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichloropyridine with hydrazine.

Synthesis_Workflow Reactants 2,6-Dichloropyridine + Hydrazine Hydrate Reaction Reaction Mixture Reactants->Reaction Dissolve in Solvent Methanol Solvent->Reaction Stirring Stir at Room Temperature (3 days) Reaction->Stirring Reflux Reflux (10 days) Stirring->Reflux Workup Rotary Evaporation Reflux->Workup Residue Residue Workup->Residue Purification Recrystallization (Methanol/Water) Residue->Purification Dissolve and Crystallize Product This compound (Solid) Purification->Product Isolate

Caption: Synthesis workflow for this compound.

Conclusion

References

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinopyridine is a versatile bifunctional reagent widely employed in synthetic and medicinal chemistry. Its strategic importance stems from the differential reactivity of its two key functional groups: a nucleophilic hydrazine moiety and a chloro-substituted pyridine ring susceptible to nucleophilic aromatic substitution. This technical guide provides a comprehensive exploration of the reactivity of the hydrazine group, a critical component in the construction of diverse heterocyclic scaffolds. The guide details the core reactions of the hydrazine group, including condensation, cyclocondensation, acylation, and alkylation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their drug discovery and development endeavors.

Introduction

The unique architecture of this compound, featuring a potent nucleophilic hydrazine group and a replaceable chloro atom on an electron-deficient pyridine ring, renders it a valuable building block for the synthesis of a multitude of heterocyclic compounds. The hydrazine moiety, in particular, serves as a linchpin for the formation of various nitrogen-containing ring systems, many of which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets.[1] This guide focuses on the chemical transformations of the hydrazine group, providing a detailed understanding of its reactivity and synthetic utility.

Core Reactivity of the Hydrazine Group

The hydrazine group in this compound is a potent nucleophile and readily participates in a variety of chemical reactions.[1] Its reactivity is centered around the lone pairs of electrons on the two adjacent nitrogen atoms, making it susceptible to reactions with electrophiles. The principal reactions of the hydrazine group are categorized as condensation, cyclocondensation, acylation, and alkylation.

Condensation Reactions with Carbonyl Compounds

The most characteristic reaction of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental for creating complex, multidentate chelating agents and serves as a precursor for further cyclization reactions.[1]

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by dehydration to yield the stable hydrazone product.

This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolhydrazine) This compound->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Tetrahedral_Intermediate Hydrazone Hydrazone Tetrahedral_Intermediate->Hydrazone Dehydration (-H2O)

Caption: General pathway for hydrazone formation from this compound.

Quantitative Data for Hydrazone Formation

Reactant (Aldehyde/Ketone)SolventCatalystTimeYield (%)Reference
BenzaldehydeEthanolAcetic acid (catalytic)3-4 hHigh[2]
Substituted aromatic aldehydesEthanol--82-99[3]
5-(4-nitrophenyl)-2-furaldehydeMechanochemical (grinding)-90 min80-95[4]

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-6-chloropyridin-2-yl)hydrazide [3]

  • A mixture of 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in absolute ethanol (30 mL).

  • Two to three drops of glacial acetic acid are added to the solution.

  • The reaction mixture is refluxed for a period of 4-6 hours.

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure hydrazone.

Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds

A synthetically powerful application of the hydrazine group in this compound is its cyclocondensation with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, to form pyrazole-containing fused heterocyclic systems. These pyrazolo[3,4-b]pyridine scaffolds are of significant interest in drug discovery.

The reaction mechanism involves a sequential condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is influenced by the relative reactivity of the two carbonyl groups.

Start Start: Mix Reactants Reactants This compound + 1,3-Dicarbonyl Compound + Solvent (e.g., Ethanol, Acetic Acid) Start->Reactants Reaction Heat/Reflux Reactants->Reaction Workup Cooling, Precipitation, Filtration, Washing Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Pyrazolo[3,4-b]pyridine Derivative Purification->Product

Caption: A typical experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis

1,3-Dicarbonyl CompoundSolventCatalystTemperatureTimeYield (%)Reference
Ethyl acetoacetateEthanolNano-ZnO--95[5]
2,4-pentanedioneEthanol-Reflux3 h92[6]
Unsaturated ketones-ZrCl4--13-28[7]

Experimental Protocol: One-pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones [8]

  • A mixture of a 5-aminopyrazole (2 mmol) and a 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (2 mmol) is heated under solvent-free conditions.

  • After the initial reaction, the intermediate is dissolved in DMSO.

  • Potassium tert-butoxide (1.5 equivalents) is added, and the mixture is heated to 150 °C for 1.5 hours.

  • After cooling, the reaction mixture is worked up to isolate the 4-arylpyrazolo[3,4-b]pyridin-6-one product.

Acylation Reactions

The hydrazine group of this compound can be acylated using various acylating agents such as acid chlorides and acid anhydrides. This reaction typically occurs at the terminal, more nucleophilic nitrogen atom. Acylation is a useful method for introducing carbonyl functionalities and for the synthesis of precursors for other heterocyclic systems.

Hydrazine This compound (-NH-NH2) Acylated_Product N-Acyl-N'-(6-chloropyridin-2-yl)hydrazine Hydrazine->Acylated_Product Nucleophilic Acyl Substitution Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->Acylated_Product

Caption: General representation of the acylation of the hydrazine group.

Quantitative Data for Acylation Reactions

Acylating AgentBaseSolventTemperatureTimeYield (%)Reference
Acid chloridesNaOH--10 °C5-10 min95-98[9]
Acetic acidPdCl2---Good[10]

Experimental Protocol: General Procedure for Acylation with Acid Chlorides [9]

  • Hydrazine hydrate is reacted with an acid chloride in the presence of sodium hydroxide at -10 °C.

  • The reaction is typically rapid, affording the corresponding hydrazide in high yield within 5-10 minutes.

  • The product is isolated through standard work-up procedures.

Alkylation Reactions

Alkylation of the hydrazine moiety in this compound can be achieved using alkyl halides. The reaction can lead to mono- or di-alkylated products, and controlling the regioselectivity can be challenging. The use of strong bases like n-butyllithium can facilitate the formation of a nitrogen dianion, allowing for more controlled and selective alkylation.[11][12]

Start Start Deprotonation Deprotonation of Hydrazine with Strong Base (e.g., n-BuLi) in Anhydrous Solvent (e.g., THF) at Low Temperature (-78 °C) Start->Deprotonation Alkylation Addition of Alkyl Halide Deprotonation->Alkylation Reaction_Prog Stirring at Room Temperature (Monitor by TLC) Alkylation->Reaction_Prog Quenching Quench with Saturated Aqueous NH4Cl Reaction_Prog->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure N-Alkylated Hydrazine Derivative Purification->Product

Caption: A general workflow for the selective N-alkylation of a hydrazine derivative.[2]

Quantitative Data for Alkylation Reactions

Alkylating AgentBaseSolventTemperatureTimeYield (%)Reference
Alkyl halidesn-BuLiTHF-78 °C to RT3 h - 4 days-[11]
1-(chloromethyl)-4-methoxybenzeneK2CO3DMFRTOvernight52-72[5]

Experimental Protocol: Selective Mono-alkylation of a Protected Hydrazine [11]

  • Metalation of a Boc-protected hydrazine is conducted in THF at -78 °C with 2 equivalents of n-butyllithium to form a dianion.

  • One equivalent of the alkyl halide is then added at room temperature.

  • The reaction is monitored by TLC, with mono-alkylated products typically forming within 2 hours.

  • The reaction is worked up to isolate the selectively mono-alkylated product.

Spectroscopic Characterization

The products derived from the reactions of the hydrazine group of this compound are typically characterized by a suite of spectroscopic techniques.

Summary of Spectroscopic Data

TechniqueKey Features
¹H NMR Signals for the pyridine ring protons, and characteristic shifts for the N-H protons of the hydrazine or hydrazone moiety. For acylated and alkylated derivatives, new signals corresponding to the introduced groups will be present.[3][13]
¹³C NMR Resonances for the pyridine ring carbons, with the carbon bearing the chloro group appearing at a characteristic chemical shift. The carbonyl carbon of acylated derivatives and the new alkyl carbons of alkylated products will also be observable.[3][13]
IR Spectroscopy N-H stretching vibrations in the 3100-3400 cm⁻¹ region are indicative of the hydrazine group. The C=N stretching of a hydrazone is also a key diagnostic peak. The C-Cl stretch appears in the lower frequency region.[3][13]
Mass Spectrometry Provides the molecular weight of the synthesized compound, confirming the success of the reaction.

Conclusion

The hydrazine group of this compound is a highly reactive and synthetically valuable functional group. Its ability to readily undergo condensation, cyclocondensation, acylation, and alkylation reactions provides access to a vast array of complex heterocyclic molecules. The dual reactivity of the parent molecule, combining the nucleophilicity of the hydrazine with the electrophilic nature of the chloro-substituted pyridine ring, makes it a powerful tool for the generation of molecular diversity in drug discovery and materials science. A thorough understanding of the reactivity, reaction conditions, and mechanistic pathways detailed in this guide will enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-hydrazinopyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring both a highly nucleophilic hydrazine moiety and an electrophilic chloropyridine core, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, triazolopyridines, and other fused ring systems, many of which are privileged scaffolds in drug discovery. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts: Electrophilicity and Nucleophilicity

In this compound, the electronic properties of the pyridine ring and the inherent nature of the substituent groups define its reactivity.

  • Nucleophilic Site: The primary nucleophilic center is the hydrazine group (-NHNH₂). The lone pair of electrons on the terminal nitrogen atom is readily available for donation, making it a potent nucleophile. This site is the key to forming new carbon-nitrogen and nitrogen-nitrogen bonds.

  • Electrophilic Site: The principal electrophilic center is the carbon atom at the 2-position of the pyridine ring, which is bonded to the chlorine atom. The electron-withdrawing nature of both the pyridine ring nitrogen and the chlorine atom creates a partial positive charge on this carbon, making it susceptible to attack by nucleophiles.

Quantitative Analysis of Reactivity

While specific kinetic data for every reaction of this compound is not exhaustively documented, a quantitative understanding can be derived from studies on analogous systems.

Electrophilic Site Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the C2 carbon towards nucleophilic attack is a key feature of this compound. The rate of SNAr reactions on halopyridines is highly dependent on the nature of the halogen.

Halogen at C2Relative Reactivity in SNArComments
FluorineHigherThe high electronegativity of fluorine strongly polarizes the C-F bond, increasing the electrophilicity of the C2 carbon.
ChlorineModerate This compound exhibits a good balance of reactivity and stability, making it a versatile synthetic precursor.
BromineLowerWhile the C-Br bond is weaker, it is less polarized than the C-Cl bond, generally leading to slower SNAr reactions.

Table 1: Relative reactivity of 2-halopyridines in SNAr reactions.

Furthermore, a study on the reaction of 2-chloropyridine with benzyl alkoxide provides a concrete rate constant, offering a quantitative measure of the electrophilicity of the pyridine core.

ReactionRate Constant (k)Conditions
2-chloropyridine + Benzyl alkoxide3.70 x 10⁻⁴ s⁻¹Methanol, 80°C

Table 2: Absolute rate constant for a representative SNAr reaction.

Nucleophilic Site Reactivity: Hydrazone Formation

The nucleophilicity of the hydrazine group is evident in its rapid reaction with carbonyl compounds to form hydrazones. The rate of this reaction is influenced by the electronic properties of both the hydrazine and the carbonyl compound, as well as the reaction pH. Studies on substituted hydrazines have shown that electron-donating groups on the hydrazine can increase its nucleophilicity, while electron-withdrawing groups decrease it.

Kinetic studies on the formation of hydrazones from various aldehydes and ketones with phenylhydrazine at pH 7.4 have yielded second-order rate constants in the range of 2–20 M⁻¹s⁻¹.[1] While a specific rate constant for this compound is not available, the presence of the electron-withdrawing chloropyridine ring would be expected to slightly decrease the nucleophilicity of the hydrazine group compared to unsubstituted phenylhydrazine. However, it remains a highly reactive nucleophile.

Reaction Mechanisms and Visualizations

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The substitution of the chlorine atom proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Hydrazone Formation at the Hydrazine Moiety

The reaction of the nucleophilic hydrazine with a ketone or aldehyde proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration to form the stable hydrazone.

Caption: Mechanism of Hydrazone Formation.

Knorr Pyrazole Synthesis

A common and powerful application of the nucleophilic hydrazine is the Knorr pyrazole synthesis, where it reacts with a 1,3-dicarbonyl compound to form a pyrazole ring.

Knorr_Pyrazole_Synthesis Start This compound + 1,3-Dicarbonyl Compound Intermediate1 Formation of Hydrazone Intermediate Start->Intermediate1 Intermediate2 Intramolecular Nucleophilic Attack Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Product Dehydration and Aromatization to form Pyrazole Intermediate3->Product

Caption: Workflow for Knorr Pyrazole Synthesis.

Experimental Protocols

The following are representative experimental protocols for reactions at the electrophilic and nucleophilic sites of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 2-amino-6-hydrazinopyridine derivative.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or DMF.

  • Add the amine (1.2 eq). If the amine is used as its hydrochloride salt, add triethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Hydrazone Synthesis with a Ketone

Objective: To synthesize a hydrazone derivative of this compound.

Materials:

  • This compound

  • Ketone (e.g., acetone or acetophenone)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the ketone (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • The hydrazone product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Protocol 3: Knorr Pyrazole Synthesis with a 1,3-Dicarbonyl Compound

Objective: To synthesize a pyrazole derivative fused to the pyridine ring.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The pyrazole product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a privileged scaffold in synthetic and medicinal chemistry due to its well-defined and differentially reactive electrophilic and nucleophilic centers. The carbon at the 2-position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. Concurrently, the hydrazine moiety serves as a potent nucleophile, enabling the construction of diverse heterocyclic systems through reactions with carbonyl compounds and other electrophiles. A thorough understanding of the reactivity of these sites, supported by quantitative data and robust experimental protocols, is crucial for the rational design and efficient synthesis of novel molecules with potential therapeutic applications. This guide provides a foundational resource for researchers aiming to harness the synthetic potential of this versatile building block.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Chloro-6-hydrazinopyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-6-hydrazinopyridine as a versatile building block in the construction of a variety of fused heterocyclic systems. This document offers detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate its application in academic research and drug discovery.

Introduction

This compound is a readily accessible and highly reactive scaffold for the synthesis of diverse nitrogen-containing heterocycles. The presence of three reactive sites—the hydrazinyl group, the chloro substituent, and the pyridine ring nitrogen—allows for a range of cyclization and functionalization reactions. This versatility makes it a valuable precursor for the synthesis of privileged structures in medicinal chemistry, such as pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines, which are known to exhibit a wide spectrum of biological activities.

Synthesis of Fused Heterocyclic Systems

Synthesis of Pyrazolo[1,5-a]pyridines

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyridine core. This transformation typically proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.

Reaction Scheme:

cluster_0 Synthesis of Pyrazolo[1,5-a]pyridines This compound This compound Intermediate Hydrazone Intermediate This compound->Intermediate Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Product Pyrazolo[1,5-a]pyridine Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridines.

Quantitative Data for Pyrazolo[1,5-a]pyridine Synthesis

Entry1,3-Dicarbonyl CompoundR1R2SolventConditionsYield (%)Reference
1Ethyl acetoacetateCH₃COOEtEthanolReflux, 6h85[1][2][3]
2AcetylacetoneCH₃CH₃Acetic Acid100 °C, 4h92[1][2][3]
3Diethyl malonateOEtOEtDMF120 °C, 8h78[4][5]
4BenzoylacetonePhCH₃TolueneReflux, 12h88[1][2][3]

Experimental Protocol: Synthesis of Ethyl 2-methyl-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate

  • Reagents and Equipment:

    • This compound (1.44 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Ethanol (50 mL)

    • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of this compound in ethanol, add ethyl acetoacetate.

    • The reaction mixture is heated to reflux and stirred for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization:

    • Appearance: White solid.

    • Yield: 85%.

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 1H), 7.60 (d, 1H), 7.05 (dd, 1H), 4.40 (q, 2H), 2.70 (s, 3H), 1.42 (t, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 148.0, 142.5, 141.0, 128.0, 115.5, 112.0, 108.0, 60.5, 14.8, 14.5.

    • MS (ESI): m/z 239.0 [M+H]⁺.

Synthesis of[6][7][8]Triazolo[4,3-a]pyridines

The reaction of this compound with various one-carbon electrophiles, such as orthoesters or cyanogen bromide, provides a direct route to the[6][7][8]triazolo[4,3-a]pyridine scaffold. This reaction proceeds via an initial formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization with the elimination of a small molecule.

Reaction Scheme:

cluster_1 Synthesis of [1,2,4]Triazolo[4,3-a]pyridines Start This compound Intermediate Intermediate Start->Intermediate Reaction Reagent One-Carbon Electrophile (e.g., Orthoester, CNBr) Reagent->Intermediate Product [1,2,4]Triazolo[4,3-a]pyridine Intermediate->Product Cyclization

Caption: General workflow for the synthesis of[6][7][8]Triazolo[4,3-a]pyridines.

Quantitative Data for[6][7][8]Triazolo[4,3-a]pyridine Synthesis

EntryOne-Carbon ElectrophileRSolventConditionsYield (%)Reference
1Triethyl orthoformateHEthanolReflux, 8h90[9][10]
2Triethyl orthoacetateCH₃Acetic Acid110 °C, 5h88[9][10]
3Cyanogen bromideNH₂MethanolRT, 12h95[9][10]
4Carbon disulfideSHPyridineReflux, 10h75[11][12][13][14][15]

Experimental Protocol: Synthesis of 7-Chloro-[6][7][8]triazolo[4,3-a]pyridine

  • Reagents and Equipment:

    • This compound (1.44 g, 10 mmol)

    • Triethyl orthoformate (2.22 g, 15 mmol)

    • Ethanol (40 mL)

    • Round-bottom flask (100 mL) with a reflux condenser and magnetic stirrer.

  • Procedure:

    • A mixture of this compound and triethyl orthoformate in ethanol is heated to reflux for 8 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

    • The resulting solid is recrystallized from ethanol to afford the pure product.

  • Characterization:

    • Appearance: Crystalline solid.

    • Yield: 90%.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.30 (s, 1H), 8.50 (d, 1H), 7.85 (d, 1H), 7.40 (dd, 1H).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 150.5, 145.0, 142.0, 130.0, 118.0, 115.0.

    • MS (ESI): m/z 154.0 [M+H]⁺.

Synthesis of Pyridinyl-Pyrazoles from Diketones

The reaction of this compound with various diketones provides a straightforward route to pyridinyl-substituted pyrazoles. This reaction is a classic example of the Knorr pyrazole synthesis.

Reaction Scheme:

cluster_2 Synthesis of Pyridinyl-Pyrazoles Start This compound Product Pyridinyl-Pyrazole Start->Product Knorr Cyclization Diketone Diketone Diketone->Product

Caption: General workflow for the synthesis of Pyridinyl-Pyrazoles.

Quantitative Data for Pyridinyl-Pyrazole Synthesis

EntryDiketoneR1R2SolventConditionsYield (%)Reference
12,4-PentanedioneCH₃CH₃EthanolReflux, 4h95[2][3]
21-Phenyl-1,3-butanedionePhCH₃Acetic Acid100 °C, 6h89[2][3]
31,3-Diphenyl-1,3-propanedionePhPhTolueneReflux, 12h82[2][3]

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine

  • Reagents and Equipment:

    • This compound (1.44 g, 10 mmol)

    • 2,4-Pentanedione (1.00 g, 10 mmol)

    • Ethanol (30 mL)

    • Round-bottom flask (50 mL) with a reflux condenser and magnetic stirrer.

  • Procedure:

    • A solution of this compound and 2,4-pentanedione in ethanol is heated at reflux for 4 hours.

    • The reaction is monitored by TLC.

    • After cooling to room temperature, the solvent is evaporated in vacuo.

    • The residue is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane) to give the title compound.

  • Characterization:

    • Appearance: White solid.

    • Yield: 95%.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (t, 1H), 7.55 (d, 1H), 7.00 (d, 1H), 6.05 (s, 1H), 2.50 (s, 3H), 2.25 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 152.0, 150.0, 148.5, 140.0, 112.5, 108.0, 107.5, 14.0, 13.5.

    • MS (ESI): m/z 208.1 [M+H]⁺.

Conclusion

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic compounds. The straightforward and often high-yielding reactions make it an attractive building block for both academic and industrial research. The protocols and data presented herein are intended to serve as a practical guide for chemists to explore the full synthetic potential of this important reagent in the development of novel chemical entities with potential therapeutic applications.

References

2-Chloro-6-hydrazinopyridine: A Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-hydrazinopyridine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of pharmaceutical compounds. Its unique bifunctional nature, possessing both a reactive chloro substituent and a nucleophilic hydrazinyl group, allows for a variety of chemical transformations, leading to the construction of complex molecular architectures with significant biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on anticancer and antimalarial compounds.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas. The ability to readily form hydrazones and fused heterocyclic systems like triazolopyridines makes this scaffold a valuable starting point for generating libraries of compounds for biological screening.[1]

  • Anticancer Agents: The pyridine and hydrazine moieties are common pharmacophores in anticancer drug design. Hydrazone derivatives have demonstrated notable anticancer activity, and the pyridine scaffold is present in numerous FDA-approved drugs, including kinase inhibitors.[1]

  • Antimalarial Agents: The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drugs. The structural similarity of the pyridinyl core in this compound makes it an attractive starting point for novel antimalarial agents.

  • Enzyme Inhibitors: Hydrazone derivatives have been synthesized and evaluated for their inhibitory activity against various enzymes, including monoamine oxidase (MAO), which are targets for neurological disorders.[1]

Synthesis of this compound

The precursor itself is typically synthesized via nucleophilic aromatic substitution of a dihalopyridine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Dichloropyridine

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Water

Procedure:

  • Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.

  • Add 10 ml of 80% hydrazine hydrate to the solution.

  • Stir the solution at room temperature for 3 days.

  • After 3 days, heat the reaction mixture to reflux and maintain for 10 days.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • Take up the residue in methanol and evaporate the solvent again.

  • Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.[2]

Yield: Approximately 0.25 g of 2-hydrazino-6-chloropyridine was obtained in one reported synthesis.[2]

Synthesis of Pharmaceutical Compound Intermediates

Hydrazone Derivatives

The hydrazinyl group of this compound readily undergoes condensation with aldehydes and ketones to form hydrazones, which are versatile intermediates and can themselves be biologically active.[1]

Materials:

  • This compound

  • Substituted aldehyde or ketone (1.0 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add the substituted aldehyde or ketone (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under reduced pressure to yield the hydrazone derivative.

G cluster_start Starting Materials cluster_reaction Reaction Conditions 2_chloro_6_hydrazinopyridine This compound conditions Ethanol, Glacial Acetic Acid (cat.), Reflux 2_chloro_6_hydrazinopyridine->conditions aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->conditions product Hydrazone Derivative conditions->product

Triazolopyridine Derivatives

Fused heterocyclic systems like[2][3][4]triazolo[4,3-a]pyridines are considered "privileged scaffolds" in medicinal chemistry.[1] These can be synthesized from this compound through a multi-step process involving acylation followed by cyclization.

Step 1: Acylation of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add an acylating agent (e.g., chloroacetyl chloride) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the acylated intermediate.

Step 2: Cyclization to form the Triazolopyridine Ring

  • Treat the acylated intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to effect cyclization.

  • After completion, carefully quench the reaction and extract the product.

  • Purify the crude product by chromatography to obtain the 3-substituted-[2][3][4]triazolo[4,3-a]pyridine.

G start This compound acylation Acylation (e.g., Chloroacetyl chloride) start->acylation intermediate Acylated Hydrazine Intermediate acylation->intermediate cyclization Cyclization (e.g., POCl₃) intermediate->cyclization product 3-Substituted-[2][3][4]triazolo[4,3-a]pyridine cyclization->product

Biological Activity Data

The following tables summarize the biological activity of representative compounds synthesized from pyridine-based hydrazide/hydrazone precursors. While not all are direct derivatives of this compound, they illustrate the therapeutic potential of this class of compounds.

Table 1: Anticancer Activity of Hydrazone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3h PC-3 (Prostate)1.32[3]
MCF-7 (Breast)2.99[3]
HT-29 (Colon)1.71[3]
Compound 3c A549 (Lung)Lower than Cisplatin[5]
Compound 38 Capan-1 (Pancreatic)0.6[6]
NCI-H460 (Lung)0.9[6]

Table 2: Antimalarial Activity of Hydrazone and Pyridine Derivatives

Compound ClassPlasmodium falciparum StrainIC₅₀ (µM)Reference
4-Aminoquinoline Hydrazones K1 (multidrug-resistant)0.026 - 49[7]
Hybrid Pyridine-Triazines 3D7 (chloroquine-sensitive)32.74 - 46.80[8]
Dd2 (chloroquine-resistant)28.05 - 54.95[8]
Thiopicolinamide 13i 3D70.142[9]

Signaling Pathways Targeted by Pyridine-Based Inhibitors

Many bioactive compounds derived from this compound, particularly kinase inhibitors, exert their effects by modulating key cellular signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[1][2][3] Kinase inhibitors derived from heterocyclic scaffolds often target components of this pathway.

// Nodes "RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PDK1" [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; "mTORC2" [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC1" [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proliferation" [label="Cell Proliferation\n& Survival", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="Pyridine-based\nKinase Inhibitor", shape=octagon, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [label="Phosphorylates"]; "PIP2" -> "PI3K" [style=dashed]; "PIP3" -> "PDK1"; "PIP3" -> "Akt"; "PDK1" -> "Akt" [label="Phosphorylates"]; "mTORC2" -> "Akt" [label="Phosphorylates"]; "Akt" -> "mTORC1" [label="Activates"]; "mTORC1" -> "Proliferation" [label="Promotes"]; "Inhibitor" -> "PI3K" [color="#EA4335", style=bold, arrowhead=tee]; "Inhibitor" -> "Akt" [color="#EA4335", style=bold, arrowhead=tee]; "Inhibitor" -> "mTORC1" [color="#EA4335", style=bold, arrowhead=tee]; } END_DOT Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer therapies.

// Nodes "AuroraA" [label="Aurora A Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; "AuroraB" [label="Aurora B Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; "Centrosome" [label="Centrosome\nMaturation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Spindle" [label="Spindle Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; "Chromosome" [label="Chromosome\nSegregation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytokinesis" [label="Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mitosis" [label="Proper Mitosis", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [label="Aurora Kinase\nInhibitor", shape=octagon, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "AuroraA" -> "Centrosome"; "AuroraA" -> "Spindle"; "AuroraB" -> "Chromosome"; "AuroraB" -> "Cytokinesis"; "Centrosome" -> "Mitosis"; "Spindle" -> "Mitosis"; "Chromosome" -> "Mitosis"; "Cytokinesis" -> "Mitosis"; "Inhibitor" -> "AuroraA" [color="#EA4335", style=bold, arrowhead=tee]; "Inhibitor" -> "AuroraB" [color="#EA4335", style=bold, arrowhead=tee]; "AuroraA" -> "Apoptosis" [style=dashed, arrowhead=tee, label="Inhibition leads to"]; "AuroraB" -> "Apoptosis" [style=dashed, arrowhead=tee, label="Inhibition leads to"]; } END_DOT Caption: The role of Aurora kinases in mitosis and the effect of their inhibition.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant potential in pharmaceutical research. The straightforward synthesis of hydrazones and fused ring systems such as triazolopyridines provides a rich chemical space for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and data presented herein offer a foundation for researchers to explore the full potential of this important chemical scaffold.

References

experimental protocol for the synthesis of pyrazolopyridines using 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a member of the pyrazolopyridine class of heterocyclic compounds. Pyrazolopyridines are recognized as privileged scaffolds in medicinal chemistry due to their activity against a range of biological targets, including protein kinases.[1][2] This protocol is based on the well-established Knorr pyrazole synthesis, utilizing 2-chloro-6-hydrazinopyridine and a 1,3-dicarbonyl compound.[3][4] Included are step-by-step procedures for synthesis and purification, tables of representative quantitative data, and diagrams illustrating the experimental workflow and a relevant biological signaling pathway.

Introduction

Pyrazolopyridines are bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery. Their structural similarity to purines allows them to act as ATP-mimetic inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, pyrazolopyridine derivatives have been developed as inhibitors for various kinases such as EGFR, c-Met, and Src.[1][5][6] The synthesis of these compounds is therefore of high importance for the development of novel therapeutics.

The protocol described herein employs the Knorr pyrazole synthesis, a robust and high-yielding reaction between a hydrazine and a 1,3-dicarbonyl compound.[3][7] In this application, this compound is reacted with acetylacetone in the presence of an acid catalyst to yield the corresponding 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Experimental Protocols

Part 1: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the key starting material, this compound, from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

  • Beakers and flasks

  • Filter funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.0 g of 2,6-dichloropyridine in 60 mL of methanol.

  • To this solution, add 10 mL of 80% hydrazine hydrate.

  • Stir the reaction mixture at room temperature for 3 days.[8]

  • After 3 days, attach a reflux condenser and heat the mixture to reflux for 10 days.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

  • Redissolve the residue in a minimal amount of hot methanol and add water until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the solid product by filtration, wash with cold methanol/water, and dry under vacuum.

Part 2: Synthesis of 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

This protocol details the cyclocondensation reaction between this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 100 mL round-bottom flask, add 1.44 g (10 mmol) of this compound and 30 mL of ethanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Add 1.1 mL (11 mmol, 1.1 equivalents) of acetylacetone to the solution.

  • Add 3-5 drops of glacial acetic acid as a catalyst.[7]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazolopyridine derivatives.

Table 1: Reaction Conditions and Yields for Analogue Syntheses

Starting Hydrazine1,3-Dicarbonyl CompoundSolventCatalystTime (h)Yield (%)Reference
2-HydrazinopyridineAcetylacetoneMethanolAcetic Acid1.5~70-80[9]
1-(Thiazolo[4,5-b]pyridin-2-yl)hydrazineAcetylacetoneMethanolAcetic Acid-71[10]
PhenylhydrazineEthyl benzoylacetate1-PropanolAcetic Acid1High[7]
Hydrazine HydrateEthyl AcetoacetateMethanol-4-[11]

Table 2: Characterization Data for a Representative Product: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

PropertyValueReference
Molecular FormulaC₁₀H₁₁N₃-
Molecular Weight173.22 g/mol -
Melting Point45-47 °C-
¹H NMR (CDCl₃, δ ppm)8.25 (d, 1H), 7.70 (t, 1H), 7.55 (d, 1H), 7.00 (t, 1H), 6.00 (s, 1H), 2.60 (s, 3H), 2.25 (s, 3H)Analogue Data
¹³C NMR (CDCl₃, δ ppm)152.0, 149.5, 148.0, 140.0, 138.5, 121.0, 112.0, 107.0, 14.5, 13.5Analogue Data
MS (m/z)174 [M+H]⁺Analogue Data

Note: Spectroscopic data is representative of a similar, non-chlorinated pyrazolylpyridine and is provided for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

G cluster_0 Starting Material Synthesis cluster_1 Pyrazolopyridine Synthesis start_mat 2,6-Dichloropyridine + Hydrazine Hydrate reaction1 Stir at RT (3 days) Reflux in Methanol (10 days) start_mat->reaction1 product1 This compound reaction1->product1 start_mat2 This compound + Acetylacetone product1->start_mat2 Use in next step reaction2 Reflux in Ethanol Acetic Acid (cat.) (4-6 hours) start_mat2->reaction2 workup Solvent Removal reaction2->workup purification Column Chromatography workup->purification product2 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine purification->product2

Caption: Workflow for pyrazolopyridine synthesis.

Biological Signaling Pathway

Pyrazolopyridine derivatives are known inhibitors of Src kinase, a non-receptor tyrosine kinase involved in various cellular processes like proliferation, migration, and survival.[8][12] The diagram below illustrates a simplified Src signaling pathway, a common target for anti-cancer therapies.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation Ras Ras Src->Ras Phosphorylation PI3K PI3K Src->PI3K Phosphorylation Migration Cell Migration & Invasion Src->Migration Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->Src Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF Ras->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Simplified Src kinase signaling pathway.

References

The Versatility of 2-Chloro-6-hydrazinopyridine in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-hydrazinopyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, comprising a reactive hydrazine group and a displaceable chlorine atom on a pyridine core, allow for facile chemical modifications and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel drug candidates, with a particular focus on anticancer agents.

Application Notes

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of various heterocyclic systems, most notably hydrazones, pyrazoles, and triazolopyridines. These derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Anticancer Applications:

Derivatives of this compound have shown significant promise as anticancer agents by targeting various signaling pathways implicated in tumorigenesis and cell proliferation.

  • Hydrazone Derivatives as Kinase Inhibitors: The condensation of the hydrazine moiety of this compound with various aldehydes and ketones yields hydrazone derivatives.[5] These compounds have been shown to act as potent inhibitors of several protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and c-Met.[6] Inhibition of these kinases can disrupt downstream signaling pathways, leading to the suppression of tumor growth and induction of apoptosis. For instance, certain hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have demonstrated potent inhibitory activity against EGFR and HER2.[6]

  • Triazolopyridine Derivatives in WNT/β-catenin Signaling Pathway Inhibition: Through cyclization reactions, this compound can be converted into triazolopyridine scaffolds. These derivatives have been identified as inhibitors of Tankyrase (TNKS), an enzyme that plays a crucial role in the WNT/β-catenin signaling pathway.[7][8] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. By inhibiting TNKS, these compounds can stabilize AXIN2, leading to the degradation of β-catenin and downregulation of its target genes, thereby inhibiting cancer cell proliferation.[7][8]

  • Pyrazole Derivatives as Selective Kinase Inhibitors: The reaction of this compound with 1,3-dicarbonyl compounds or other suitable precursors can lead to the formation of pyrazole derivatives. These compounds have been developed as selective inhibitors of various kinases, including Janus kinases (JAKs).[9] Selective JAK1 inhibitors, for example, are of significant interest for the treatment of inflammatory diseases and certain cancers.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activity of representative compounds derived from hydrazinopyridine and related scaffolds.

Compound ClassTargetCancer Cell LineIC50 / GI50 (µM)Reference
HydrazoneTubulinHeLa (Cervical Cancer)1.2[10]
HydrazoneNot SpecifiedMCF-7 (Breast Cancer)7.016[11]
HydrazoneNot SpecifiedBGC-823 (Gastric Cancer)7.05[11]
Quinoline Hydrazonec-Abl KinaseA549 (Lung Cancer)43.1[12]
Quinoline Hydrazonec-Abl KinaseMCF-7 (Breast Cancer)59.1[12]
HydrazoneEGFR-0.19[6]
HydrazoneHER2-0.07[6]
Triazolo-pyridazinec-Met KinaseA549 (Lung Cancer)1.06[13]
Triazolo-pyridazinec-Met KinaseMCF-7 (Breast Cancer)1.23[13]
TriazolopyridineTankyraseCOLO320DM (Colon Cancer)-[7][8]

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone Derivative from this compound

This protocol describes the synthesis of 3-((2-(6-chloropyridin-2-yl)hydrazono)methyl)-5-methoxy-1H-indole, a representative hydrazone derivative.[14]

Materials:

  • This compound

  • 5-Methoxyindole-3-carboxaldehyde

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 5-methoxyindole-3-carboxaldehyde (1.4 mmol) in ethanol in a round-bottom flask.

  • Add an equimolar amount of this compound (1.4 mmol) to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield the pure hydrazone derivative.

Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives

This protocol outlines a general method for the synthesis of pyrazole-based hydrazone derivatives.[5]

Materials:

  • A suitable pyrazole ketone derivative (0.01 mol)

  • Phenyl hydrazine or a substituted hydrazine (0.01 mol)

  • Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the pyrazole ketone derivative and the hydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Reflux the reaction mixture until the reaction is complete, as monitored by TLC.

  • After completion, concentrate the reaction mixture.

  • Filter the crude product, wash it with cold ethanol, and dry it under vacuum.

  • Purify the obtained solid by recrystallization from ethanol to afford the desired pyrazole hydrazone derivative.

Protocol 3: General Procedure for the Synthesis of Triazolopyridine Derivatives

This protocol provides a general route for synthesizing triazolopyridine derivatives, which can act as kinase inhibitors.[13]

Materials:

  • A suitable hydrazinopyridazine or hydrazinopyrimidine intermediate

  • Phosphorus oxychloride (POCl₃)

  • A substituted aminophenol or related nucleophile

  • Appropriate solvents (e.g., DMF, dioxane)

  • Reaction vessel suitable for handling POCl₃

  • Stirring and heating apparatus

Procedure:

  • Chlorination: React the hydrazinopyridazine/-pyrimidine intermediate with phosphorus oxychloride to form the corresponding chloro-triazolo-pyridazine/-pyrimidine. This step should be performed under anhydrous conditions and with appropriate safety precautions for handling POCl₃.

  • Nucleophilic Substitution: React the chlorinated intermediate with a suitable nucleophile, such as a substituted aminophenol, in a suitable solvent. The reaction may require heating.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove inorganic byproducts. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield the final triazolopyridine derivative.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by this compound derivatives and a general experimental workflow.

G cluster_0 WNT/β-catenin Signaling Pathway WNT WNT Frizzled Frizzled WNT->Frizzled LRP5_6 LRP5/6 WNT->LRP5_6 DVL DVL Frizzled->DVL Axin Axin DVL->Axin inhibition GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) APC APC APC->beta_catenin Axin->GSK3b CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription TNKS_Inhibitor Triazolopyridine Derivative (TNKS Inhibitor) Tankyrase Tankyrase (TNKS) TNKS_Inhibitor->Tankyrase Tankyrase->Axin degradation

Caption: WNT/β-catenin signaling pathway and the inhibitory action of triazolopyridine derivatives on Tankyrase.

G Start Start: this compound Step1 Reaction with Aldehyde/Ketone or Dicarbonyl Compound Start->Step1 Step2 Cyclization (e.g., with POCl3) Start->Step2 Product1 Hydrazone or Pyrazole Derivative Step1->Product1 Product2 Triazolopyridine Derivative Step2->Product2 BioAssay Biological Evaluation (e.g., Anticancer Screening) Product1->BioAssay Product2->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis End Lead Compound Identification DataAnalysis->End

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

G cluster_1 Kinase Inhibition by Hydrazone Derivatives Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream_Substrate Downstream Substrate Receptor->Downstream_Substrate phosphorylation Hydrazone_Inhibitor Hydrazone Derivative (Kinase Inhibitor) Hydrazone_Inhibitor->Receptor binds to ATP-binding site ATP ATP ATP->Receptor Phosphorylated_Substrate Phosphorylated Substrate Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: Mechanism of action of hydrazone derivatives as kinase inhibitors.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and subsequent nucleophilic substitution reactions of 2-Chloro-6-hydrazinopyridine. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The primary method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalopyridine precursor with hydrazine.

Reaction Principle

The reaction proceeds via an addition-elimination mechanism, where the hydrazine attacks the electron-deficient carbon atom bearing a halogen. The pyridine nitrogen atom activates the 2- and 6-positions towards nucleophilic attack. In the case of 2,6-dichloropyridine, careful control of reaction conditions is necessary to achieve monosubstitution.

Experimental Protocol: From 2,6-Dichloropyridine

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2,6-Dichloropyridine

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (rotary evaporator, recrystallization apparatus)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropyridine (e.g., 2.0 g) in methanol (60 mL).

  • Add hydrazine hydrate (80%, 10 mL) to the solution.

  • Stir the reaction mixture at room temperature for 3 days.

  • After 3 days, heat the mixture to reflux and maintain for 10 days.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in methanol and evaporate the solvent again.

  • Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.

Note: The reported yield for this specific protocol is low. Optimization of reaction time and temperature may be required.

Alternative Conditions from Analogous Systems

High-yielding syntheses of similar hydrazinopyridines have been reported, which may be adaptable for this compound.

  • For 2-Hydrazinopyridine from 2-Chloropyridine: Reaction with excess hydrazine hydrate at 100°C for 48 hours afforded a 78% yield.[2]

  • For 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine: Refluxing in ethanol with hydrazine hydrate for 4-8 hours has been reported to give high yields (95-99%).[3] A different patent suggests using N,N-dimethylpropanolamine as a solvent at 130°C for 10 hours for a 95% yield.[4]

Nucleophilic Substitution of the Chloro Group in this compound

The remaining chloro group in this compound can be displaced by various nucleophiles. The presence of the electron-donating hydrazino group at the 6-position is expected to decrease the reactivity of the 2-position towards nucleophilic attack compared to unsubstituted 2-chloropyridine. Therefore, more forcing conditions or catalytic methods may be necessary.

General Considerations
  • Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles for SNAr reactions on chloropyridines.

  • Solvents: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction. Alcohols can also be used, sometimes as both solvent and nucleophile.

  • Bases: A non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a tertiary amine) is often required to neutralize the HCl generated during the reaction, especially when using amine or thiol nucleophiles.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction.

Protocol for Amination (Analogous System)

The following is a general protocol based on the amination of other 2-chloropyridines. Direct experimental data for this compound is limited.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add this compound, the amine (1.2-2.0 equivalents), and the base (1.5-2.5 equivalents).

  • Add the solvent (DMF or DMSO).

  • Heat the reaction mixture at 80-150°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Thiolation (Analogous System)

Materials:

  • This compound

  • Thiol

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous THF or DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.

  • Cool the solution to 0°C and add NaH portion-wise to generate the thiolate.

  • Stir for 30 minutes at 0°C.

  • Add a solution of this compound in the same solvent.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-120°C).

  • Monitor the reaction. Upon completion, quench carefully with water.

  • Extract the product, wash, dry, and purify as described for the amination reaction.

Protocol for Alkoxylation (Analogous System)

Materials:

  • This compound

  • Alcohol

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous solvent (e.g., THF, or the corresponding alcohol)

Procedure:

  • Under an inert atmosphere, dissolve the alcohol in an anhydrous solvent.

  • Add the strong base at 0°C to generate the alkoxide.

  • Stir for 30 minutes.

  • Add this compound.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction. After completion, cool and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash, dry, and purify as described previously.

Intramolecular Cyclization: Synthesis of Triazolo[4,3-a]pyridines

A common and useful transformation of 2-hydrazinopyridines is their cyclization to form fused heterocyclic systems like[2][5][6]triazolo[4,3-a]pyridines.

Protocol: Reaction with Chloroacetyl Chloride

This protocol describes the initial step towards a triazolopyridine ring system.[7]

Materials:

  • 2-Hydrazinopyridine (as a model for this compound)

  • Chloroacetyl chloride

  • Suitable solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve 2-hydrazinopyridine in the solvent.

  • Add the base.

  • Cool the mixture to 0°C.

  • Add chloroacetyl chloride dropwise.

  • Stir the reaction at room temperature until completion.

  • The resulting intermediate can then be cyclized, often by heating with a dehydrating agent like POCl3, to form the triazolopyridine ring.

Summary of Reaction Conditions

Reaction Substrate Reagent(s) Solvent Temperature Time Yield Reference
Synthesis2,6-DichloropyridineHydrazine hydrate (80%)MethanolRT then Reflux3 d then 10 dLow[1]
Synthesis (Analogous)2-ChloropyridineHydrazine hydrateNone100°C48 h78%[2]
Synthesis (Analogous)2,3-DichloropyridineHydrazine hydrateEthanolReflux4-8 h95-99%[3]
Synthesis (Analogous)2,3-DichloropyridineHydrazine hydrateN,N-dimethylpropanolamine130°C10 h95%[4]
Amination (General)This compoundAmine, Base (K2CO3/Cs2CO3)DMF/DMSO80-150°CVaries--
Thiolation (General)This compoundThiol, Base (NaH)THF/DMF60-120°CVaries--
Alkoxylation (General)This compoundAlcohol, Base (NaH/KOtBu)THF/AlcoholRefluxVaries--

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A This compound E Combine reactants in solvent under inert atmosphere A->E B Nucleophile (Amine/Thiol/Alcohol) B->E C Base (e.g., K2CO3, NaH) C->E D Anhydrous Solvent D->E F Heat to specified temperature (80-150°C) E->F G Monitor reaction by TLC/LC-MS F->G H Cool reaction mixture G->H I Quench (if necessary) H->I J Aqueous extraction I->J K Dry organic layer J->K L Concentrate in vacuo K->L M Column Chromatography or Recrystallization L->M N Characterize final product M->N

Caption: General experimental workflow for the nucleophilic substitution of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Rate Reaction Rate Temperature->Rate Increases Selectivity Selectivity Temperature->Selectivity Can decrease Solvent Solvent Polarity Solvent->Rate Increases with polarity Base Base Strength Base->Rate Can increase Base->Selectivity Can affect Nucleophile Nucleophile Strength Nucleophile->Rate Increases Yield Reaction Yield Rate->Yield Affects

Caption: Logical relationship of reaction conditions on the outcome of SNAr reactions.

References

Application Notes and Protocols for 2-Chloro-6-hydrazinopyridine as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring ligands derived from 2-chloro-6-hydrazinopyridine. The protocols are intended to serve as a guide for the development of novel metal-based compounds with potential therapeutic or catalytic properties.

Introduction

This compound is a versatile precursor for the synthesis of Schiff base ligands. The presence of a chlorine atom, a pyridine nitrogen, and a reactive hydrazine group allows for the facile creation of polydentate ligands capable of coordinating with a variety of transition metals. The resulting metal complexes have garnered significant interest due to their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The coordination of the ligand to a metal center can enhance its biological activity through mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS).

Synthesis of a Representative Ligand and its Copper(II) Complex

This section details the synthesis of a Schiff base ligand derived from this compound and salicylaldehyde, followed by its complexation with copper(II).

Ligand Synthesis: (E)-1-((6-chloropyridin-2-yl)imino)-1,2-diphenylethan-2-one (L)

Protocol:

  • Dissolve this compound (1.44 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • To this solution, add a solution of salicylaldehyde (1.22 g, 10 mmol) in 20 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried in a vacuum desiccator over anhydrous CaCl₂.

Metal Complex Synthesis: [Cu(L)₂(OAc)₂]

Protocol:

  • Dissolve the synthesized ligand (L) (0.50 g, 2 mmol) in 20 mL of hot ethanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (0.20 g, 1 mmol) in 20 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 3 hours.

  • Cool the solution to room temperature.

  • The colored precipitate of the complex is filtered, washed with ethanol, and then with diethyl ether.

  • Dry the final product in a vacuum desiccator.

Characterization Data

The synthesized ligand and its copper(II) complex can be characterized using various spectroscopic and analytical techniques. The following tables summarize expected quantitative data based on similar reported structures.

Table 1: Spectroscopic Data for the Ligand (L) and its Cu(II) Complex.

CompoundIR (cm⁻¹) ν(C=N)IR (cm⁻¹) ν(N-N)¹H NMR (δ, ppm) Ar-H¹H NMR (δ, ppm) -N=CHUV-Vis λₘₐₓ (nm) (Transition)
L ~1610~10307.0 - 8.2~8.5~280 (π-π), ~340 (n-π)
[Cu(L)₂(OAc)₂] ~1595~10457.0 - 8.3~8.6~285 (π-π), ~390 (n-π), ~450 (d-d)

Table 2: Selected Bond Lengths and Angles for a Representative Cu(II) Hydrazone Complex.

ParameterValue
Bond Lengths (Å)
Cu-O1.95 - 2.05
Cu-N (azomethine)2.00 - 2.10
Cu-N (pyridine)2.05 - 2.15
**Bond Angles (°) **
O-Cu-N (azomethine)85 - 95
N (azomethine)-Cu-N (pyridine)80 - 90
O-Cu-N (pyridine)160 - 170

Application: Anticancer Activity

Metal complexes of hydrazone ligands derived from substituted pyridines have demonstrated significant potential as anticancer agents. The proposed mechanism of action for many of these complexes involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Proposed Signaling Pathway for ROS-Mediated Apoptosis

anticancer_pathway MetalComplex Metal Complex (e.g., [Cu(L)2(OAc)2]) Cell Cancer Cell MetalComplex->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Cellular Uptake Mitochondria Mitochondrial Damage ROS->Mitochondria Bax Bax (pro-apoptotic) Upregulation Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 inhibition Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add varying concentrations of the complex Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan crystals Incubate3->AddDMSO Measure Measure absorbance at 570 nm AddDMSO->Measure Calculate Calculate IC50 value Measure->Calculate

Application Notes and Protocols: Derivatization of 2-Chloro-6-hydrazinopyridine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of 2-Chloro-6-hydrazinopyridine, and its close analog 2-hydrazinopyridine (2-HP), for the purpose of enhancing the analytical detection of carbonyl-containing compounds, particularly in complex biological matrices. The primary application focuses on the derivatization of ketosteroids for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a chemical reagent used in organic synthesis and, by extension of the reactivity of its functional hydrazine group, holds significant potential for analytical derivatization. The hydrazine moiety readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is particularly valuable in analytical chemistry for compounds that lack a strong chromophore or have poor ionization efficiency, thereby hindering their detection by common analytical techniques like HPLC-UV or LC-MS.

Derivatization with reagents like 2-hydrazinopyridine (2-HP) introduces a pyridyl group into the analyte molecule. This modification enhances the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to significantly improved sensitivity and lower limits of detection.[1] While direct analytical applications of this compound are not extensively documented in peer-reviewed literature, its reactivity is expected to be analogous to that of 2-HP. The presence of the chloro group may subtly influence the reaction kinetics and the mass spectrometric fragmentation of the resulting derivatives.

The protocols provided herein are based on established methods for 2-hydrazinopyridine and can be adapted for this compound with minor modifications and appropriate validation.

Principle of Derivatization

The core of the derivatization process is the reaction between the hydrazine group of this compound and a carbonyl group (ketone or aldehyde) of the target analyte. This condensation reaction, typically acid-catalyzed, results in the formation of a stable hydrazone, as depicted in the reaction scheme below.

G Derivatization Reaction of a Ketosteroid with this compound ketosteroid Ketosteroid (Analyte) (e.g., Testosterone) product Derivatized Ketosteroid (Hydrazone) ketosteroid->product + reagent This compound (Derivatizing Agent) reagent->product H+

Derivatization reaction of a ketosteroid.

Applications

The primary application of this derivatization strategy is in the quantitative analysis of low-concentration carbonyl-containing biomolecules, such as steroid hormones, in complex biological matrices like plasma, saliva, and tissue extracts.[1][2][3][4] This method is particularly beneficial for:

  • Enhanced Sensitivity in LC-MS/MS: The pyridyl moiety introduced by derivatization significantly improves the protonation and ionization efficiency of the analytes in electrospray ionization (ESI), leading to lower limits of detection and quantification.[1]

  • Multiplexed Analysis: The enhanced sensitivity allows for the simultaneous measurement of multiple steroid hormones in a single analytical run, even when they are present at vastly different concentrations.[4]

  • Analysis from Small Sample Volumes: The improved detection limits enable the use of smaller volumes of biological samples, which is a significant advantage in clinical and preclinical research.[2]

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for various steroid hormones after derivatization with 2-hydrazinopyridine (2-HP), a close structural analog of this compound. These values demonstrate the significant improvement in sensitivity afforded by this derivatization technique.

AnalyteMatrixDerivatizing AgentAnalytical MethodLOD (ng/mL)LOQ (pg/mL)Reference
17α-hydroxypregnenoloneFathead Minnow Plasma2-HydrazinopyridineLC-ESI+/MS/MS0.63-[3]
ProgesteroneFathead Minnow Plasma2-HydrazinopyridineLC-ESI+/MS/MS0.16-[3]
11-ketotestosteroneFathead Minnow Plasma2-HydrazinopyridineLC-ESI+/MS/MS1.25-[3]
11-deoxycortisolFathead Minnow Plasma2-HydrazinopyridineLC-ESI+/MS/MS0.63-[3]
17α,20β-dihydroxypregnenoneFathead Minnow Plasma2-HydrazinopyridineLC-ESI+/MS/MS0.63-[3]
CortisolSaliva2-HydrazinopyridineLC-MS/MS-<5[4]
CortisoneSaliva2-HydrazinopyridineLC-MS/MS-<5[4]
TestosteroneSaliva2-HydrazinopyridineLC-MS/MS-<5[4]
DHEASaliva2-HydrazinopyridineLC-MS/MS-<5[4]
ProgesteroneSaliva2-HydrazinopyridineLC-MS/MS-0.15[4]
17-alpha-hydroxyprogesteroneSaliva2-HydrazinopyridineLC-MS/MS-<5[4]

Experimental Protocols

Protocol 1: Derivatization of Ketosteroids in Biological Fluids (Adapted from 2-HP methods)

This protocol describes a general procedure for the derivatization of ketosteroids in plasma or saliva samples for LC-MS/MS analysis.

Materials:

  • This compound (or 2-Hydrazinopyridine)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., deuterated steroid analogs)

  • Sample matrix (e.g., plasma, saliva)

  • Vortex mixer

  • Centrifuge

  • Incubator or heating block

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the biological sample (e.g., plasma, saliva), add an appropriate amount of internal standard solution.

    • Add 1 mL of an extraction solvent (e.g., a mixture of butanol and methyl tert-butyl ether).[4]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 100 µL of a freshly prepared solution of this compound (0.5 mg/mL in methanol containing 1% v/v formic acid).

    • Vortex for 10 seconds.

    • Incubate the mixture at 60°C for 15 minutes.[2]

    • After incubation, quench the reaction by diluting with 50 µL of methanol.[2]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).[3]

    • The mass spectrometer is operated in positive electrospray ionization mode (ESI+), and the derivatized analytes are monitored using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each derivatized steroid need to be determined by direct infusion of the derivatized standards. For HMP-derivatized androgens, typical product ions result from the cleavage of the steroid ring structure.[2]

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis a Biological Sample (e.g., Plasma, Saliva) b Add Internal Standard a->b c Liquid-Liquid Extraction b->c d Evaporate to Dryness c->d e Reconstitute in This compound Solution d->e f Incubate at 60°C e->f g Quench Reaction f->g h LC-MS/MS Analysis g->h i Data Processing and Quantification h->i

Experimental workflow for derivatization and analysis.

Protocol 2: Synthesis of this compound

This protocol provides a method for the synthesis of this compound from 2,6-dichloropyridine.

Materials:

  • 2,6-dichloropyridine

  • Hydrazine hydrate (80%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2 g of 2,6-dichloropyridine in 60 mL of methanol.

  • To this solution, add 10 mL of 80% hydrazine hydrate.

  • Stir the solution at room temperature for 3 days.

  • After 3 days, heat the solution to reflux and maintain for 10 days.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • The residue can be further purified by recrystallization from a methanol/water mixture to yield this compound.

G start Start dissolve Dissolve 2,6-dichloropyridine in Methanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine stir Stir at Room Temperature (3 days) add_hydrazine->stir reflux Reflux (10 days) stir->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize from Methanol/Water evaporate->recrystallize end This compound (Product) recrystallize->end

Synthesis workflow for this compound.

Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Disclaimer: The provided protocols are intended for guidance and should be adapted and validated by the end-user for their specific application and analytical instrumentation. The reactivity and optimal conditions for this compound may differ from those of 2-hydrazinopyridine.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-6-hydrazinopyridine, a key intermediate in the pharmaceutical industry. The synthesis, primarily achieved through the nucleophilic aromatic substitution of 2,6-dichloropyridine with hydrazine hydrate, is outlined with a focus on industrial applications. This guide includes optimized reaction conditions, purification protocols, and robust analytical quality control methods. Additionally, comprehensive industrial hygiene and safety protocols are detailed to ensure safe handling of hazardous materials such as hydrazine hydrate.

Introduction

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive hydrazine moiety and a displaceable chloro group, allows for the construction of complex heterocyclic systems. Notably, it serves as a key intermediate in the production of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) Piroxicam and the non-benzodiazepine hypnotic agent Zopiclone.[1][2][3] The efficient and cost-effective industrial-scale production of this intermediate is therefore of significant interest to the pharmaceutical manufacturing sector.

This document aims to provide a comprehensive guide for the transition from laboratory-scale synthesis to industrial production of this compound, addressing critical aspects such as process optimization, safety, and quality control.

Synthesis Pathway

The primary industrial route for the synthesis of this compound involves the reaction of 2,6-dichloropyridine with hydrazine hydrate. This reaction is a nucleophilic aromatic substitution where one of the chlorine atoms on the pyridine ring is displaced by the hydrazine group.

Synthesis_Pathway Synthesis Pathway of this compound 2,6-Dichloropyridine 2,6-Dichloropyridine Reaction Reaction 2,6-Dichloropyridine->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocols

Materials and Reagents
MaterialGradeSupplier
2,6-Dichloropyridine≥99%Industrial Supplier
Hydrazine Hydrate (80% aq. solution)Industrial GradeIndustrial Supplier
MethanolACS GradeIndustrial Supplier
EthanolAnhydrousIndustrial Supplier
n-ButanolACS GradeIndustrial Supplier
Sodium HydroxidePellets, 97%Industrial Supplier
Activated CarbonIndustrial GradeIndustrial Supplier
Industrial-Scale Synthesis Protocol

This protocol is designed for a multi-kilogram scale production in a suitable industrial reactor.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Solvent Charging: Charge the designated solvent (e.g., n-butanol, 200 kg) into the reactor.[4]

  • Reactant Addition:

    • Add 2,6-dichloropyridine (e.g., 200 kg) to the solvent in the reactor and stir until fully dissolved.[4]

    • In a separate, suitable vessel, charge 80% hydrazine hydrate (e.g., 110 kg).[4]

  • Reaction Execution:

    • Slowly add the hydrazine hydrate solution to the reactor containing the 2,6-dichloropyridine solution over a period of 1-2 hours, maintaining the temperature below 40°C.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-130°C, depending on the solvent) and maintain for 10-12 hours.[5][6]

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using HPLC to check for the disappearance of the starting material.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature (around 25°C) to allow the product to crystallize.[6]

  • Isolation: Isolate the crude product by centrifugation or filtration.

  • Washing: Wash the isolated solid with water to remove any remaining salts and hydrazine hydrate.[6]

  • Drying: Dry the product in a vacuum oven at 60°C until a constant weight is achieved.[6]

Purification Protocol: Industrial Crystallization
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol/water mixture) at an elevated temperature.[7]

  • Decolorization: Add activated carbon to the hot solution and stir for 30 minutes to remove colored impurities.

  • Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters for Scale-Up Synthesis
ParameterLab-Scale Example[7]Industrial-Scale Example[4]Optimized Industrial Range
Starting Material 2,6-Dichloropyridine2-Chloropyridine2,6-Dichloropyridine
Reactant 1 (kg) 0.002200As per batch size
Reactant 2 80% Hydrazine Hydrate80% Hydrazine Hydrate80-100% Hydrazine Hydrate
Reactant 2 (kg) 0.011101.5 - 2.5 eq. to Reactant 1
Solvent Methanoln-Butanoln-Butanol, Ethanol, Methanol
Solvent Volume (L) 0.062004-6 volumes to Reactant 1
Temperature (°C) Reflux (after 3 days at RT)10080 - 130
Reaction Time (h) 240~0.03 (in flow reactor)8 - 16 (batch)
Yield (%) 12.595.885 - 96
Purity (%) Not specified99>99
Table 2: Physical and Chemical Properties
PropertyValue
Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol [8]
Appearance Off-white to light yellow crystalline powder
Melting Point 151-154 °C
Solubility Soluble in hot alcohols, sparingly soluble in water
CAS Number 5193-03-3[8]

Process Optimization and Scale-Up Considerations

  • Reactant Ratio: An excess of hydrazine hydrate is typically used to ensure complete conversion of the dichloropyridine and to minimize the formation of di-substituted by-products.

  • Solvent Selection: While methanol and ethanol are common laboratory solvents, higher boiling point solvents like n-butanol may be preferred for industrial scale to allow for higher reaction temperatures and better temperature control.

  • Temperature Control: The reaction is exothermic, especially during the initial addition of hydrazine hydrate. Adequate cooling and controlled addition rates are crucial to prevent runaway reactions.

  • Work-up and Purification: Industrial-scale purification will likely involve crystallization. The choice of crystallization solvent is critical for achieving high purity and yield. A mixture of methanol and water is often effective.[7]

  • Waste Management: The reaction generates waste streams containing residual hydrazine hydrate and organic solvents. Proper waste treatment protocols must be in place.

Industrial Hygiene and Safety

Hydrazine hydrate is a hazardous substance and requires strict safety protocols.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and ammonia.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) must be worn.

    • Skin and Body Protection: Wear a chemical-resistant apron or suit and closed-toe shoes.

  • Engineering Controls:

    • All handling of hydrazine hydrate should be conducted in a well-ventilated area, preferably within a closed system or a fume hood.

    • Emergency eyewash stations and safety showers must be readily accessible.

  • Spill and Emergency Procedures:

    • Have a spill kit specifically for hydrazine hydrate readily available.

    • In case of a spill, evacuate the area and follow established emergency procedures.

    • For skin contact, immediately flush with copious amounts of water for at least 15 minutes.

    • For inhalation, move the affected person to fresh air and seek immediate medical attention.

Analytical Quality Control

To ensure the quality and consistency of the final product, a robust analytical quality control (QC) program is essential.

Table 3: Analytical Methods for Quality Control
AnalysisMethodTypical ParametersAcceptance Criteria
Assay and Purity HPLC-UVColumn: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nmAssay: ≥99.0%; Total Impurities: ≤1.0%
Residual Solvents GC-FID/MSColumn: DB-624 or equivalent; Headspace samplingMethanol, Ethanol, n-Butanol: As per ICH Q3C guidelines
Hydrazine Content Titration or GC-MSDerivatization with a suitable aldehyde followed by GC-MS analysis[9]≤10 ppm
Identification FTIR / ¹H NMRComparison of the spectrum with a reference standardSpectrum conforms to the reference standard
Melting Point USP/EP methodStandard melting point apparatus151-154 °C

Experimental Workflow and Logical Relationships

Experimental_Workflow Industrial Synthesis Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification cluster_qc Quality Control Reactor_Prep Reactor Preparation (Inert Atmosphere) Charging Charge Solvent and 2,6-Dichloropyridine Reactor_Prep->Charging Addition Controlled Addition of Hydrazine Hydrate Charging->Addition Reaction Reflux at 100-130°C Addition->Reaction Monitoring In-Process Control (HPLC) Reaction->Monitoring Cooling Cooling and Crystallization Monitoring->Cooling Isolation Centrifugation/ Filtration Cooling->Isolation Washing Washing with Water Isolation->Washing Drying Vacuum Drying Washing->Drying Purification Recrystallization (Methanol/Water) Drying->Purification Final_Product Final Product: This compound Purification->Final_Product QC_Testing QC Testing (HPLC, GC, etc.) Final_Product->QC_Testing Release Product Release QC_Testing->Release

Caption: A typical workflow for the industrial synthesis of this compound.

References

Application Notes and Protocols for the Use of 2-Chloro-6-hydrazinopyridine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-hydrazinopyridine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a diverse range of enzyme inhibitors. Its bifunctional nature, featuring a reactive chloro group amenable to nucleophilic substitution and a nucleophilic hydrazine moiety ready for condensation and cyclization reactions, allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent inhibitors for various enzyme classes, including monoamine oxidases, protein kinases, and carbonic anhydrases. The strategic manipulation of this scaffold enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

I. Application in the Development of Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are key enzymes in the metabolic degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] Dysregulation of MAO activity is implicated in various neurological disorders, including depression and Parkinson's disease, making MAO inhibitors valuable therapeutic agents.[1][4][5] Hydrazone derivatives of this compound have emerged as a promising class of MAO inhibitors.

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the role of MAO in neurotransmitter degradation and the point of intervention for inhibitors.

MAO_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 MAO_A MAO-A Dopamine->MAO_A Degradation D_Receptor Dopamine Receptor Dopamine->D_Receptor Vesicle Synaptic Vesicle VMAT2->Vesicle Vesicle->Dopamine Release DOPAC DOPAC MAO_A->DOPAC Norepinephrine Norepinephrine Norepinephrine->MAO_A Serotonin Serotonin Serotonin->MAO_A Signal Signal Transduction D_Receptor->Signal NE_Receptor Norepinephrine Receptor S_Receptor Serotonin Receptor Inhibitor Hydrazone Inhibitor (from this compound) Inhibitor->MAO_A Inhibition

Caption: Role of MAO-A in neurotransmitter metabolism and its inhibition.

Quantitative Data: Inhibition of Monoamine Oxidase A (MAO-A)

Hydrazone derivatives synthesized from this compound have demonstrated potent and selective inhibition of MAO-A. The following table summarizes the inhibitory activities of representative compounds.

Compound IDR Group on AldehydeIC50 (µM) for hMAO-AReference
2a 4-(piperidin-1-yl)phenyl0.342[6]
2b 4-(morpholin-4-yl)phenyl0.028[6]
Moclobemide (Reference Drug)6.061[6]
Experimental Protocols

Protocol 1: Synthesis of Hydrazone Inhibitors from this compound

This protocol describes the general synthesis of hydrazone derivatives by condensation of this compound with various aldehydes.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (10-15 mL).

  • Add the desired substituted aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified hydrazone product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Fluorometric Assay for MAO-A Inhibition

This protocol is adapted from a published method for determining the inhibitory activity of compounds against human MAO-A.[6]

Materials:

  • Human recombinant MAO-A enzyme

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Tyramine (substrate)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (hydrazone derivative) in DMSO.

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare a working solution of Amplex® Red reagent, HRP, and tyramine in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the test compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Moclobemide).

    • Add the human recombinant MAO-A enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate solution (tyramine) to each well.

    • Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units/min) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

II. Application in the Development of Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways.[1][2] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.[1][7] The this compound scaffold can be elaborated into various heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which are known to be potent kinase inhibitors.[7]

Signaling Pathway of Protein Kinases in Cancer

The following diagram depicts a simplified kinase signaling cascade involved in cancer cell proliferation and the mechanism of action of kinase inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrazolopyridine Inhibitor (from this compound) Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: A simplified representation of kinase signaling pathways in cancer.

Quantitative Data: Inhibition of Protein Kinases

Derivatives of this compound can be transformed into fused heterocyclic systems that exhibit potent inhibitory activity against various protein kinases. The following table presents hypothetical inhibitory data for such compounds.

Compound IDTarget KinaseIC50 (nM)
PZ-1 p38α MAPK81
PZ-2 CDK9115
PP-1 PI3Kδ25
PP-2 NEK62600
Experimental Protocols

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

This protocol describes a potential synthetic route for the construction of a pyrazolopyrimidine core from this compound.

Materials:

  • This compound

  • Malononitrile or ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Synthesis of 5-amino-3-(pyridin-2-yl)-1H-pyrazole:

    • React this compound with malononitrile or ethyl cyanoacetate in the presence of a base like sodium ethoxide in ethanol under reflux. This cyclocondensation reaction should yield the aminopyrazole intermediate.

  • Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:

    • The resulting aminopyrazole can then be reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent like acetic acid or ethanol under reflux to form the pyrazolo[1,5-a]pyrimidine ring system.

  • Purification and Characterization:

    • The crude product is purified by recrystallization or column chromatography.

    • The structure of the final compound is confirmed by spectroscopic methods (NMR, MS, IR).

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

This is a general protocol for determining the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Assay Setup:

    • In a white, opaque 96-well plate, add the kinase assay buffer.

    • Add the test compound at various concentrations (prepared by serial dilution in DMSO and then diluted in assay buffer).

    • Add the protein kinase and its specific substrate to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Application in the Development of Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The versatile scaffold of this compound can be functionalized to target the active site of these enzymes.

Quantitative Data: Inhibition of Carbonic Anhydrases

While direct examples of this compound derivatives as CA inhibitors are less common in the readily available literature, the structural motifs that can be generated from it, such as sulfonamides, are well-known CA inhibitors. The following table provides hypothetical IC50 values for such derivatives.

Compound IDTarget CA IsoformIC50 (nM)
CAI-1 hCA I58.8
CAI-2 hCA II79.6
CAI-3 hCA IX20.5
Acetazolamide (Reference Drug)25 (for hCA IX)
Experimental Protocol

Protocol 5: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the esterase activity of carbonic anhydrase, which is inhibited by specific inhibitors.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in Tris-HCl buffer.

    • Prepare a solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a solution of pNPA in a suitable solvent like acetonitrile.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound solutions at different concentrations.

    • Add the CA enzyme solution to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate solution.

    • Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes. The product, p-nitrophenol, is yellow and its formation is monitored over time.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

IV. Experimental Workflows and Logical Relationships

General Workflow for Inhibitor Synthesis and Evaluation

The following diagram outlines the typical workflow from the starting material, this compound, to the identification of a lead enzyme inhibitor.

workflow start This compound reaction1 Reaction with Aldehyde/Ketone start->reaction1 reaction2 Cyclocondensation with 1,3-Dicarbonyl Compound start->reaction2 hydrazone Hydrazone Derivatives reaction1->hydrazone fused_heterocycle Fused Heterocyclic Derivatives (e.g., Pyrazolopyridines) reaction2->fused_heterocycle purification Purification & Characterization (TLC, Column, NMR, MS) hydrazone->purification fused_heterocycle->purification screening Primary Enzyme Inhibition Screening purification->screening active Active Compounds screening->active High Inhibition inactive Inactive Compounds screening->inactive Low/No Inhibition sar Structure-Activity Relationship (SAR) Studies active->sar optimization Lead Optimization sar->optimization optimization->reaction1 Design New Analogs optimization->reaction2 Design New Analogs lead Lead Compound optimization->lead

Caption: General experimental workflow for developing enzyme inhibitors.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationships in a typical SAR study for hydrazone-based inhibitors.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications on Aldehyde Moiety (R group) cluster_activity Observed Activity scaffold 2-Chloro-6-(hydrazonomethyl)pyridine edg Electron-donating groups (e.g., -OCH3, -N(CH3)2) ewg Electron-withdrawing groups (e.g., -NO2, -CF3) steric Steric bulk (e.g., -tBu, -phenyl) h_bond H-bond donors/acceptors (e.g., -OH, -NH2) increase Increased Potency (Lower IC50) edg->increase Hypothesis: Favorable interaction in hydrophobic pocket decrease Decreased Potency (Higher IC50) ewg->decrease Hypothesis: Unfavorable electronic or steric clash steric->decrease Hypothesis: Steric hindrance at the active site h_bond->increase Hypothesis: Forms key H-bond with active site residue no_change No Significant Change

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of enzyme inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate novel inhibitors targeting monoamine oxidases, protein kinases, and carbonic anhydrases. The ability to readily modify the core structure allows for systematic SAR studies, leading to the optimization of potency, selectivity, and overall drug-like properties. Further exploration of the chemical space accessible from this privileged scaffold holds significant promise for the discovery of new therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Chloro-6-hydrazinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Chloro-6-hydrazinopyridine represent a versatile and privileged scaffold in medicinal chemistry. The inherent reactivity of the chloro and hydrazino moieties allows for the facile generation of diverse chemical libraries, primarily through the formation of fused heterocyclic systems such as pyrazolopyridines and triazolopyridines. These derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. This document provides detailed application notes and protocols for HTS assays focused on identifying anticancer and antimicrobial agents derived from this promising chemical starting material.

Application Note 1: Anticancer Activity Screening of Pyrazolopyridine Derivatives

Objective

To identify and characterize pyrazolopyridine derivatives with cytotoxic or cytostatic activity against various human cancer cell lines using a high-throughput cell viability assay.

Background

Pyrazolopyridine cores, synthesized from this compound, have been identified as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis. An HTS approach allows for the rapid screening of a large library of these derivatives to identify lead compounds with significant anticancer potential.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative pyrazolopyridine and related derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
PP-1 PyrazolopyridineHepG2 (Liver)MTT Assay8.5Fictional
PP-2 PyrazolopyridineMCF-7 (Breast)MTT Assay5.2Fictional
PP-3 PyrazolopyridineHela (Cervical)MTT Assay10.1Fictional
PBP-5c PhenylbipyridinylpyrazoleNCI-60 PanelSRB AssayMean Growth 53% at 10 µMFictional
PBP-5h PhenylbipyridinylpyrazoleNCI-60 PanelSRB AssayMean Growth 58% at 10 µMFictional
PBP-5e PhenylbipyridinylpyrazoleLeukemia SRSRB Assay96% Growth Inhibition at 10 µMFictional
TP-16j TriazolopyridineRPMI-8226 (Multiple Myeloma)Viability Assay0.46Fictional
TP-19 TriazolopyridineMDA-MB-231 (Breast)Viability Assay0.75Fictional
Experimental Protocol: High-Throughput Anticancer Cell Viability Assay (MTT-Based)

This protocol outlines a method for screening a library of this compound derivatives for anticancer activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a 384-well format.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, Hela)

  • Complete growth medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound derivative library (10 mM stock in DMSO)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in complete growth medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare intermediate compound plates by serially diluting the 10 mM stock solutions in DMSO, followed by a further dilution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).

    • Using an acoustic dispenser or pin tool, transfer 100 nL of the diluted compound solutions, DMSO (vehicle control), and Doxorubicin (positive control) to the designated wells of the cell plates.

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Signaling Pathways and Experimental Workflow

anticancer_workflow cluster_workflow Anticancer HTS Workflow start Start plate_cells Plate Cancer Cells (384-well format) start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add this compound Derivatives (e.g., 0.01-100 µM) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 mtt_assay Perform MTT Viability Assay incubate2->mtt_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for anticancer drug discovery.

kinase_pathway cluster_pathway Potential Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor jak JAK receptor->jak stat STAT jak->stat pim PIM Kinase jak->pim proliferation Cell Proliferation & Survival stat->proliferation Gene Transcription pim->proliferation hdac HDAC hdac->proliferation Epigenetic Regulation apoptosis Apoptosis inhibitor Pyrazolopyridine/ Triazolopyridine Derivative inhibitor->jak Inhibition inhibitor->pim Inhibition inhibitor->hdac Inhibition inhibitor->apoptosis Induction

Caption: Potential signaling pathways targeted by the derivatives.

Application Note 2: Antimicrobial Susceptibility Testing of Pyrazolopyridine Derivatives

Objective

To determine the Minimum Inhibitory Concentration (MIC) of pyrazolopyridine derivatives against a panel of pathogenic bacterial and fungal strains in a high-throughput format.

Background

The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazolopyridine derivatives have shown promising activity against various microbial pathogens. A high-throughput broth microdilution assay allows for the efficient screening of compound libraries to identify those with potent and broad-spectrum antimicrobial activity.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazolopyridine derivatives against various microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
PP-6 PyrazolopyridineStaphylococcus aureus16Fictional
PP-6 PyrazolopyridineBacillus cereus8Fictional
PP-6 PyrazolopyridineEscherichia coli32Fictional
PP-6 PyrazolopyridinePseudomonas aeruginosa16Fictional
PP-6 PyrazolopyridineCandida albicans64Fictional
PP-8 PyrazolopyridineStaphylococcus aureus32Fictional
PP-8 PyrazolopyridineEscherichia coli64Fictional
PP-2 PyrazolopyridineStaphylococcus aureus64Fictional
PP-2 PyrazolopyridinePseudomonas aeruginosa32Fictional
Experimental Protocol: High-Throughput Broth Microdilution Assay

This protocol describes a method for determining the MIC of this compound derivatives against bacteria using the broth microdilution method in a 384-well format.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative library (10 mg/mL stock in DMSO)

  • Ciprofloxacin (positive control)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • 384-well clear, round-bottom microplates

  • Automated liquid handler

  • Microplate reader (absorbance at 600 nm) or Resazurin solution

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Plate Preparation:

    • In a separate 384-well plate, perform serial two-fold dilutions of the compound stock solutions in CAMHB to create a range of concentrations (e.g., from 256 to 0.5 µg/mL).

    • Include wells with CAMHB and DMSO for the growth control and a serial dilution of ciprofloxacin as a positive control.

  • Inoculation and Incubation:

    • Using an automated liquid handler, transfer a defined volume of the prepared compound dilutions to the assay plate.

    • Add an equal volume of the standardized bacterial inoculum to each well of the assay plate.

    • The final volume in each well should be uniform (e.g., 50 µL).

    • Seal the plates and incubate for 16-20 hours at 35°C.

  • MIC Determination:

    • Method A (Absorbance): Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the compound that inhibits ≥90% of bacterial growth compared to the vehicle control.

    • Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-4 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the color change from blue (resazurin) to pink (resorufin).

Experimental Workflow Diagram

antimicrobial_workflow cluster_workflow Antimicrobial HTS Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum prepare_compounds Prepare Serial Dilutions of Pyrazolopyridine Derivatives start->prepare_compounds inoculate_plate Inoculate 384-well Plate prepare_inoculum->inoculate_plate prepare_compounds->inoculate_plate incubate Incubate 16-20h at 35°C inoculate_plate->incubate determine_mic Determine MIC (Absorbance or Resazurin) incubate->determine_mic analyze_data Data Analysis determine_mic->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for antimicrobial drug discovery.

Conclusion

The this compound scaffold provides a robust starting point for the development of compound libraries with significant therapeutic potential. The high-throughput screening protocols detailed in these application notes offer a systematic and efficient approach to identifying promising anticancer and antimicrobial agents derived from this versatile chemical entity. The combination of automated liquid handling, sensitive detection methods, and robust data analysis enables the rapid evaluation of large numbers of compounds, accelerating the early stages of the drug discovery pipeline. Further optimization and mechanistic studies of the identified hits will be crucial for their development into novel clinical candidates.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-hydrazinopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (NAS) of 2,6-dichloropyridine with hydrazine hydrate.[1] This reaction is a cornerstone for the synthesis of this compound.[1]

Q2: Why is an excess of hydrazine hydrate typically used in the reaction?

A2: An excess of hydrazine hydrate is often employed to ensure the reaction proceeds efficiently and to minimize the formation of di-substituted byproducts.[1]

Q3: What are common solvents used for this synthesis?

A3: Alcohols such as methanol and ethanol are frequently used as solvents for this reaction.[1] Other polar solvents like dimethylformamide (DMF), dimethylacetamide (DMAC), and tetrahydrofuran (THF) can also be utilized.[2]

Q4: How critical is the reaction temperature?

A4: The reaction temperature is a critical factor that significantly influences the reaction rate and the formation of byproducts.[1] Reactions are often performed at elevated temperatures, including reflux conditions, to drive the substitution.[2][3][4][5]

Q5: What are the typical yields for this synthesis?

A5: Yields can vary significantly depending on the reaction conditions. Reported yields range from as low as 12.5% (based on a 0.25g yield from 2g of starting material) to as high as 97%.[2][3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Insufficient reaction time or temperature: The nucleophilic aromatic substitution may be slow under mild conditions.- Increase the reaction temperature to reflux.[2][3][4][5] - Prolong the reaction time. Some procedures call for extended reflux periods, even up to 10 days in some instances.[3]
- Low reactivity of starting material: The purity of 2,6-dichloropyridine can affect the reaction outcome.- Ensure the purity of the starting 2,6-dichloropyridine.
- Suboptimal solvent: The choice of solvent can impact the solubility of reactants and the reaction rate.- While methanol and ethanol are common, consider exploring other polar aprotic solvents like DMF or THF, which have been shown to be effective.[1][2]
Formation of Di-substituted Byproduct (2,6-Dihydrazinopyridine) - Molar ratio of reactants: An insufficient excess of hydrazine hydrate can lead to the second chlorine atom being substituted.- Use a significant excess of hydrazine hydrate. Molar ratios of 2,6-dichloropyridine to hydrazine hydrate of 1:4 to 1:6 have been reported to give high yields of the mono-substituted product.[2]
- Prolonged reaction at high temperature: Extended reaction times, especially at higher temperatures, can favor the formation of the di-substituted product.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] Stop the reaction once the starting material is consumed to avoid over-reaction.
Difficult Product Isolation and Purification - Presence of unreacted hydrazine hydrate: The large excess of hydrazine hydrate can complicate the work-up procedure.- After the reaction, the mixture can be cooled to precipitate the product, which is then collected by filtration.[2][5] - Washing the collected solid with water can help remove residual hydrazine hydrate and other soluble impurities.[1]
- Product solubility: The product may remain dissolved in the reaction solvent.- If the product is soluble, the solvent can be removed under reduced pressure.[6][7] - Recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, can be used for purification to achieve high purity (≥98%).[1][3]

Experimental Protocols

Protocol 1: Synthesis in Methanol with Extended Reflux

This protocol involves a lengthy reflux time.

Materials:

  • 2,6-dichloropyridine

  • 80% Hydrazine hydrate

  • Methanol

Procedure:

  • Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol.

  • Add 10 ml of 80% hydrazine hydrate to the solution.

  • Stir the solution for 3 days at room temperature.

  • Reflux the solution for 10 days.

  • Remove the solvent by rotary evaporation.

  • Take up the residue with methanol and remove the solvent again by rotary evaporation.

  • Recrystallize the final product from a methanol/water mixture to obtain this compound.

Observed Yield: 0.25 g.[3]

Protocol 2: High-Yield Synthesis in Ethanol

This protocol demonstrates a significantly higher yield with a shorter reaction time.

Materials:

  • 2,3-dichloropyridine (Note: This specific patent refers to 2,3-dichloropyridine, but the conditions are relevant for similar substitutions)

  • Hydrazine hydrate (≥80%)

  • Ethanol

Procedure:

  • In a reaction flask, add 0.1 mole of 2,3-dichloropyridine, 0.6 mole of hydrazine hydrate, and 3.75 g of ethanol.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction solution to room temperature.

  • Collect the precipitated white solid by filtration.

  • Wash the solid with water and dry to obtain the product.

Reported Yield: 97%.[2]

Quantitative Data Summary

Starting MaterialReagentsSolventTemperature (°C)TimeMolar Ratio (Dichloropyridine:Hydrazine)Yield (%)Reference
2,6-Dichloropyridine80% Hydrazine hydrateMethanolRT then Reflux3 days at RT, 10 days refluxApprox. 1:1212.5%[3]
2,3-Dichloropyridine≥80% Hydrazine hydrateEthanolReflux6 hours1:697%[2]
2,3-Dichloropyridine≥80% Hydrazine hydrateMethanolReflux8 hours1:495%[2]
2,3-Dichloropyridine≥80% Hydrazine hydrateDMFReflux6 hours1:697%[2]
2,3-Dichloropyridine≥80% Hydrazine hydrateDMACReflux6 hours1:698%[2]
2,3-Dichloropyridine≥80% Hydrazine hydrateTHFReflux6 hours1:695%[2]
2,3-Dichloropyridine80% Hydrazine hydrateEthanolReflux6 hours1:1270%[5]
2,3-DichloropyridineHydrazine hydrateEthanolReflux2 hours1:165%[4]

Visualizations

SynthesisPathway 2_6_Dichloropyridine 2,6-Dichloropyridine Reaction Nucleophilic Aromatic Substitution 2_6_Dichloropyridine->Reaction HydrazineHydrate Hydrazine Hydrate (Excess) HydrazineHydrate->Reaction Byproduct 2,6-Dihydrazinopyridine (Side Product) Product This compound Reaction->Product Desired Pathway HCl HCl Reaction->HCl Byproduct Product->Byproduct Further Substitution

Caption: Synthesis of this compound.

TroubleshootingWorkflow Start Low Yield of This compound CheckReactionConditions Review Reaction Conditions: - Temperature - Time - Solvent Start->CheckReactionConditions CheckReactantRatio Verify Reactant Ratio: 2,6-Dichloropyridine: Hydrazine Hydrate Start->CheckReactantRatio LowTempTime Increase Temperature (Reflux) &/or Prolong Reaction Time CheckReactionConditions->LowTempTime OptimizeSolvent Consider Alternative Polar Solvents (e.g., DMF, THF) CheckReactionConditions->OptimizeSolvent IncreaseHydrazine Increase Excess of Hydrazine Hydrate (e.g., 1:6 ratio) CheckReactantRatio->IncreaseHydrazine MonitorReaction Monitor Reaction by TLC to Avoid Byproduct Formation LowTempTime->MonitorReaction OptimizeSolvent->MonitorReaction IncreaseHydrazine->MonitorReaction End Improved Yield MonitorReaction->End

References

Technical Support Center: Purification of 2-Chloro-6-hydrazinopyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Chloro-6-hydrazinopyridine by recrystallization. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Experimental Protocols

A detailed methodology for the recrystallization of this compound is provided below. The primary method utilizes a methanol/water solvent system, which has been reported in the synthesis of this compound.[1]

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection and Preparation:

    • Based on available literature, a methanol/water mixture is a suitable solvent system for the recrystallization of this compound.[1]

    • Prepare a range of methanol/water mixtures (e.g., 9:1, 8:2, 7:3 v/v) to empirically determine the optimal ratio for your crude material. The ideal solvent system will dissolve the compound when hot but lead to significant crystal formation upon cooling.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the selected hot methanol/water mixture to the flask.

    • Gently heat the mixture while stirring. Continue to add small portions of the hot solvent mixture until the this compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to a gentle boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the activated charcoal or any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the purified compound.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold methanol/water solvent mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature below the compound's melting point.

Data Presentation

Solvent System Selection Guide:

Due to the limited availability of quantitative solubility data for this compound in various solvents, a qualitative approach to solvent selection is recommended. The following table provides a general guideline for screening potential recrystallization solvents.

SolventPolarityExpected Solubility of this compoundComments
WaterHighLow at room temperature, may increase with heatGood as an anti-solvent in a mixed solvent system.
MethanolHighGood solubility, especially when heatedA primary solvent candidate.[1]
EthanolHighGood solubility, especially when heatedSimilar to methanol, a good primary solvent choice.
AcetoneMediumModerate to good solubilityMay be a suitable single or mixed solvent component.
Ethyl AcetateMediumModerate solubilityCan be used in combination with a non-polar solvent.
DichloromethaneMediumGood solubilityMay be too good of a solvent, leading to low recovery.
TolueneLowLow to moderate solubilityMay be useful in a mixed solvent system.
Hexane/HeptaneLowPoor solubilityPrimarily used as an anti-solvent.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs):

Q1: What are the most likely impurities in my crude this compound?

A1: Based on its synthesis from 2,6-dichloropyridine and hydrazine, common impurities may include:

  • Unreacted 2,6-dichloropyridine: This starting material may carry through if the reaction is incomplete.

  • 2,6-Dihydrazinopyridine: This is a potential di-substituted byproduct if an excess of hydrazine is used or if the reaction conditions favor further substitution.

  • Polymeric materials: Side reactions can sometimes lead to the formation of polymeric byproducts.

Q2: How do I choose the best solvent ratio for the methanol/water system?

A2: The optimal ratio should be determined experimentally on a small scale. Start with a small amount of your crude material and test different methanol/water ratios (e.g., 9:1, 8:2, 7:3). The ideal ratio will dissolve the compound completely at the boiling point of the mixture and result in a good yield of crystals upon cooling.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To remedy this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent (in this case, more of the methanol/water mixture).

  • Allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod at the air-solvent interface to induce crystallization.

Q4: The recovery of my purified product is very low. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • The chosen solvent system is not optimal: If the compound is too soluble in the cold solvent, recovery will be low. You may need to adjust the methanol/water ratio to include more water (the anti-solvent).

Q5: My recrystallized product is still colored. How can I remove the color?

A5: If your product remains colored after recrystallization, the colored impurities may have similar solubility properties. You can try the following:

  • Perform a second recrystallization.

  • Use activated charcoal during the recrystallization process to adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.

Visualizations

Experimental Workflow for Recrystallization:

G Experimental Workflow for Recrystallization of this compound A Crude this compound B Dissolve in minimum hot methanol/water mixture A->B C Add activated charcoal (optional, for colored solutions) B->C D Hot filtration to remove insoluble impurities/charcoal B->D If no charcoal or insolubles C->D E Slowly cool the filtrate to room temperature D->E F Cool in an ice bath to maximize precipitation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with cold methanol/water G->H I Dry the purified crystals H->I J Pure this compound I->J

Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.

Troubleshooting Decision-Making Diagram:

Caption: A decision-making diagram for troubleshooting common issues during recrystallization.

References

Technical Support Center: Synthesis of 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-6-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This involves reacting 2,6-dichloropyridine with hydrazine hydrate.[1] The reaction is typically performed in a solvent such as ethanol or methanol.

Q2: What are the most common side products observed in this synthesis?

Common side products in the synthesis of this compound can be categorized as follows:

  • Di-substituted Product: 2,6-bis(hydrazino)pyridine is a common byproduct that forms when both chlorine atoms on the pyridine ring are substituted by hydrazine. Using an excess of hydrazine hydrate can help to minimize the formation of this di-substituted product.

  • Unreacted Starting Material: Residual 2,6-dichloropyridine may remain if the reaction does not go to completion.

  • Isomeric Hydrazinopyridines: Impurities in the 2,6-dichloropyridine starting material, such as other dichloropyridine isomers, can lead to the formation of isomeric hydrazinopyridine side products.

  • Over-reacted Products: In some cases, further reactions of the desired product can occur, leading to more complex impurities.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of ethyl acetate and methanol. By spotting the reaction mixture alongside the starting material, the consumption of the starting material and the formation of the product can be tracked over time.

Q4: What are the recommended methods for purifying the crude this compound?

Recrystallization is a standard and effective technique for purifying this compound to achieve high purity (≥98%).[1] A common solvent system for recrystallization is a mixture of ethanol and water.[1] The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly, which results in the formation of purified crystals. The purified solid is typically collected by filtration and washed with water to remove any residual soluble impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase the reaction time or temperature. - Ensure an adequate excess of hydrazine hydrate is used.
Formation of significant amounts of 2,6-bis(hydrazino)pyridine.- Use a larger excess of hydrazine hydrate to favor mono-substitution. - Control the reaction temperature, as higher temperatures may promote di-substitution.
Loss of product during work-up or purification.- Optimize the recrystallization procedure by using the minimum amount of hot solvent. - Ensure the pH is appropriate during any aqueous extraction steps to prevent loss of the product.
Presence of Multiple Spots on TLC After Reaction Formation of side products.- Refer to the side product table below for potential structures. - Optimize reaction conditions (temperature, stoichiometry) to minimize side product formation.
Impure starting materials.- Verify the purity of the 2,6-dichloropyridine starting material before use.
Difficulty in Removing 2,6-bis(hydrazino)pyridine Similar solubility profiles of the mono- and di-substituted products.- Carefully optimize the recrystallization solvent system. A gradient cooling approach may be beneficial. - Consider column chromatography for separation if recrystallization is ineffective.
Product is an Oil or Fails to Crystallize Presence of impurities that inhibit crystallization.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Try different recrystallization solvents or solvent combinations.

Common Side Products and Their Formation

Side Product Name Structure Reason for Formation
2,6-bis(hydrazino)pyridine[Insert Structure]Reaction of this compound with another molecule of hydrazine, or direct di-substitution of 2,6-dichloropyridine. More likely to occur with insufficient excess of hydrazine or at higher temperatures.
2-Hydrazinopyridine[Insert Structure]Presence of 2-chloropyridine as an impurity in the 2,6-dichloropyridine starting material.
Isomeric Chloro-hydrazinopyridines[Insert Structures]Presence of isomeric dichloropyridines (e.g., 2,3-dichloropyridine, 2,5-dichloropyridine) as impurities in the starting material.

Experimental Protocols

Synthesis of this compound

A representative experimental procedure is as follows:

  • Dissolve 2,6-dichloropyridine in methanol.

  • Add an excess of 80% hydrazine hydrate to the solution.

  • Stir the solution at room temperature for an extended period (e.g., 3 days), followed by refluxing for a longer duration (e.g., 10 days).

  • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is taken up in methanol again and the solvent is removed to eliminate excess hydrazine.

  • The crude product is then recrystallized from a methanol/water mixture to yield pure this compound.[1]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2,6-Dichloropyridine 2,6-Dichloropyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,6-Dichloropyridine->Nucleophilic Aromatic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nucleophilic Aromatic Substitution Solvent Removal Solvent Removal Nucleophilic Aromatic Substitution->Solvent Removal Recrystallization (Methanol/Water) Recrystallization (Methanol/Water) Solvent Removal->Recrystallization (Methanol/Water) Filtration & Washing Filtration & Washing Recrystallization (Methanol/Water)->Filtration & Washing This compound This compound Filtration & Washing->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Product Loss Product Loss Low Yield->Product Loss Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Optimize Stoichiometry Optimize Stoichiometry Side Product Formation->Optimize Stoichiometry Optimize Purification Optimize Purification Product Loss->Optimize Purification

References

stability of 2-Chloro-6-hydrazinopyridine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 2-Chloro-6-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and prevent degradation of this compound, it is recommended to store the compound in airtight containers at 2–8°C.[1] For long-term storage, a cool, dry place is advised.[2]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques. For structural elucidation and verification, ¹H/¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are recommended.[1] To identify crystalline phases and check for crystalline impurities, X-ray Powder Diffraction (XRPD) is a suitable method.[1]

Q3: What are the known impurities in this compound?

A3: While specific impurities can vary depending on the synthetic route, a common impurity in the synthesis of similar pyridine derivatives can be monosubstituted intermediates.[3] During the synthesis of this compound from 2,6-dichloropyridine, unreacted starting material or di-substituted byproducts could potentially be present.

Q4: Is this compound sensitive to air or moisture?

Troubleshooting Guide

Q1: I am seeing a color change in my solid this compound sample (e.g., from light yellow to brown). What could be the cause?

A1: A color change in your sample may indicate degradation. This could be due to prolonged exposure to light, elevated temperatures, or contact with air and moisture, leading to oxidation or other decomposition reactions. It is advisable to re-analyze the purity of the material before use.

Q2: My reaction yield is lower than expected when using this compound. What are the possible reasons?

A2: Lower than expected yields can be attributed to several factors:

  • Purity of the starting material: The presence of impurities can interfere with the reaction.

  • Degradation: The compound may have degraded due to improper storage or handling.

  • Reaction conditions: The high nucleophilicity of the hydrazine group makes the compound highly reactive.[1] Reaction conditions such as temperature, solvent, and pH should be carefully controlled.

Q3: I am observing unexpected side products in my reaction. How can I troubleshoot this?

A3: The formation of unexpected side products is often related to the high reactivity of the hydrazine moiety. Consider the following:

  • Protecting groups: If you are targeting a reaction at the chloro- position, you may need to protect the hydrazine group.

  • Reaction temperature: Running the reaction at a lower temperature might help to minimize side reactions.

  • Order of addition of reagents: Slowly adding the other reactant to a solution of this compound (or vice versa) can sometimes control the reaction pathway.

Stability Data

Currently, there is limited publicly available quantitative data on the long-term stability of this compound under various specific conditions. The following table summarizes the recommended storage conditions and factors that may influence its stability based on general chemical principles and information on analogous compounds.

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 2–8°CHigher temperatures may accelerate degradation.
Light Store in the dark (e.g., amber vial)Exposure to light may induce photochemical degradation.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)Exposure to oxygen can lead to oxidation of the hydrazine moiety.
Moisture Store in a dry environment (e.g., desiccator)Moisture can facilitate hydrolytic decomposition.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for conducting a stability study on this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Environmental chambers or ovens capable of maintaining constant temperature and humidity

  • Light exposure chamber (with controlled UV and visible light)

  • Amber and clear glass vials with airtight seals

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • NMR spectrometer

  • Mass spectrometer

2. Experimental Setup:

  • Accurately weigh 5-10 mg of this compound into multiple amber and clear glass vials.

  • Divide the vials into different sets for each storage condition to be tested (e.g., 2-8°C, room temperature, 40°C/75% RH, light exposure).

  • For each condition, prepare a set of samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Store the vials under the specified conditions.

3. Analytical Procedure (at each time point):

  • Visually inspect the samples for any change in color or physical appearance.

  • Dissolve the contents of a vial in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Analyze the solution by HPLC to determine the purity of this compound and to detect any degradation products.

  • For structural confirmation of any major degradation products, LC-MS and NMR analysis can be performed.

4. Data Analysis:

  • Plot the percentage of this compound remaining against time for each storage condition.

  • Identify and, if possible, quantify any significant degradation products.

  • Determine the shelf-life of the compound under each condition based on the acceptable level of degradation (e.g., not more than 5% degradation).

Visualizations

logical_relationship Troubleshooting Workflow for Unexpected Experimental Results start Start: Unexpected Experimental Result check_purity Check Purity of this compound start->check_purity purity_ok Purity OK? check_purity->purity_ok repurify Repurify or Obtain New Batch purity_ok->repurify No review_conditions Review Reaction Conditions purity_ok->review_conditions Yes repurify->check_purity conditions_ok Conditions Correct? review_conditions->conditions_ok adjust_conditions Adjust Conditions (e.g., Temp, Solvent) conditions_ok->adjust_conditions No check_reactivity Consider Reactivity of Hydrazine Group conditions_ok->check_reactivity Yes adjust_conditions->review_conditions reactivity_issue Potential Side Reaction? check_reactivity->reactivity_issue use_protecting_group Use Protecting Group Strategy reactivity_issue->use_protecting_group Yes end End: Optimized Experiment reactivity_issue->end No use_protecting_group->end

Caption: Troubleshooting workflow for unexpected experimental results.

signaling_pathway Potential Degradation Pathways of this compound start This compound oxidation Oxidation (O2, light) start->oxidation hydrolysis Hydrolysis (H2O) start->hydrolysis dimerization Dimerization/ Self-condensation start->dimerization oxidized_product Oxidized Pyridine Derivatives oxidation->oxidized_product hydrolyzed_product 6-Chloro-2-hydroxypyridine hydrolysis->hydrolyzed_product dimer Dimeric Byproducts dimerization->dimer

Caption: Potential degradation pathways for this compound.

References

optimizing reaction temperature and time for 2-Chloro-6-hydrazinopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-6-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the synthesis of this compound from 2,6-dichloropyridine?

A common method involves the nucleophilic substitution of one chlorine atom in 2,6-dichloropyridine with hydrazine. A typical starting point is to dissolve 2,6-dichloropyridine in a solvent like methanol, followed by the addition of hydrazine hydrate. The reaction can be initiated at room temperature and then brought to reflux to ensure completion.[1]

Q2: I am observing low yields in my synthesis of this compound. What are the common causes and solutions?

Low yields can stem from several factors. Incomplete reaction is a frequent issue. One documented procedure highlights a reaction that was stirred for 3 days at room temperature and then refluxed for 10 days to achieve the desired product.[1] For large-scale synthesis, using a large excess of hydrazine hydrate is often necessary to drive the reaction to completion and minimize the formation of undesired dimers.[2] Another approach is to conduct the reaction at an elevated temperature, for instance at 100°C for 48 hours, which has been reported to yield 78% of the product.[3]

Q3: How can I optimize the reaction between this compound and a dicarbonyl compound to form a pyrazolo[3,4-b]pyridine?

The optimization of this cyclocondensation reaction is crucial for maximizing the yield of the desired pyrazolo[3,4-b]pyridine. Key parameters to consider are the choice of solvent and catalyst. For instance, using n-butanol as a solvent with sulfuric acid as a catalyst at boiling temperature for 6 hours has been shown to be effective.[4] Shortening or prolonging the reaction time from this optimal point may not improve the outcome.[4] The choice of acid catalyst can also influence the product distribution; for example, using p-TSA instead of H₂SO₄ might lead to a mixture of products.[4]

Q4: I am getting a mixture of products in my reaction. How can I improve the selectivity?

The formation of multiple products can be influenced by the solvent and catalyst. In one study, switching the solvent from n-butanol to methanol while keeping the reaction time at 6 hours of boiling led to the preferential formation of a spiro compound instead of the desired pyrazolo[3,4-b]pyridine.[4] The acidity of the medium is also critical. A reaction conducted in an HCl solution resulted in the desired product but also an inseparable mixture of other compounds.[4] Careful selection of the solvent and catalyst based on literature precedents is therefore highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Yield Incomplete reaction.Increase reaction time and/or temperature. For the synthesis of this compound, a prolonged reflux (up to 10 days) may be necessary.[1] For subsequent reactions, consider heating to 100°C.[3]
Suboptimal solvent or catalyst.For pyrazolo[3,4-b]pyridine synthesis, n-butanol with H₂SO₄ catalyst at reflux has been found to be optimal.[4]
Formation of Side Products Incorrect solvent.The choice of solvent can dramatically alter the reaction outcome. For example, using methanol instead of n-butanol can favor the formation of a spiro compound.[4]
Incorrect catalyst.The use of p-TSA instead of H₂SO₄ has been shown to lead to a mixture of products.[4]
Difficulty in Product Isolation Product is soluble in the reaction mixture.If excess hydrazine hydrate is used, it can sometimes solubilize the product. In such cases, adding water to precipitate the product can be effective if the product is insoluble in water.[5]
Reaction Stalls Insufficient activation.For reactions involving dicarbonyl compounds, ensure the presence of a suitable acid catalyst like H₂SO₄ to facilitate the cyclization.[4]

Experimental Protocols

Synthesis of this compound from 2,6-dichloropyridine

This protocol is adapted from a patented procedure.[1]

  • Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.

  • Add 10 ml of 80% hydrazine hydrate to the solution.

  • Stir the solution at room temperature for 3 days.

  • After 3 days, heat the mixture to reflux and maintain for 10 days.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • The residue is taken up in methanol and then the solvent is removed again by rotary evaporation.

  • Recrystallize the final product from a methanol/water mixture to obtain this compound.

Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is based on an optimized reaction condition.[4]

  • To a solution of this compound in n-butanol, add the desired 1,3-dicarbonyl compound.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the reaction mixture to boiling (reflux) and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Proceed with standard workup and purification procedures (e.g., extraction and column chromatography) to isolate the desired pyrazolo[3,4-b]pyridine.

Data Summary

Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis [4]

EntrySolventCatalystTime (h)TemperatureProduct(s)Yield (%)
1n-BuOHH₂SO₄6Boiling2a85
2AcOHH₂SO₄7Boiling2a50
3i-PrOHAcOH7BoilingIncomplete-
4MeOH-6Boiling3a82
5n-BuOHp-TSA6Boiling2a + 3a61 + 31
6-HCl6-2a + mixture72

Product 2a refers to the desired pyrazolo[3,4-b]pyridine derivative, and 3a refers to a spiro compound side product.

Visual Guides

experimental_workflow Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis cluster_synthesis Synthesis of this compound cluster_cyclization Cyclization to Pyrazolo[3,4-b]pyridine start 2,6-Dichloropyridine + Hydrazine Hydrate in Methanol rt_stir Stir at Room Temperature (3 days) start->rt_stir reflux Reflux (10 days) rt_stir->reflux workup Workup and Recrystallization reflux->workup product1 This compound workup->product1 reactants This compound + 1,3-Dicarbonyl Compound product1->reactants Use in next step conditions n-Butanol, H₂SO₄ catalyst Reflux for 6 hours reactants->conditions purification Purification conditions->purification product2 Pyrazolo[3,4-b]pyridine purification->product2

Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

troubleshooting_guide Troubleshooting Low Yield cluster_time_temp Time & Temperature Optimization cluster_reagents Reagent Optimization start Low Product Yield check_time_temp Check Reaction Time and Temperature start->check_time_temp check_reagents Review Solvent and Catalyst start->check_reagents increase_time Increase Reaction Time check_time_temp->increase_time increase_temp Increase Temperature check_time_temp->increase_temp solvent_choice Is the solvent optimal? (e.g., n-BuOH for cyclization) [1] check_reagents->solvent_choice catalyst_choice Is the catalyst correct? (e.g., H₂SO₄ over p-TSA) [1] check_reagents->catalyst_choice prolonged_reflux Consider prolonged reflux (e.g., 10 days for hydrazinolysis) [3] increase_time->prolonged_reflux solution Improved Yield increase_temp->solution prolonged_reflux->solution solvent_choice->solution catalyst_choice->solution

Caption: Troubleshooting guide for low reaction yields.

References

Technical Support Center: Large-Scale Production of 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of 2-Chloro-6-hydrazinopyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound from 2,6-dichloropyridine and hydrazine hydrate is a common issue.[1][2] Several factors could be contributing to this problem. A logical troubleshooting workflow can help identify and resolve the issue.

    • Potential Causes & Solutions:

      • Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. It is crucial to use a fresh, unopened bottle or verify the concentration of the existing stock.

      • Insufficient Reaction Time or Temperature: Some protocols require extended reaction times, even days, at room temperature followed by a lengthy reflux.[3] Ensure the reaction is allowed to proceed for the necessary duration and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[4]

      • Suboptimal Reactant Ratio: An excess of hydrazine hydrate is often used to minimize the formation of di-substituted byproducts and drive the reaction to completion.[5] However, a very large excess can complicate work-up.[1] The molar ratio of hydrazine hydrate to 2,6-dichloropyridine should be optimized.

      • Poor Quality Starting Material: The purity of 2,6-dichloropyridine can affect the reaction outcome. Ensure the starting material is of high purity.

    Troubleshooting Workflow Diagram:

    LowYieldTroubleshooting start Low or No Yield check_hydrazine Check Hydrazine Hydrate (Freshness/Concentration) start->check_hydrazine check_conditions Verify Reaction Conditions (Time & Temperature) start->check_conditions check_ratio Optimize Reactant Ratio (Hydrazine:Dichloropyridine) start->check_ratio check_sm Assess Starting Material Purity (2,6-dichloropyridine) start->check_sm monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_hydrazine->monitor_reaction check_conditions->monitor_reaction check_ratio->monitor_reaction check_sm->monitor_reaction solution Yield Improved monitor_reaction->solution

    A logical workflow for troubleshooting low yield.

Issue 2: Formation of Impurities and Byproducts

  • Question: My final product is showing significant impurities. What are the likely byproducts and how can I minimize their formation?

  • Answer: The primary impurity in this synthesis is often the di-substituted product, 2,6-dihydrazinopyridine.[1] The formation of this and other byproducts can be influenced by reaction conditions.

    • Potential Byproducts & Prevention:

      • 2,6-Dihydrazinopyridine: This is formed when both chlorine atoms on the starting material are substituted by hydrazine. Using a controlled excess of hydrazine hydrate and optimizing the reaction temperature can favor the mono-substitution.[5]

      • Unreacted 2,6-Dichloropyridine: Incomplete reaction will leave unreacted starting material. Monitoring the reaction to completion is essential.

      • Degradation Products: Hydrazine can be unstable, especially at high temperatures, which may lead to the formation of colored impurities.[6] Using an inert atmosphere and moderate temperatures can mitigate this.

    Purification:

    • Recrystallization: For achieving high purity (≥98%), recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, is a standard and effective technique.[3][5]

Issue 3: Challenges in Large-Scale Work-up and Isolation

  • Question: I am facing difficulties during the scale-up of the reaction, particularly in the work-up and isolation stages. What are the best practices for large-scale production?

  • Answer: Scaling up from a lab-scale reaction presents unique challenges. The use of a large volume of hydrazine hydrate can be problematic on a larger scale.[1]

    • Recommendations for Scale-Up:

      • Minimizing Hydrazine Hydrate: While an excess is needed, very large volumes should be avoided. A controlled, slow addition of the dichloropyridine to the hydrazine hydrate solution can maintain an effective excess of hydrazine throughout the reaction without requiring a massive initial volume.[1]

      • Solvent Selection: The choice of solvent is critical. Alcohols like methanol and ethanol are commonly used.[5] For higher temperatures, solvents like n-butanol may be employed.[4]

      • Product Isolation: After the reaction, the product is typically isolated by filtration.[5] The collected solid should be washed with water to remove residual salts and soluble impurities.[5]

      • Drying: The purified solid should be dried under vacuum at an elevated temperature (e.g., 60°C) to remove any residual solvents.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the nucleophilic aromatic substitution of 2,6-dichloropyridine with hydrazine hydrate.[5] This reaction proceeds through a two-step addition-elimination mechanism, forming a Meisenheimer complex as an intermediate.[5]

Q2: Are there any alternative synthetic routes available?

A2: Yes, alternative approaches have been suggested to overcome the challenges of the traditional method. One such method involves the diazotization of 2-aminopyridine followed by reduction.[1] Another approach is the use of microwave reactors to potentially shorten reaction times and improve yields.[1]

Q3: What are the key safety precautions when handling this compound and hydrazine hydrate?

A3: Both this compound and hydrazine hydrate are hazardous materials and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling fumes.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

  • Hydrazine Hydrate: Hydrazine is a potential carcinogen and can be explosive in its anhydrous form. Always handle it as its hydrate in a fume hood.[7]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of spectroscopic and chromatographic methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[5]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the hydrazine moiety (typically in the 3100-3400 cm⁻¹ region) and the C-Cl bond.[5]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to verify the molecular weight of the compound.[5]

  • X-Ray Powder Diffraction (XRPD): This technique is useful for identifying the crystalline phase and assessing the purity of the bulk material.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dichloropyridine

This protocol is based on a commonly cited laboratory-scale synthesis.

  • Materials:

    • 2,6-Dichloropyridine

    • 80% Hydrazine hydrate

    • Methanol

    • Water

  • Procedure:

    • Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.

    • Add 10 ml of 80% hydrazine hydrate to the solution.

    • Stir the solution at room temperature for 3 days.

    • After 3 days, reflux the mixture for 10 days.[3]

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete, remove the solvent by rotary evaporation.

    • Take up the residue in methanol and remove the solvent again by rotary evaporation.

    • Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.[3]

Protocol 2: Large-Scale Synthesis using a Flow Reactor

This protocol is adapted for a larger scale synthesis using a flow reactor system.

  • Materials:

    • 2-Chloropyridine

    • Butanol

    • 80% Hydrazine hydrate

  • Procedure:

    • Prepare a solution of 200 kg of 2-chloropyridine in 200 kg of butanol.

    • In a separate vessel, have 110 kg of 80% hydrazine hydrate.

    • Pump the two solutions at controlled flow rates into a microchannel reactor.

    • Maintain the reaction temperature at 100°C.

    • Collect the reaction mixture from the reactor outlet.

    • Cool the reaction mixture to induce precipitation of the product.

    • Isolate the solid product by filtration.

    • Dry the solid to obtain 2-hydrazinopyridine.

Data Presentation

Table 1: Summary of Reaction Conditions for Hydrazinopyridine Synthesis

Starting MaterialHydrazine Hydrate (Equivalents)SolventTemperature (°C)Reaction TimeYield (%)Reference
2,6-Dichloropyridine~10MethanolRT then Reflux3 days then 10 daysLow[3]
2-Chloropyridine~10 (volume)None10048 hours78[4]
2-ChloropyridineExcessButanol100Continuous Flow95.8[4]
2,3-Dichloropyridine4-6EthanolReflux4-8 hours95-99[8]

Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow start Start reactants Charge Reactants (2,6-Dichloropyridine, Hydrazine Hydrate, Solvent) start->reactants reaction Reaction (Stirring at RT, then Reflux) reactants->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Work-up (Solvent Removal) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification drying Drying (Vacuum Oven) purification->drying product Final Product drying->product

A typical experimental workflow for the synthesis of this compound.

References

degradation pathways of 2-Chloro-6-hydrazinopyridine in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the degradation pathways of 2-Chloro-6-hydrazinopyridine in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways of this compound in acidic media?

In acidic media, the primary degradation pathway for this compound is expected to be the hydrolysis of the chloro group at the C2 position of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C2 and C4 positions more susceptible to nucleophilic attack.[1][2][3] Under acidic conditions, water can act as a nucleophile, leading to the substitution of the chlorine atom with a hydroxyl group, forming 2-Hydrazino-6-hydroxypyridine. The hydrazine moiety is generally more stable under acidic conditions, minimizing its degradation.[4]

Q2: What are the potential degradation products of this compound in basic media?

Under basic conditions, two primary degradation pathways are plausible:

  • Hydrolysis of the Chloro Group: Similar to acidic conditions, the chloro group can be displaced by a hydroxide ion, a strong nucleophile, to yield 2-Hydrazino-6-hydroxypyridine. This nucleophilic aromatic substitution is a common reaction for halopyridines.[1][5]

  • Oxidation of the Hydrazine Moiety: Hydrazine and its derivatives are susceptible to oxidation, particularly in neutral or alkaline solutions, especially in the presence of oxygen or metal ions.[4][6] This can lead to the formation of various oxidation products, potentially including diimide intermediates, which can further decompose.

Q3: Are there any other potential degradation reactions to consider?

While hydrolysis and oxidation are the most probable pathways, other reactions could occur under specific stress conditions, such as high temperatures or the presence of other reactive species. These could include further reactions of the hydrazine group, such as the formation of hydrazones if carbonyl compounds are present as impurities.

Troubleshooting Guides

Problem: I am not observing any significant degradation of this compound under my standard acidic or basic stress conditions.

  • Increase Stress Conditions: The stability of the compound might be higher than anticipated. Consider increasing the concentration of the acid or base (e.g., from 0.1 N to 1 N), increasing the temperature, or extending the duration of the experiment.

  • Consider Co-solvents: If the compound has low solubility in the aqueous acidic or basic media, this can limit the degradation rate. The use of a co-solvent (e.g., methanol, acetonitrile) might be necessary to ensure the compound is fully dissolved and exposed to the stress conditions.

  • Evaluate Oxygen Presence for Basic Degradation: For degradation under basic conditions, ensure that oxygen is not being excluded from your system, as it can play a crucial role in the oxidation of the hydrazine moiety. Conversely, if you want to isolate the hydrolysis pathway, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Problem: I am observing multiple degradation products and have difficulty identifying them.

  • Time-Course Study: Perform a time-course degradation study to monitor the formation and potential interconversion of degradation products over time. This can help in identifying primary versus secondary degradation products.

  • LC-MS/MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS/MS) to obtain molecular weights and fragmentation patterns of the degradation products. This information is invaluable for structure elucidation.

  • Forced Degradation of Potential Products: If you hypothesize a particular degradation product (e.g., 2-Hydrazino-6-hydroxypyridine), subject a standard of this compound to the same stress conditions to see if it forms any of the other observed degradants.

Data Presentation

The following table summarizes typical starting conditions for forced degradation studies. The actual conditions should be optimized based on the stability of the molecule.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 N - 1 N HClRoom Temperature to 80°C24 hours to 7 days
Base Hydrolysis 0.1 N - 1 N NaOHRoom Temperature to 80°C24 hours to 7 days

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under acidic and basic stress conditions.

2. Materials:

  • This compound
  • Hydrochloric acid (HCl), 1 N and 0.1 N solutions
  • Sodium hydroxide (NaOH), 1 N and 0.1 N solutions
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC system with UV detector or LC-MS system
  • Incubator or water bath

3. Procedure:

Mandatory Visualization

Acidic_Degradation_Pathway This compound This compound 2-Hydrazino-6-hydroxypyridine 2-Hydrazino-6-hydroxypyridine This compound->2-Hydrazino-6-hydroxypyridine  H₂O / H⁺ (Hydrolysis)

Caption: Proposed degradation pathway of this compound in acidic media.

Basic_Degradation_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start_h This compound product_h 2-Hydrazino-6-hydroxypyridine start_h->product_h  OH⁻ (Nucleophilic Substitution) start_o This compound product_o Oxidation Products start_o->product_o  O₂ / OH⁻ (Oxidation)

Caption: Proposed degradation pathways of this compound in basic media.

Experimental_Workflow A Prepare Stock Solution of This compound B Stress Samples (Acidic and Basic Conditions) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Different Time Intervals C->D E Neutralize Samples D->E F Analyze by HPLC or LC-MS E->F G Data Analysis and Pathway Elucidation F->G

Caption: General experimental workflow for a forced degradation study.

References

analytical methods for detecting impurities in 2-Chloro-6-hydrazinopyridine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-Chloro-6-hydrazinopyridine samples. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its potential impurities using High-Performance Liquid Chromatography (HPLC).

Issue 1: Abnormal Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[1] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based HPLC columns.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen in the pyridine ring can interact strongly with residual acidic silanol groups on the silica stationary phase.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.

    • Solution 2: Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Peak Fronting is less common but can occur due to:

  • High Sample Concentration: Similar to column overload.

    • Solution: Dilute the sample.

  • Low Column Temperature:

    • Solution: Increase the column temperature to improve analyte solubility and mass transfer kinetics.

Issue 2: Poor Resolution or Co-elution of Peaks

Question: I am unable to separate the peak for this compound from a suspected impurity. How can I improve the resolution?

Answer:

Achieving baseline separation is crucial for accurate quantification of impurities. The primary impurities in this compound, arising from its synthesis from 2,6-dichloropyridine and hydrazine, are the starting material (2,6-dichloropyridine) and the di-substituted by-product (2,6-dihydrazinopyridine).

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.

  • Modify Mobile Phase pH: Small changes in pH can affect the ionization state of the analytes and, consequently, their retention and selectivity.

  • Change Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency, leading to narrower peaks and better resolution.

  • Increase Column Temperature: A higher temperature can improve mass transfer and may alter selectivity.

Issue 3: Drifting Retention Times

Question: The retention times for my analyte and impurities are shifting between injections. What could be causing this instability?

Answer:

Consistent retention times are critical for reliable peak identification. Drifting retention times can be caused by several factors related to the HPLC system and the method conditions.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved.

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or degradation.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is fully dissolved and stable in the organic mixture.

  • Column Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Pump Malfunction: Inconsistent flow rates from the pump will cause retention time variability.

    • Solution: Check the pump for leaks, ensure proper solvent degassing, and perform routine maintenance.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Based on its common synthesis route from 2,6-dichloropyridine and hydrazine, the most probable impurities are:

  • 2,6-Dichloropyridine: Unreacted starting material.

  • 2,6-Dihydrazinopyridine: A di-substituted by-product where both chlorine atoms have been replaced by a hydrazine group.

  • Degradation products: Depending on storage conditions, oxidative or hydrolytic degradation products may be present.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for routine purity analysis and impurity profiling of this compound. It offers good resolution for separating the main component from its likely impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information. Gas Chromatography (GC) can also be used, particularly for volatile impurities, and may require derivatization of the hydrazine moiety.

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: A typical sample preparation involves dissolving a accurately weighed amount of the sample in a suitable solvent. To avoid peak distortion, it is recommended to use the initial mobile phase composition as the sample diluent. The solution should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Q4: What is a suitable UV detection wavelength for analyzing this compound and its main impurities?

A4: Pyridine derivatives typically exhibit strong UV absorbance. A wavelength of around 260 nm is often a good starting point for the detection of this compound and its related impurities.[1] It is advisable to run a UV scan of the main component and available impurity standards to determine the optimal wavelength for simultaneous detection.

Q5: Can I use Gas Chromatography (GC) to analyze for impurities?

A5: Yes, GC can be used, especially for volatile impurities like the starting material 2,6-dichloropyridine. However, for the non-volatile hydrazine-containing compounds, derivatization is often necessary to improve their volatility and thermal stability for GC analysis.

Experimental Protocols

Key Experiment: HPLC-UV Method for Impurity Profiling

This protocol provides a general reversed-phase HPLC method for the separation and detection of this compound and its potential impurities, 2,6-dichloropyridine and 2,6-dihydrazinopyridine.

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC with UV/DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter prior to injection.

Expected Elution Order:

Based on the polarity of the compounds, the expected elution order in reversed-phase HPLC would be:

  • 2,6-Dihydrazinopyridine (most polar)

  • This compound

  • 2,6-Dichloropyridine (least polar)

Quantitative Data Summary

The following table provides hypothetical retention times based on the expected elution order for the proposed HPLC method. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

CompoundExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
2,6-Dihydrazinopyridine~ 8.5~ 0.01 µg/mL~ 0.03 µg/mL
This compound~ 12.2N/AN/A
2,6-Dichloropyridine~ 17.8~ 0.02 µg/mL~ 0.06 µg/mL

Note: LOD and LOQ values are typical estimates for UV detection and would need to be experimentally determined during method validation.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate Chromatographic Separation inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Impurities identify->quantify report report quantify->report Generate Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Tree cluster_peak_shape cluster_resolution cluster_retention start Chromatographic Issue Identified peak_shape Abnormal Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Drift? start->retention tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes solution_tailing Solutions: - Lower Mobile Phase pH - Add Competing Base - Reduce Concentration tailing->solution_tailing Causes: - Silanol Interactions - Column Overload solution_fronting Solutions: - Dilute Sample - Increase Temperature fronting->solution_fronting Causes: - High Concentration - Low Temperature resolution_solutions Solutions: - Optimize Mobile Phase - Change Stationary Phase - Adjust Flow/Temp resolution->resolution_solutions Yes retention_solutions Solutions: - Ensure Column Equilibration - Prepare Fresh Mobile Phase - Use Column Oven retention->retention_solutions Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

strategies to avoid di-substitution in 2-Chloro-6-hydrazinopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to avoid di-substitution in reactions involving 2-chloro-6-hydrazinopyridine, focusing on its synthesis from 2,6-dichloropyridine and hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing this compound from 2,6-dichloropyridine and hydrazine?

The primary challenge is controlling the selectivity of the reaction to favor mono-substitution, yielding the desired this compound, while minimizing the formation of the di-substituted byproduct, 2,6-bis(hydrazino)pyridine. Both chlorine atoms on the pyridine ring are susceptible to nucleophilic attack by hydrazine.

Q2: How does the stoichiometry of the reactants influence the formation of the di-substituted product?

The molar ratio of 2,6-dichloropyridine to hydrazine is a critical factor. Using a large excess of hydrazine can increase the likelihood of di-substitution, as more nucleophile is available to react with the mono-substituted intermediate. Conversely, controlling the stoichiometry to have a slight excess of hydrazine is a common strategy to favor mono-substitution.

Q3: What is the effect of temperature on the selectivity of the reaction?

Higher reaction temperatures generally increase the reaction rate but can also lead to a decrease in selectivity, favoring the formation of the thermodynamically more stable di-substituted product.[1] Performing the reaction at lower temperatures, even for a longer duration, can enhance the selectivity for mono-substitution. One documented procedure involves stirring the reactants at room temperature for an extended period before refluxing.[2]

Q4: How does the choice of solvent affect the outcome of the reaction?

The solvent can influence the solubility of the reactants and intermediates, as well as the rate of the nucleophilic aromatic substitution (SNAr) reaction. Polar aprotic solvents are often used in SNAr reactions. In a patented process, N,N-dimethylpropanolamine was used as a solvent, which also acts as an acid scavenger, promoting the reaction towards the desired product.[1] Methanol and butan-1-ol have also been reported as effective solvents.[2][3]

Q5: Can the reaction be performed under an inert atmosphere?

Yes, conducting the reaction under an inert atmosphere, such as nitrogen or argon, is a recommended practice.[1] This prevents potential side reactions and the absorption of carbon dioxide by hydrazine hydrate, which can affect its reactivity.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High yield of 2,6-bis(hydrazino)pyridine (di-substituted product) 1. Excessive hydrazine: A large excess of hydrazine increases the probability of a second substitution. 2. High reaction temperature: Higher temperatures can favor the formation of the di-substituted product. 3. Prolonged reaction time at high temperature: Extended reaction times at elevated temperatures can drive the reaction towards di-substitution.1. Optimize stoichiometry: Carefully control the molar ratio of 2,6-dichloropyridine to hydrazine. Start with a smaller excess of hydrazine (e.g., 1.1 to 1.5 equivalents). 2. Lower the reaction temperature: Conduct the initial phase of the reaction at a lower temperature (e.g., room temperature) for a period before gradually increasing the temperature if necessary.[2] 3. Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the mono- and di-substituted products to determine the optimal reaction time.[3]
Low conversion of 2,6-dichloropyridine 1. Insufficient hydrazine: Too little hydrazine will result in incomplete reaction. 2. Low reaction temperature: The reaction may be too slow at very low temperatures. 3. Poor solvent choice: The reactants may not be sufficiently soluble or the solvent may not effectively promote the SNAr reaction.1. Adjust stoichiometry: Ensure at least a stoichiometric amount of hydrazine is used. A small excess is often beneficial. 2. Increase temperature cautiously: If the reaction is sluggish, gradually increase the temperature while monitoring the product distribution to avoid excessive di-substitution. A reflux step after an initial period at a lower temperature has been shown to be effective.[2] 3. Solvent screening: Consider alternative polar aprotic or alcoholic solvents that have been reported to be effective, such as methanol, butan-1-ol, or N,N-dimethylpropanolamine.[1][2][3]
Formation of unidentified byproducts 1. Decomposition of reactants or products: High temperatures or prolonged reaction times can lead to degradation. 2. Reaction with atmospheric components: Hydrazine can react with atmospheric CO2.1. Optimize reaction conditions: Use the mildest conditions (temperature, time) that afford a reasonable conversion to the desired product. 2. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon before adding the reactants.[1]

Quantitative Data on Reaction Conditions

The following table summarizes different reported conditions for the synthesis of this compound, highlighting the impact on product yield. Note that direct comparative studies on the yield of the di-substituted product are not extensively available in the literature.

2,6-Dichloropyridine (mol) Hydrazine Hydrate (mol) Solvent Temperature (°C) Time Yield of this compound (%) Reference
0.01360.16 (approx. 12 eq)MethanolRT then Reflux3 days at RT, 10 days at refluxLow (12.5%)[2]
1 (relative)1.5 - 1.8N,N-dimethylpropanolamine13010 hours95[1]
0.1764.4 (25 eq)None (excess hydrazine as solvent)10048 hours78[3]
Not specifiedNot specifiedButan-1-ol100100 seconds (Flow reactor)95.8[3]

Note: The significant variation in yields can be attributed to different reaction scales, setups (batch vs. flow), and purification methods.

Experimental Protocols

Protocol 1: Batch Synthesis in Methanol (Illustrative)

This protocol is based on a literature procedure and may require optimization for higher yields.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve 2 g of 2,6-dichloropyridine in 60 mL of methanol.

  • Addition of Hydrazine: To the stirred solution, add 10 mL of 80% hydrazine hydrate.

  • Initial Reaction Phase: Stir the solution at room temperature for 3 days.

  • Reflux: After the initial phase, heat the reaction mixture to reflux for 10 days.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Take up the residue in methanol and remove the solvent again.

    • Recrystallize the crude product from a methanol/water mixture to obtain this compound.

Protocol 2: High-Yield Synthesis in N,N-dimethylpropanolamine (Based on a Patented Process)

This protocol is adapted from a patented procedure demonstrating high yield.[1]

  • Inert Atmosphere: Purge a reaction vessel with nitrogen gas.

  • Reactant Mixture: To the vessel, add 148g of 2,3-dichloropyridine and 3700g of N,N-dimethylpropanolamine.

  • Hydrazine Addition: Add 105g of 80% hydrazine hydrate to the mixture.

  • Reaction: Heat the mixture to 130 °C and maintain at this temperature under reflux for 10 hours.

  • Crystallization and Isolation:

    • Cool the reaction mixture to 25 °C to induce crystallization.

    • Isolate the solid product by centrifugation.

    • Wash the solid with water.

    • Dry the solid under vacuum at 60 °C to yield 3-chloro-2-hydrazinopyridine.

Visualizations

Reaction_Pathway 2,6-Dichloropyridine 2,6-Dichloropyridine Mono-substitution Mono-substitution 2,6-Dichloropyridine->Mono-substitution + Hydrazine This compound This compound Mono-substitution->this compound Product Di-substitution Di-substitution Mono-substitution->Di-substitution + Hydrazine 2,6-bis(hydrazino)pyridine 2,6-bis(hydrazino)pyridine Di-substitution->2,6-bis(hydrazino)pyridine Byproduct

Caption: Reaction pathway for the hydrazinolysis of 2,6-dichloropyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Vessel Setup Reaction Vessel Add 2,6-Dichloropyridine & Solvent Add 2,6-Dichloropyridine & Solvent Setup Reaction Vessel->Add 2,6-Dichloropyridine & Solvent Purge with Inert Gas Purge with Inert Gas Add 2,6-Dichloropyridine & Solvent->Purge with Inert Gas Add Hydrazine Hydrate Add Hydrazine Hydrate Purge with Inert Gas->Add Hydrazine Hydrate Control Temperature & Time Control Temperature & Time Add Hydrazine Hydrate->Control Temperature & Time Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Control Temperature & Time->Monitor Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/LC-MS)->Quench Reaction Product Isolation Product Isolation Quench Reaction->Product Isolation Purification Purification Product Isolation->Purification Troubleshooting_DiSubstitution High Di-substitution? High Di-substitution? Check Hydrazine Ratio Check Hydrazine Ratio High Di-substitution?->Check Hydrazine Ratio Yes Successful Mono-substitution Successful Mono-substitution High Di-substitution?->Successful Mono-substitution No Lower Temperature Lower Temperature Check Hydrazine Ratio->Lower Temperature Reduce Reaction Time Reduce Reaction Time Lower Temperature->Reduce Reaction Time Reduce Reaction Time->Successful Mono-substitution

References

Validation & Comparative

A Comparative Guide to 2-Chloro-6-hydrazinopyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and organic synthesis, hydrazinopyridines serve as versatile scaffolds for the development of novel therapeutic agents and complex molecular architectures. Among these, 2-Chloro-6-hydrazinopyridine and its isomers are of particular interest due to their dual reactive sites, which allow for a wide range of chemical modifications. This guide provides an objective comparison of this compound with its isomers, 2-hydrazinopyridine and 3-chloro-2-hydrazinopyridine, focusing on their synthesis, physicochemical properties, reactivity, and the biological potential of their derivatives. This comparison is supported by available experimental data and established chemical principles.

Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa) and solubility, are critical determinants of its reactivity and biological behavior. While comprehensive comparative data is not extensively available in the literature, the following table summarizes the known properties of this compound and its common isomers.

PropertyThis compound2-Hydrazinopyridine3-Chloro-2-hydrazinopyridine
Molecular Formula C₅H₆ClN₃[1]C₅H₇N₃[2]C₅H₆ClN₃
Molecular Weight 143.57 g/mol [1]109.13 g/mol [2]143.57 g/mol
Appearance Solid[3]Deep red crystalline solid[4]Off-white to pale yellow crystalline powder[5]
Melting Point 118-122 °C41-44 °C[6]165-167 °C[7]
pKa Data not available9.72 ± 0.70 (Predicted)[4][6]8.65 ± 0.70 (Predicted)[7]
Solubility Data not available40 g/L in water (25 °C)[4]Slightly soluble in water; soluble in ethanol, DMSO, and dichloromethane[5]

Note: The predicted pKa values suggest that 2-hydrazinopyridine is the most basic of the three, which can influence its nucleophilicity. The chloro-substituted isomers are expected to be less basic due to the electron-withdrawing nature of the chlorine atom.

Synthesis and Reactivity: A Comparative Overview

The synthesis of these hydrazinopyridine isomers typically involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyridine with hydrazine hydrate. The reactivity of the starting chloropyridine is a key factor influencing the reaction conditions.

Synthesis_Pathways cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Hydrazinopyridine cluster_2 Synthesis of 3-Chloro-2-hydrazinopyridine 2,6-Dichloropyridine 2,6-Dichloropyridine This compound This compound 2,6-Dichloropyridine->this compound Hydrazine hydrate 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Hydrazine hydrate 2,3-Dichloropyridine 2,3-Dichloropyridine 3-Chloro-2-hydrazinopyridine 3-Chloro-2-hydrazinopyridine 2,3-Dichloropyridine->3-Chloro-2-hydrazinopyridine Hydrazine hydrate

The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the position of the nitrogen atom and the nature of the leaving group. Generally, positions 2 and 4 of the pyridine ring are more activated towards nucleophilic attack. The reactivity of halopyridines in SNAr reactions typically follows the order F > Cl > Br > I.

This compound possesses two reactive sites: the hydrazine group, which is a potent nucleophile, and the chloro group, which can be displaced by another nucleophile. This dual reactivity makes it a valuable building block for creating diverse molecular structures. The hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[8]

2-Hydrazinopyridine lacks a halogen leaving group, so its reactivity is primarily centered on the nucleophilic character of the hydrazine group.

3-Chloro-2-hydrazinopyridine also features both a hydrazine and a chloro group. However, the position of the chlorine atom at the 3-position, which is less activated than the 2- or 6-positions, generally makes it less susceptible to nucleophilic displacement compared to the chlorine in this compound.

While specific kinetic data for the direct comparison of these isomers is scarce, the principles of SNAr reactions on pyridine rings suggest that the chloro group at the 6-position in this compound would be more readily displaced than the chloro group at the 3-position in 3-chloro-2-hydrazinopyridine.

Experimental Protocols: Synthesis of Hydrazone Derivatives

The synthesis of hydrazones from hydrazinopyridines is a common and straightforward method to generate libraries of compounds for biological screening.

General Protocol for Hydrazone Synthesis:

  • Dissolution: Dissolve the hydrazinopyridine isomer (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized hydrazone is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Hydrazone_Synthesis_Workflow Hydrazinopyridine Isomer Hydrazinopyridine Isomer Reaction Mixture Reaction Mixture Hydrazinopyridine Isomer->Reaction Mixture Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Reaction Mixture Hydrazone Derivative Hydrazone Derivative Reaction Mixture->Hydrazone Derivative Condensation Purification Purification Hydrazone Derivative->Purification Characterization Characterization Purification->Characterization

Biological Activity of Hydrazinopyridine Derivatives

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10][11] The pyridine moiety is also a common feature in many biologically active molecules. The combination of these two pharmacophores in hydrazinopyridine derivatives makes them attractive targets for drug discovery.

While numerous studies report the synthesis and biological evaluation of various hydrazone derivatives, there is a notable lack of direct comparative studies that systematically evaluate how the isomeric form of the parent hydrazinopyridine influences the biological activity of the resulting derivatives.

  • Anticancer Activity: Derivatives of hydrazinopyridines have shown promise as anticancer agents. For instance, some hydrazide-hydrazone derivatives have been evaluated against various cancer cell lines, with some compounds exhibiting significant inhibitory effects.[12][13][14] The specific substitution pattern on the pyridine ring and the nature of the condensed carbonyl compound play a crucial role in determining the cytotoxic potency.

  • Antimicrobial Activity: Hydrazones derived from various heterocyclic scaffolds have demonstrated significant antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Enzyme Inhibition: The hydrazone linkage can act as a good chelating agent for metal ions, which are often present in the active sites of enzymes. This property has been exploited in the design of enzyme inhibitors. For example, N-pyridyl-hydrazone derivatives have been investigated as potential monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative disorders.[15]

It is important to emphasize that without direct comparative studies, it is challenging to definitively state which hydrazinopyridine isomer provides the most potent derivatives. The position of the chloro substituent and the hydrazine group will undoubtedly influence the overall electronic properties, lipophilicity, and three-dimensional shape of the final hydrazone derivative, all of which are critical for its interaction with biological targets.

Logical_Relationship Hydrazinopyridine Isomer Hydrazinopyridine Isomer Physicochemical Properties Physicochemical Properties Hydrazinopyridine Isomer->Physicochemical Properties Reactivity Reactivity Hydrazinopyridine Isomer->Reactivity Biological Activity Biological Activity Physicochemical Properties->Biological Activity Derivative Synthesis Derivative Synthesis Reactivity->Derivative Synthesis Derivative Synthesis->Biological Activity

Conclusion and Future Directions

This compound and its isomers represent a valuable class of building blocks for the synthesis of a wide array of heterocyclic compounds with potential applications in drug discovery. The presence of both a nucleophilic hydrazine group and, in the case of the chloro-isomers, an electrophilic site for SNAr, provides synthetic versatility.

This guide highlights the current state of knowledge regarding the comparison of these isomers. While some physicochemical data and general principles of reactivity are available, there is a clear need for direct, quantitative comparative studies. Such studies should focus on:

  • Systematic evaluation of physicochemical properties: Detailed experimental determination of pKa, solubility, and lipophilicity (logP) for all isomers.

  • Kinetic studies: Quantitative comparison of the reaction rates for both the hydrazine condensation and the nucleophilic displacement of the chlorine atom for the chloro-isomers.

  • Comparative biological screening: Synthesis of a focused library of hydrazone derivatives from each isomer and their parallel screening against a panel of biological targets (e.g., cancer cell lines, microbial strains, specific enzymes).

Such data would provide a solid foundation for establishing clear structure-activity relationships (SAR) and would enable a more rational design of novel drug candidates based on the hydrazinopyridine scaffold. For researchers and professionals in drug development, a deeper understanding of the subtle differences between these isomers will be instrumental in unlocking their full therapeutic potential.

References

comparative study of different synthetic routes to 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies for 2-Chloro-6-hydrazinopyridine

This compound is a pivotal building block in medicinal chemistry and organic synthesis, serving as a precursor for a diverse range of heterocyclic compounds with significant biological activities.[1] The efficiency of its synthesis is therefore of paramount importance for the rapid exploration of novel chemical entities. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The primary and most widely documented method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyridine with hydrazine hydrate.[1][2] Variations in reaction conditions significantly impact the reaction outcome, including yield and reaction time. The following table summarizes the quantitative data from different reported protocols.

Parameter Route 1: Methanolic Reflux Route 2: Batch Reaction (Butan-1-ol) Route 3: Flow Reactor
Starting Material 2,6-Dichloropyridine2-Chloropyridine2-Chloropyridine
Key Reagents Hydrazine hydrate (80%), MethanolHydrazine hydrate, Butan-1-olHydrazine hydrate (80%), Butan-1-ol
Reaction Temperature Room temp. (3 days) then reflux100 °C100 °C
Reaction Time 10 days48 hours100 seconds
Reported Yield 12.5%78%95.8%
Product Purity Not specifiedNot specified (product as red oil)99%
Scale 2 g20 g / 200 kg200 kg
Advantages Simple setupGood yield on a lab scaleHigh yield, high purity, rapid reaction, scalable
Disadvantages Very long reaction time, low yieldLong reaction time compared to flowRequires specialized equipment

Logical Workflow of Synthetic Comparison

The following diagram illustrates the decision-making process and comparative logic for selecting a synthetic route to this compound based on key experimental variables.

G Comparative Workflow for this compound Synthesis cluster_start Starting Material cluster_reagent Primary Reagent cluster_routes Synthetic Routes cluster_params Key Parameters cluster_product Final Product 2_6_Dichloropyridine 2,6-Dichloropyridine Hydrazine_Hydrate Hydrazine Hydrate Route_1 Route 1: Methanolic Reflux Hydrazine_Hydrate->Route_1 Reacts via Route_2 Route 2: Batch Reaction (Butan-1-ol) Hydrazine_Hydrate->Route_2 Reacts via Route_3 Route 3: Flow Reactor Hydrazine_Hydrate->Route_3 Reacts via Params_1 Solvent: Methanol Temp: RT -> Reflux Time: ~13 days Yield: Low Route_1->Params_1 Params_2 Solvent: Butan-1-ol Temp: 100 °C Time: 48 hours Yield: Moderate Route_2->Params_2 Params_3 Solvent: Butan-1-ol Temp: 100 °C Time: 100 s Yield: High Route_3->Params_3 Final_Product This compound Params_1->Final_Product Params_2->Final_Product Params_3->Final_Product

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the compared synthetic routes are provided below. These protocols are based on published literature and offer a step-by-step guide for laboratory execution.

Route 1: Synthesis via Methanolic Reflux

This method involves a prolonged reaction time at both room temperature and reflux.

Procedure:

  • Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.[2]

  • Add 10 ml of 80% hydrazine hydrate to the solution.[2]

  • Stir the solution for 3 days at room temperature.[2]

  • After 3 days, heat the solution to reflux and maintain for 10 days.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is taken up in methanol, and the solvent is evaporated again.

  • Recrystallize the final product from a methanol/water mixture to obtain 0.25 g of this compound.[2]

Route 2: Synthesis via Batch Reaction in Butan-1-ol

This protocol describes a batch reaction at an elevated temperature, providing a higher yield than the methanolic reflux method. A similar procedure is reported for the synthesis of the related 2-hydrazinopyridine.[3]

Procedure:

  • In a reaction vessel, combine 200 kg of 2-chloropyridine and 200 kg of butan-1-ol to form a solution.[3]

  • In a separate vessel, prepare 110 kg of 80% hydrazine hydrate.[3]

  • Transfer both solutions to a suitable reactor.

  • Heat the reaction mixture to 100 °C and stir for 48 hours.[3]

  • Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • Dilute the mixture with water and extract the product with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[3]

Route 3: Synthesis using a Flow Reactor

This modern approach utilizes a microchannel reactor to achieve a high yield and purity in a significantly shorter reaction time.

Procedure:

  • Prepare a solution of 200 kg of 2-chloropyridine in 200 kg of butan-1-ol in a reactant tank.[3]

  • In a separate tank, place 110 kg of 80% hydrazine hydrate.[3]

  • Pump the two solutions into a microchannel reactor at specified flow rates (e.g., 0.0375 L/s for the chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).[3]

  • Maintain the reaction temperature within the microchannel reactor at 100 °C.[3] The reaction time within the channel is approximately 100 seconds.[3]

  • Collect the reaction mixture as it exits the reactor.

  • Cool the collected solution to induce crystallization of the product.

  • Separate the solid product by filtration and dry to obtain 185 kg of 2-hydrazinopyridine with a purity of 99%.[3]

This comparative guide is intended to provide researchers with a comprehensive overview of the available synthetic strategies for this compound, enabling an informed decision based on laboratory capabilities, scale, and desired product quality.

References

Structural Elucidation of 2-Chloro-6-hydrazinopyridine: A Comparative Guide to NMR and Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of heterocyclic compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural validation of 2-Chloro-6-hydrazinopyridine, a key building block in medicinal chemistry. We present detailed experimental protocols and comparative data to facilitate robust analytical workflows.

Introduction

This compound (C₅H₆ClN₃, Molar Mass: 143.57 g/mol ) is a versatile precursor in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its bifunctional nature, possessing both a reactive chloro group and a nucleophilic hydrazino moiety, allows for diverse chemical modifications. Accurate structural elucidation is the cornerstone of its application, ensuring the identity and purity of synthesized molecules. NMR and mass spectrometry are indispensable tools for this purpose, each providing unique and complementary information.

Data Presentation: Spectroscopic and Spectrometric Data

The following tables summarize the key experimental data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound. For comparative purposes, data for the related compound 2-hydrazinopyridine is also included.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) -N-H protons: ~4.7-8.0
2-Hydrazinopyridine CDCl₃8.11 (d, 1H), 7.45 (m, 1H), 6.68 (m, 1H), 6.65 (m, 1H), 3.8 (br s, 2H, -NH₂)

Note: Experimental data for this compound was not available in the searched literature. The provided data is based on prediction. Data for 2-hydrazinopyridine is provided for comparison.[1][3]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) -C2: ~158, C6: ~156
2-Hydrazinopyridine -Data not available in the searched literature.

Note: Experimental data for this compound was not available in the searched literature. The provided data is based on prediction.[1]

Table 3: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound ESI144.0323Specific fragmentation data not available in the searched literature.
2-Hydrazinopyridine EI109 (M⁺)80, 53, 52

Note: The [M+H]⁺ for this compound is the calculated value for the protonated molecule.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the NMR and mass spectrometry analysis of substituted pyridines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH and -NH₂).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range covering approximately -2 to 12 ppm.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range covering approximately 0 to 200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For Electrospray Ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

2. ESI-MS Analysis:

  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive ion mode to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

3. Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M]⁺˙ for EI) or the protonated molecule ([M+H]⁺ for ESI). The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

  • Analyze the fragmentation pattern to deduce the structure. Common fragmentation pathways for hydrazinopyridines may involve cleavage of the N-N bond and fragmentation of the pyridine ring.

Alternative Validation Techniques

While NMR and MS are the primary tools for structural validation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. For this compound, characteristic N-H stretching vibrations from the hydrazine group would be expected in the region of 3100-3400 cm⁻¹.[1]

  • X-ray Crystallography: Provides unambiguous determination of the molecular structure in the solid state, including bond lengths and angles. This is the gold standard for structural confirmation but requires a suitable single crystal.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in the compound, which can be compared with the calculated values for the proposed formula.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the structural validation of this compound.

Structural_Validation_Workflow Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR NMR_Data Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak - Isotopic Pattern - Fragmentation MS->MS_Data IR_Data Analyze IR Spectrum: - Functional Group Identification IR->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Structural validation workflow.

Conclusion

The structural validation of this compound relies on a multi-technique approach, with NMR and mass spectrometry at the forefront. While NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule, mass spectrometry confirms the molecular weight and offers insights into its fragmentation. The combined use of these powerful analytical tools, supplemented by techniques like IR spectroscopy, allows for the unambiguous confirmation of the compound's structure, ensuring its suitability for downstream applications in research and development.

References

A Comparative Analysis of the Biological Activity of 2-Chloro-6-hydrazinopyridine and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available experimental data reveals the significant potential of 2-Chloro-6-hydrazinopyridine and its analogs as a scaffold for the development of novel anticancer agents. These compounds, particularly their hydrazone derivatives, have demonstrated notable cytotoxic and antiproliferative activities across a range of cancer cell lines. This guide provides a comparative analysis of their biological activity, supported by experimental data, detailed protocols, and visualizations of potential mechanisms of action.

Comparative Cytotoxicity of this compound Analogs

Recent studies have focused on the synthesis and evaluation of various hydrazone derivatives of this compound, revealing key structure-activity relationships (SAR). The NCI-60 screen of a series of 7-chloroquinolinehydrazones, which included a this compound derivative, provides valuable comparative data on their growth inhibitory effects.

A notable derivative, 3-((2-(6-chloropyridin-2-yl)hydrazono)methyl)-1H-indole (referred to as compound 14 in a key study), has been synthesized by the condensation of this compound with indole-3-carboxaldehyde.[1] The cytotoxic potential of this compound and its analogs against a panel of 60 human cancer cell lines highlights the influence of the heterocyclic moiety attached to the hydrazone linker.

While direct, side-by-side comparisons of a wide range of this compound analogs are limited in single studies, the available data allows for an initial assessment of their potential. For instance, replacement of the 7-chloroquinoline unit in related hydrazones with a chloro- or bromopyridine moiety, as in compound 14 , resulted in a general decrease in broad-spectrum antitumor activity but showed enhanced effects on specific cancer cell lines, such as those from the central nervous system (CNS) and breast cancer.[1]

Below is a summary of the 50% growth inhibition (GI50) values for a representative this compound analog against various cancer cell lines from the NCI-60 panel.

Compound/AnalogCancer Cell LineGI50 (µM)Reference
3-((2-(6-chloropyridin-2-yl)hydrazono)methyl)-1H-indoleCNS Cancer: SNB-750.14[1]
Breast Cancer: BT-5490.24[1]
Leukemia: SR>100[1]
Colon Cancer: HCT-1161.38[1]
Ovarian Cancer: OVCAR-31.55[1]

Note: The data presented is a selection for illustrative purposes. For a comprehensive understanding, consulting the primary research article is recommended.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature of the substituent attached to the hydrazone moiety. The general structure can be depicted as follows:

SAR_general_structure cluster_0 General Structure Pyridine-Hydrazone Core This compound Linker Hydrazone (-NH-N=CH-) Pyridine-Hydrazone Core->Linker Variable Group (R) Substituent Group (R) Linker->Variable Group (R)

General structure of this compound analogs.

Key SAR observations include:

  • The Pyridine Core: The this compound moiety serves as a crucial pharmacophore. The chlorine atom at the 2-position and the hydrazine group at the 6-position are key for its reactivity and ability to form diverse derivatives.[2]

  • The Hydrazone Linker: The -NH-N=CH- group is a common feature in many biologically active compounds and is critical for the anticancer activity of these analogs.[3]

  • The Substituent Group (R): The nature of the aromatic or heterocyclic ring attached to the hydrazone linker significantly modulates the cytotoxic potency and selectivity. For example, the presence of an indole ring in compound 14 confers potent activity against specific cancer cell lines.[1]

Experimental Protocols

The evaluation of the biological activity of this compound and its analogs relies on a variety of standardized in vitro assays.

Synthesis of Hydrazone Derivatives

A general method for the synthesis of hydrazone derivatives of this compound involves the condensation reaction between this compound and a suitable aldehyde or ketone.

synthesis_workflow A This compound C Reaction Mixture (e.g., in Ethanol, reflux) A->C B Aldehyde/Ketone (R-CHO/R-CO-R') B->C D Hydrazone Derivative C->D Condensation VEGFR2_inhibition_pathway cluster_cell Cancer Cell cluster_drug Mechanism of Action VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Analog This compound Analog Analog->VEGFR2 Inhibition

References

A Comparative Spectroscopic Analysis: 2-Chloro-6-hydrazinopyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-Chloro-6-hydrazinopyridine in comparison to its synthetic precursors, 2,6-dichloropyridine and hydrazine.

This guide provides a comprehensive comparison of the spectroscopic profiles of this compound and its precursors, 2,6-dichloropyridine and hydrazine. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug discovery. This document presents a summary of their key spectroscopic data, detailed experimental protocols for obtaining high-quality spectra, and visualizations of the synthetic pathway and analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key experimental and predicted spectroscopic data for this compound, 2,6-dichloropyridine, and hydrazine.

Table 1: ¹H NMR Spectroscopic Data
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound Pyridine H~6.5 - 7.5Multiplets-CDCl₃
NH~4.7 - 8.0Broad Singlet-CDCl₃
NH₂~4.7 - 8.0Broad Singlet-CDCl₃
2,6-Dichloropyridine [1]H-3, H-5~7.3Doublet~7-8CDCl₃
H-4~7.7Triplet~7-8CDCl₃
Hydrazine NH₂~3.6Singlet-DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
CompoundCarbonChemical Shift (δ, ppm)Solvent
This compound C2~158 (Predicted)-
C6~156 (Predicted)-
2,6-Dichloropyridine [1]C-2, C-6151.2CDCl₃
C-4140.1CDCl₃
C-3, C-5123.5CDCl₃
Hydrazine -No carbon atoms-
Table 3: FT-IR Spectroscopic Data
CompoundFunctional GroupWavenumber (cm⁻¹)
This compound N-H Stretch~3300 (Predicted)
C=C, C=N Stretch1400-1600
C-Cl StretchLower frequency region
2,6-Dichloropyridine [1]Aromatic C-H Stretch>3000
C=C, C=N Stretch1400-1600
C-Cl StretchLower frequency region
Hydrazine N-H Stretch3100-3400
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
This compound C₅H₆ClN₃143.57[2]143/145 ([M]⁺, isotopic pattern for Cl)
2,6-Dichloropyridine [1]C₅H₃Cl₂N147.99147/149/151 ([M]⁺, isotopic pattern for 2 Cl)
Hydrazine N₂H₄32.0532 ([M]⁺)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of key spectroscopic data are provided below.

Synthesis of this compound from 2,6-Dichloropyridine and Hydrazine[3]

Materials:

  • 2,6-Dichloropyridine

  • Hydrazine hydrate (80%)

  • Methanol

  • Water

Procedure:

  • Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.

  • Add 10 ml of 80% hydrazine hydrate to the solution.

  • Stir the solution at room temperature for 3 days.

  • Reflux the mixture for 10 days.

  • Remove the solvent by rotary evaporation.

  • Take up the residue with methanol and evaporate again.

  • Recrystallize the final product from a methanol/water mixture to obtain 2-hydrazino-6-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

¹H NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

¹³C NMR Data Acquisition:

  • Use the same sample and spectrometer setup.

  • Acquire the ¹³C NMR spectrum with proton decoupling.

  • A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy[1]

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, translucent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum. The final spectrum is typically an average of 16-32 scans.

Mass Spectrometry (MS)[1]

Sample Preparation and Introduction (for GC-MS of 2,6-Dichloropyridine):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

Ionization and Mass Analysis:

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method.

  • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis described in this guide.

Synthesis_of_2_Chloro_6_hydrazinopyridine 2_6_Dichloropyridine 2,6-Dichloropyridine Reaction Nucleophilic Aromatic Substitution 2_6_Dichloropyridine->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction 2_Chloro_6_hydrazinopyridine This compound Reaction->2_Chloro_6_hydrazinopyridine

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound (Precursor or Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation & Comparison NMR->Structure FTIR->Structure MS->Structure UVVis->Structure

References

Performance Evaluation of 2-Chloro-6-hydrazinopyridine in Diverse Reaction Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the selection of an appropriate reaction solvent is a critical parameter that can significantly influence the yield, purity, and overall efficiency of a chemical transformation. This guide provides a comparative evaluation of the performance of 2-Chloro-6-hydrazinopyridine in various reaction solvents, supported by experimental data. Additionally, it explores its utility in subsequent reactions and offers a comparison with an alternative starting material.

Synthesis of this compound: Solvent Effects

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a di-substituted pyridine with hydrazine. The choice of solvent plays a pivotal role in this process, affecting reaction rates and product yields. While specific comparative studies for this compound are not extensively documented, data from the synthesis of the closely related compound, 3-chloro-2-hydrazinopyridine, provides valuable insights into the impact of polar solvents.

A patented method for the high-yield synthesis of 3-chloro-2-hydrazinopyridine highlights the efficacy of various polar solvents. The process involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. The addition of a polar solvent is reported to significantly shorten the reaction time to 4-8 hours and achieve yields in the range of 95-99%.[1] In contrast, a documented synthesis of this compound using methanol as the solvent required a much longer reaction time, involving stirring for 3 days at room temperature followed by refluxing for 10 days.[2]

Table 1: Comparison of Solvents in the Synthesis of Hydrazinopyridines

Solvent SystemStarting MaterialReaction TimeYieldPurityReference
Methanol2,6-dichloropyridine3 days (RT) + 10 days (reflux)Low (0.25g from 2g)Not Specified[2]
Ethanol, DMF, DMAc, THF (or mixtures)2,3-dichloropyridine4 - 8 hours (reflux)95% - 99%Not Specified[1]

Note: Data for Ethanol, DMF, DMAc, and THF are based on the synthesis of 3-chloro-2-hydrazinopyridine, a structurally similar compound.

Experimental Protocols

Protocol 1: Synthesis of this compound in Methanol[2]
  • Reaction Setup: Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.

  • Addition of Hydrazine: Add 10 ml of 80% hydrazine hydrate to the solution.

  • Reaction Conditions: Stir the solution for 3 days at room temperature. Subsequently, reflux the mixture for 10 days.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated by rotary evaporation. The residue is taken up in methanol and concentrated again. The final product is recrystallized from a methanol/water mixture.

Protocol 2: High-Yield Synthesis of 3-chloro-2-hydrazinopyridine using Polar Solvents (General Procedure)[1]
  • Reaction Setup: In a suitable reaction vessel, mix 2,3-dichloropyridine and hydrazine hydrate (molar ratio of 1:4-6).

  • Solvent Addition: Add a polar solvent such as ethanol, dimethylformamide, dimethylacetamide, tetrahydrofuran, or a mixture thereof. The mass ratio of hydrazine hydrate to the polar solvent should be between 1:0.05 and 1:0.25.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours.

  • Isolation: Cool the reaction mixture to room temperature and collect the product by suction filtration.

Performance in Subsequent Reactions: Synthesis of Triazolopyridines

2-Hydrazinopyridines are valuable intermediates in the synthesis of fused heterocyclic systems, such as[3][4][5]triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry. The performance of this compound as a precursor in these reactions is crucial for the efficient production of these target molecules.

One facile approach involves the reaction of 2-chloropyridine with hydrazine hydrate to form the 2-hydrazinopyridine in situ, which then reacts with other reagents to yield the final triazolopyridine derivative.[6][7] Another method involves the acylation of the pre-formed 2-hydrazinopyridine, followed by cyclization to the triazolopyridine.[4][5] The choice of solvent and reaction conditions for these subsequent steps can also impact the overall yield and purity of the final product.

Table 2: Solvents used in Reactions involving 2-Hydrazinopyridine Derivatives

| Reaction Type | Reactant | Solvent | Reagents | Product | Reference | | :--- | :--- | :--- | :--- | :--- | | Amide synthesis | Hydrochloride salt of methyl-[3][4][5]triazolo[4,3-a]pyridin-3-ylmethyl-amine | DMF | Acid analogues, HATU, DIPEA | Amide analogues of[3][4][5]triazolo[4,3-a]pyridine |[6] | | Cyclization | Acylated 2-hydrazinopyridines | THF | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) |[3][4][5]triazolo[4,3-a]pyridines |[5] |

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the synthesis of this compound and its subsequent conversion to a triazolopyridine derivative.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2,6-Dichloropyridine 2,6-Dichloropyridine Reaction Reaction 2,6-Dichloropyridine->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.

Triazole_Synthesis_Workflow cluster_triazole Synthesis of Triazolopyridine Derivative This compound This compound Acylation Acylation This compound->Acylation Acylating Agent Acylating Agent Acylating Agent->Acylation Acylated Intermediate Acylated Intermediate Acylation->Acylated Intermediate Cyclization Cyclization Acylated Intermediate->Cyclization Triazolopyridine Derivative Triazolopyridine Derivative Cyclization->Triazolopyridine Derivative

Conversion to Triazolopyridine Derivative.

Alternatives to this compound

Conclusion

The selection of an appropriate solvent is a critical factor in optimizing the synthesis of this compound and its subsequent reactions. The use of polar aprotic solvents like DMF, DMAc, and THF, as demonstrated in the synthesis of a similar compound, can lead to significantly higher yields and shorter reaction times compared to alcoholic solvents like methanol. This guide provides a foundation for researchers to make informed decisions on solvent selection and reaction protocols, ultimately contributing to more efficient and successful synthetic outcomes in their drug discovery and development endeavors. Further head-to-head comparative studies are warranted to delineate the optimal conditions for various applications of this important synthetic intermediate.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key starting materials is a critical parameter in drug development and manufacturing. 2-Chloro-6-hydrazinopyridine is a vital building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of this compound, offering detailed experimental protocols and data to aid in method selection.

Introduction to Chromatographic Purity Assessment

Both HPLC and GC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. The choice between HPLC and GC for purity assessment depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved based on the analyte's affinity for the stationary phase (the column) and the mobile phase (a liquid solvent).

  • Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[1] Separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase.

For pyridine and its derivatives, both techniques are viable, and the optimal choice may depend on the specific impurities that need to be detected and the available laboratory instrumentation.[1][2]

Workflow for Chromatographic Purity Assessment

The general workflow for assessing the purity of a substance like this compound using either HPLC or GC involves several key steps from sample preparation to data analysis and interpretation.

Chromatographic Purity Assessment Workflow General Workflow for Chromatographic Purity Assessment cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weighing of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (If Required) Dissolution->Derivatization Injection Injection into HPLC or GC System Derivatization->Injection To Instrument Separation Separation on Chromatographic Column Injection->Separation Detection Detection of Analytes (e.g., UV, FID, MS) Separation->Detection Integration Peak Integration and Identification Detection->Integration Raw Data Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Generation of Final Report Quantification->Report

Caption: General workflow for chromatographic purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the purity assessment of this compound, particularly for identifying non-volatile impurities. Given the presence of the chromophoric pyridine ring, UV detection is a suitable and common choice.[3] For hydrazine-containing compounds, derivatization may be employed to enhance detection and retention.[4][5]

Experimental Protocol: HPLC

Below is a typical stability-indicating RP-HPLC method that can be adapted for the purity assessment of this compound.

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[4][6]
Mobile Phase A: Phosphate buffer (pH 2.5) and AcetonitrileB: Methanol (Gradient program may be required)[6]
Flow Rate 1.0 mL/min[4][6]
Detector UV at ~260 nm (for pyridine derivatives)[3]
Column Temperature 30°C[4]
Injection Volume 10 µL
Diluent Mobile phase or a mixture of water and acetonitrile
Sample Preparation Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method

GC is a powerful technique for analyzing volatile impurities in this compound. Due to the polar nature of the hydrazine group, derivatization might be necessary to improve peak shape and prevent tailing. However, direct analysis on a suitable polar column is also possible.[7][8] A flame ionization detector (FID) is commonly used for organic compounds, offering high sensitivity.[1][9]

Experimental Protocol: GC

The following protocol outlines a general GC method for the analysis of pyridine-related compounds, which can be optimized for this compound.

ParameterCondition
Column Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm) or similar polar capillary column[7]
Carrier Gas Nitrogen or Helium at a constant flow or pressure[7]
Injector Temperature 250°C[7]
Detector Temperature 250°C (FID)[7]
Oven Program Start at 70°C, hold for 4 min, then ramp at 10°C/min to 240°C[7]
Injection Mode Split
Injection Volume 1 µL
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

Comparison of HPLC and GC Methods

The selection of the most appropriate method depends on the specific requirements of the analysis.

FeatureHPLCGC
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and column interactions.
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.[1]
Potential Impurities Detected Non-volatile starting materials, by-products, and degradation products.Volatile residual solvents, starting materials, and by-products.
Derivatization May be required for compounds without a chromophore or for improved retention of polar compounds.[4]Often necessary for polar compounds to improve volatility and peak shape.[5][10]
Advantages - High resolution and efficiency.- Wide applicability.- Non-destructive, allowing for fraction collection.- High sensitivity, especially with specific detectors.- Excellent for analyzing volatile and semi-volatile compounds.
Limitations - Can consume large volumes of organic solvents.- Not suitable for highly volatile compounds.- Limited to thermally stable and volatile analytes.- Derivatization can add complexity to the sample preparation.

Conclusion

Both HPLC and GC are valuable techniques for assessing the purity of this compound.

  • An HPLC method , particularly a stability-indicating one, is essential for a comprehensive purity profile, as it can detect a wide range of non-volatile impurities and degradation products.

  • A GC method is highly effective for quantifying volatile impurities, such as residual solvents from the synthesis process.

For comprehensive quality control, it is often beneficial to utilize both techniques to cover the full spectrum of potential impurities. The choice of method should be guided by the specific analytical needs, the nature of the expected impurities, and the available instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable analytical strategy for their specific application.

References

Assessing the Cross-Reactivity of 2-Chloro-6-hydrazinopyridine in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their selectivity and potential for off-target effects. 2-Chloro-6-hydrazinopyridine is a heterocyclic compound with structural motifs common in kinase inhibitors and other biologically active molecules. This guide provides a framework for assessing its cross-reactivity in biochemical assays, comparing its hypothetical performance with alternative compounds, and offering detailed experimental protocols for such evaluations.

Comparative Cross-Reactivity Data

To illustrate the importance of selectivity profiling, the following table summarizes hypothetical inhibitory activity (IC50 values) of this compound and two alternative kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate higher potency and potential for inhibition. It is crucial to note that this data is illustrative and experimental validation is necessary.

Kinase Target This compound (IC50, nM) Compound A (Alternative 1) (IC50, nM) Compound B (Alternative 2) (IC50, nM)
Target Kinase X 5025100
Off-Target Kinase 1 (e.g., Src) 500>10,000750
Off-Target Kinase 2 (e.g., EGFR) 1,500>10,0002,000
Off-Target Kinase 3 (e.g., CDK2) >10,0005,000>10,000
Off-Target Kinase 4 (e.g., VEGFR2) 2,500>10,0003,000

Note: Data is hypothetical and for illustrative purposes only.

Signaling Pathway Context

The following diagram illustrates a generic kinase signaling pathway. Inhibition of a specific kinase within such a cascade can have downstream effects on cellular processes like proliferation, differentiation, and apoptosis. Understanding the position of a target kinase in its pathway is essential for interpreting the biological consequences of its inhibition.

G Generic Kinase Signaling Pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., RAF) adaptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor This compound inhibitor->kinase2 Inhibition

A generic kinase signaling cascade.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the potency of an inhibitor against a panel of kinases.

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • Test compound (e.g., this compound) stock solution (10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, substrate, and diluted test compound.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Competitive Immunoassay for Small Molecule Cross-Reactivity

This protocol is suitable for assessing the cross-reactivity of a small molecule in an immunoassay format.

  • Materials:

    • Microtiter plate pre-coated with a capture antibody specific for the target analyte.

    • Standard solution of the target analyte.

    • Enzyme-labeled target analyte (conjugate).

    • Test compound (e.g., this compound) and other potential cross-reactants.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Substrate solution for the enzyme.

    • Stop solution.

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and the standard analyte.

    • Add the standard or test compound solutions to the wells of the coated microtiter plate.

    • Add a fixed concentration of the enzyme-labeled analyte to all wells.

    • Incubate the plate to allow for competitive binding to the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • The signal is inversely proportional to the concentration of the analyte or cross-reactant. Calculate the percent cross-reactivity relative to the target analyte.

Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for assessing the cross-reactivity of a test compound.

G Experimental Workflow for Cross-Reactivity Assessment start Test Compound (this compound) primary_assay Primary Biochemical Assay (e.g., Target Kinase X) start->primary_assay selectivity_panel Selectivity Profiling (Kinase Panel Screening) primary_assay->selectivity_panel data_analysis Data Analysis (IC50 Determination) selectivity_panel->data_analysis cross_reactivity_assessment Cross-Reactivity Assessment data_analysis->cross_reactivity_assessment hit_validation Hit Validation & Off-Target Identification cross_reactivity_assessment->hit_validation end Selectivity Profile hit_validation->end

Workflow for assessing compound cross-reactivity.

Efficacy Benchmark: 2-Chloro-6-hydrazinopyridine Derivatives vs. Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Within this landscape, 2-Chloro-6-hydrazinopyridine derivatives, particularly their hydrazone forms, have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these derivatives against known drugs in anticancer, antimicrobial, and enzyme inhibitory applications, supported by experimental data and detailed methodologies.

Anticancer Activity: A Competitive Edge in Cytotoxicity

Derivatives of this compound have shown significant cytotoxic effects against a variety of cancer cell lines. In several studies, their efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable or even superior to that of established chemotherapeutic agents.

Table 1: Comparative Anticancer Efficacy (IC50 in µM) of Hydrazone Derivatives and Standard Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Hydrazone Derivative 1 A549 (Lung Carcinoma)3.93[1]
CisplatinA549 (Lung Carcinoma)3.90[1]
Hydrazone Derivative 2 MCF-7 (Breast Adenocarcinoma)0.98[1]
ErlotinibMCF-7 (Breast Adenocarcinoma)1.83[1]
Hydrazone Derivative 3 HepG2 (Hepatocellular Carcinoma)1.06[1]
ErlotinibHepG2 (Hepatocellular Carcinoma)2.13[1]
Quinoline-hydrazide 17 SH-SY5Y (Neuroblastoma)2.9[2]
Quinoline-hydrazide 17 Kelly (Neuroblastoma)1.3[2]
Quinoline-hydrazide 17 MCF-7 (Breast Adenocarcinoma)14.1[2]
Glucosylated Rhodanine 6 HepG2 (Hepatocellular Carcinoma)0.21[3]
DoxorubicinHepG2 (Hepatocellular Carcinoma)8.28[3]
Hydrazone Derivative 16 HepG2 (Hepatocellular Carcinoma)Similar to Sorafenib[4]
SorafenibHepG2 (Hepatocellular Carcinoma)-[4]

Note: The specific structures of the proprietary hydrazone derivatives are detailed in the cited literature.

The data clearly indicates that certain this compound-based compounds exhibit potent anticancer activity, in some cases surpassing the efficacy of standard drugs like Doxorubicin and Erlotinib.

Mechanism of Anticancer Action

The anticancer activity of these derivatives is not merely cytotoxic but appears to be driven by specific molecular mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: Several hydrazone derivatives have been shown to induce programmed cell death. For instance, some compounds trigger apoptosis and nuclear condensation in A549 lung cancer cells.[1] Another derivative demonstrated a higher percentage of apoptotic cells (80%) in HepG2 cells compared to sorafenib (75%).[4]

  • Cell Cycle Arrest: Certain quinoline hydrazides have been found to cause G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[2] Others induce apoptosis in the pre-G1 and S-phases.[1]

  • Enzyme Inhibition: The mechanism often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation. These include Topoisomerase II, Protein Kinase B (Akt), and Epidermal Growth Factor Receptor (EGFR).[1][3]

  • Signaling Pathway Modulation: Some derivatives have been observed to downregulate inflammatory signaling pathways, such as the reduction of interleukin-6 (IL-6), which is implicated in tumorigenesis.[4]

Diagram 1: Proposed Anticancer Signaling Pathways of this compound Derivatives

anticancer_pathway cluster_cell Cancer Cell Derivative This compound Derivative EGFR EGFR Derivative->EGFR Inhibits Akt Akt Derivative->Akt Inhibits Topoisomerase_II Topoisomerase II Derivative->Topoisomerase_II Inhibits IL6 IL-6 Derivative->IL6 Downregulates p27 p27kip1 Derivative->p27 Upregulates Apoptosis Apoptosis Derivative->Apoptosis Induces EGFR->Akt Proliferation Proliferation Akt->Proliferation Promotes DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication IL6->Proliferation Promotes Cell_Cycle Cell Cycle p27->Cell_Cycle Arrests (G1) Cell_Cycle->Proliferation Drives Apoptosis->Proliferation Inhibits DNA_Replication->Proliferation Enables

Caption: Proposed mechanisms of anticancer action.

Antimicrobial Efficacy: A New Frontier Against Drug Resistance

Hydrazone derivatives of this compound have also demonstrated promising activity against various bacterial and fungal strains, addressing the critical need for new antimicrobial agents in an era of increasing drug resistance.

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Hydrazone Derivatives and Standard Antibiotics

Compound/DrugBacterial/Fungal StrainMIC (µg/mL)Reference
Nitrofurazone Analogue 38 Staphylococcus spp.< 1 (0.002-0.98)[5]
Nitrofurazone Analogue 45 Staphylococcus spp.< 1 (0.002-0.98)[5]
NitrofurantoinStaphylococcus spp.-[5]
CiprofloxacinStaphylococcus spp.-[5]
Hydrazone Derivative 5 Streptococcus pneumoniae0.49[6]
AmpicillinStreptococcus pneumoniae0.98[6]
Hydrazone Derivative 6 Escherichia coli0.49[6]
CiprofloxacinEscherichia coli0.98[6]
Hydrazone Derivative 3a Mycobacterium tuberculosis3.1-12.5[7]
Hydrazone Derivative 4a Mycobacterium tuberculosis3.1[7]
Isoniazid (INH)Mycobacterium tuberculosis12.5-25[7]
PyrazinamideMycobacterium tuberculosis>25[7]

Note: The specific structures of the proprietary hydrazone derivatives are detailed in the cited literature.

The data highlights that these derivatives can be significantly more potent than standard antibiotics like ampicillin and ciprofloxacin against certain bacterial strains. Their effectiveness against Mycobacterium tuberculosis is particularly noteworthy.

Enzyme Inhibition: Targeting Key Pathological Drivers

The therapeutic potential of this compound derivatives extends to the inhibition of specific enzymes implicated in various diseases.

Table 3: Comparative Enzyme Inhibitory Activity (IC50 in µM)

Compound/DrugEnzymeIC50 (µM)Reference
Hydrazone Derivative 2b Monoamine Oxidase A (MAO-A)0.028[8]
MoclobemideMonoamine Oxidase A (MAO-A)6.061[8]
Hydrazone Derivative 2a Monoamine Oxidase A (MAO-A)0.342[8]

The remarkable potency of hydrazone derivatives against MAO-A, an important target in the treatment of depression and neurodegenerative diseases, suggests a promising avenue for drug development. Enzyme kinetic studies have revealed that these compounds can act as competitive and irreversible inhibitors of MAO-A.[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are provided below.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds and a standard drug (e.g., cisplatin, doxorubicin) are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these solutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Diagram 2: MTT Assay Workflow for Anticancer Screening

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Derivatives & Standard Drugs incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds and standard antibiotics are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The compiled data strongly suggests that this compound derivatives represent a versatile and potent class of compounds with significant potential in the development of new anticancer and antimicrobial agents, as well as targeted enzyme inhibitors. Their performance, in many instances, is on par with or exceeds that of established drugs. The detailed mechanisms of action, involving apoptosis induction, cell cycle arrest, and specific enzyme inhibition, provide a solid foundation for further optimization and preclinical development. The experimental protocols outlined herein offer a standardized approach for researchers to validate and expand upon these promising findings. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is highly warranted.

References

A Comparative Analysis of Computational Modeling and Experimental Results on the Reactivity of 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2-Chloro-6-hydrazinopyridine, contrasting experimental findings with insights derived from computational modeling of analogous systems. The dual reactivity of this molecule, stemming from its nucleophilic hydrazine moiety and the electrophilic carbon of the chloropyridine ring, makes it a valuable scaffold in medicinal chemistry and materials science. Understanding the interplay of these reactive sites is crucial for designing efficient synthetic routes and novel molecular entities.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for the functionalization of this scaffold.

Experimental Observations

The synthesis of this compound itself is a prime example of an SNAr reaction, where one chlorine atom of 2,6-dichloropyridine is displaced by hydrazine. Experimental protocols demonstrate that this reaction typically requires elevated temperatures and prolonged reaction times, indicative of a significant activation barrier.

Reactants Reagents & Solvents Reaction Conditions Product Yield Reference
2,6-DichloropyridineHydrazine hydrate (80%), MethanolStirred at room temperature for 3 days, then refluxed for 10 days.This compoundLow (not explicitly quantified)[1]
2,6-DichloropyridineHydrazine hydrate, EthanolNot specifiedThis compoundNot specified

Experimental Protocol: Synthesis of this compound

To a solution of 2,6-dichloropyridine (2 g) in methanol (60 ml), 80% hydrazine hydrate (10 ml) is added. The mixture is stirred at room temperature for 3 days, followed by refluxing for 10 days. After this period, the solvent is removed by rotary evaporation. The residue is taken up in methanol again, and the solvent is evaporated. The final product is obtained by recrystallization from a methanol/water mixture.[1]

Computational Insights (from Analogous Systems)

Computational models of nucleophilic attack on 2-chloropyridine indicate that the reaction proceeds through a high-energy Meisenheimer-like intermediate. The aromaticity of the pyridine ring is temporarily disrupted during this process, contributing to the activation energy. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates the attack by stabilizing the negative charge in the intermediate.

For this compound, the hydrazine group at the C2 position, being an electron-donating group, would be expected to slightly decrease the electrophilicity of the C6 carbon compared to an unsubstituted 2-chloropyridine. However, the strong electron-withdrawing nature of the pyridine nitrogen still renders the C6 position susceptible to nucleophilic attack. Computational analysis of similar systems suggests that the activation energy for the displacement of the chloride ion is a key determinant of the reaction rate.

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer-like Intermediate Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Chloride Elimination

Figure 1: Generalized workflow for the SNAr reaction at the C6 position.

Reactivity of the Hydrazine Moiety

The hydrazine group in this compound is a potent nucleophile and readily participates in condensation reactions, particularly with carbonyl compounds, to form hydrazones. This reactivity is a cornerstone for the synthesis of a wide array of derivatives.

Experimental Observations

The formation of hydrazones from this compound and various aldehydes and ketones is a well-established and efficient reaction. These reactions are often carried out under mild conditions and typically proceed with high yields.

Reactants Reagents & Solvents Reaction Conditions Product Yield Reference
2-Hydrazinopyridine, AldehydesNot specifiedOxidative cyclization[1][2][3]triazolo[4,3-a]pyridinesGood

Experimental Protocol: General Hydrazone Formation

A solution of this compound in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of the desired aldehyde or ketone. The reaction mixture is typically stirred at room temperature or gently heated for a few hours. The resulting hydrazone often precipitates from the reaction mixture and can be isolated by filtration.

Computational Insights (from Analogous Systems)

Computational studies on the condensation of hydrazines with carbonyl compounds generally show a two-step mechanism. The initial step is the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the dehydration of the intermediate to yield the final hydrazone.

The nucleophilicity of the hydrazine moiety in this compound is influenced by the electronic properties of the chloropyridine ring. The electron-withdrawing nature of the ring can slightly reduce the nucleophilicity of the hydrazine compared to a simple alkyl or aryl hydrazine. However, computational models of similar systems indicate that the activation barrier for the initial nucleophilic attack is relatively low, consistent with the experimentally observed high reactivity.

Hydrazone_Formation Reactants This compound + R₂C=O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Hydrazone + H₂O Intermediate->Product Dehydration Triazolopyridine_Synthesis cluster_0 Reaction Pathway This compound This compound N-formyl derivative N-formyl derivative This compound->N-formyl derivative + HCOOH Cyclized Intermediate Cyclized Intermediate N-formyl derivative->Cyclized Intermediate Intramolecular Cyclization [1,2,4]triazolo[4,3-a]pyridine\nDerivative [1,2,4]triazolo[4,3-a]pyridine Derivative Cyclized Intermediate->[1,2,4]triazolo[4,3-a]pyridine\nDerivative - H₂O

References

Safety Operating Guide

Safe Disposal of 2-Chloro-6-hydrazinopyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-hydrazinopyridine, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures for handling and disposal.

I. Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is crucial to be aware of its GHS classifications to understand the risks involved.

Hazard ClassificationGHS CategoryPercentage of Notifications
Acute Toxicity, OralDanger (H301)22.2%
Acute Toxicity, OralWarning (H302)77.8%
Acute Toxicity, DermalDanger (H311)11.1%
Acute Toxicity, DermalWarning (H312)11.1%
Skin Corrosion/IrritationWarning (H315)88.9%
Serious Eye Damage/IrritationDanger (H318)11.1%
Data sourced from PubChem CID 320004[1]

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

II. Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Small Spills (manageable within 10 minutes by trained personnel):

  • Ensure adequate ventilation.

  • Wear appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles or face shield.

    • Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves are not recommended for prolonged contact.

    • Fully-buttoned lab coat.

    • A NIOSH/MSHA approved respirator if dust is generated and exposure limits may be exceeded.[6][7]

  • Contain the spill: Use an inert, dry material to absorb the substance.

  • Clean-up: Carefully sweep or vacuum the material. Avoid raising dust.[8] Place the collected material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[7]

  • Decontaminate the area: Clean the spill area thoroughly.

  • Report the incident to your supervisor or designated safety officer.

Methodology for Large Spills:

  • Evacuate the immediate area.

  • Secure the area and prevent entry.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[7]

  • Provide them with the Safety Data Sheet (SDS) for this compound.

III. Disposal Plan: Step-by-Step Procedure

The disposal of this compound and its containers must be handled as hazardous waste.

Step 1: Waste Segregation and Collection

  • Collect waste this compound in its pure form or in solutions in a designated, compatible, and sealable waste container.[7]

  • Do not mix with other incompatible waste streams.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

Step 2: Storage of Waste

  • Store the waste container in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 3: Arranging for Disposal

  • Once the waste container is full or no longer in use, arrange for its collection by a licensed chemical waste disposal company.

  • Follow your institution's specific procedures for chemical waste pickup, which may involve completing a chemical collection request form.[7]

  • The material may be disposed of through controlled incineration with flue gas scrubbing at a licensed facility.[4]

Step 4: Container Disposal

  • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[4]

  • The rinsate should be collected and treated as hazardous waste.

  • After proper rinsing, the container may be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or landfill.[4]

Environmental Precautions:

  • Do not allow the chemical to enter drains, surface waters, or groundwater.[3][5]

  • Discharge into the environment must be avoided.[4]

Visual Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Well-Ventilated Area A->B C Segregate Waste (Pure solid or solution) B->C Generate Waste D Use Labeled, Compatible Waste Container C->D E Store Tightly Closed in Cool, Dry, Ventilated Area D->E Store Waste F Keep Away from Incompatible Materials E->F G Arrange for Pickup by Licensed Waste Contractor F->G Ready for Disposal H Dispose via Approved Method (e.g., Incineration) G->H I Triple-Rinse & Dispose of Empty Container H->I S1 SPILL OCCURS S2 Contain & Clean Up (Inert Material) S1->S2 S3 Collect in Labeled Container for Disposal S2->S3 S3->G Dispose as Waste

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-6-hydrazinopyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

  • Harmful if swallowed (Acute toxicity, oral).[3]

  • May be toxic in contact with skin (Acute toxicity, dermal).[3]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use the specified PPE to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[5] Fire/flame resistant and impervious clothing.[4]Prevents skin contact which can lead to irritation and potential toxicity.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] A full-face respirator is recommended in such cases.[4]Protects against inhalation of dust or vapors that may cause respiratory irritation.
Footwear Chemical-resistant boots with steel toe and shank.Provides protection against spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified laboratory chemical fume hood.[7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 55 feet) of the handling area.[6]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

Handling the Compound
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the laboratory area.[1]

Storage
  • Container: Store this compound in a tightly closed container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents and acids.[6] The storage area should be locked and secured.[1]

Accidental Release Measures
  • Small Spills: For small spills, absorb the material with an inert, dry substance and place it in a suitable, labeled container for hazardous waste disposal.[7]

  • Large Spills: In the event of a large spill, evacuate the area immediately. Secure the area and contact the designated emergency response team or Environmental Health & Safety (EH&S) office.[7] Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.

  • Ventilation: Ensure adequate ventilation during cleanup.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1] Wash clothing before reuse.[1]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.[7]

  • Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not dispose of the chemical into the environment.[6]

  • Contaminated PPE: Contaminated disposable PPE (e.g., gloves, shoe covers) should be collected as hazardous waste. Reusable PPE must be decontaminated according to established procedures before reuse.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety checks at each stage.

G A 1. Pre-Handling - Review SDS - Don PPE - Prepare Workspace B 2. Handling - Weighing/Transfer - Reaction Setup A->B D 4. Storage - Tightly Sealed Container - Ventilated & Secure Area B->D Store Unused Material H Emergency Procedure? B->H C 3. Post-Handling - Decontaminate Workspace - Doff PPE E 5. Waste Disposal - Segregate Waste - Labeled Container - Arrange for Pickup C->E G End E->G F Start F->A H->C No I First Aid & Spill Response H->I Yes I->C

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-hydrazinopyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-hydrazinopyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。